Chromium hydroxide sulfate
Description
Properties
IUPAC Name |
chromium(3+);hydroxide;sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cr.H2O4S.H2O/c;1-5(2,3)4;/h;(H2,1,2,3,4);1H2/q+3;;/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSHWASKZZBZKOE-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[OH-].[O-]S(=O)(=O)[O-].[Cr+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CrOHSO4, CrHO5S | |
| Record name | CHROMIUM HYDROXIDE SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
10101-53-8 (Parent) | |
| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012336957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID20892186 | |
| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Liquid; Pellets or Large Crystals, Liquid, Green powder soluble in water at 2000 g/L; [ACGIH], GREEN POWDER. | |
| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium hydroxide sulfate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21983 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | CHROMIUM HYDROXIDE SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Solubility in water, g/100ml at 20 °C: 200 | |
| Record name | CHROMIUM HYDROXIDE SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
1.25 g/cm³ | |
| Record name | CHROMIUM HYDROXIDE SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
CAS No. |
12336-95-7 | |
| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=12336-95-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012336957 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chromium hydroxide sulfate (Cr(OH)(SO4)) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20892186 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chromium hydroxide sulphate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.347 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CHROMIUM HYDROXIDE SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
>900 °C | |
| Record name | CHROMIUM HYDROXIDE SULFATE | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1309 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of Chromium Hydroxide Sulfate
Introduction
Chromium hydroxide (B78521) sulfate (B86663), often referred to as basic chromium sulfate, is an inorganic compound with the general chemical formula Cr(OH)SO₄.[1][2] This compound typically presents as a green, amorphous powder and holds significant industrial and research value.[1][3][4] It is a pivotal material in the leather tanning industry, where it cross-links collagen fibers, and serves as a versatile precursor for the synthesis of various chromium-based materials, including catalysts, pigments, and specialty alloys.[1][5]
This technical guide provides an in-depth overview of the principal synthesis methodologies and characterization techniques for chromium hydroxide sulfate. It is designed to furnish researchers, scientists, and professionals in drug development with detailed experimental protocols, structured data for comparative analysis, and visual workflows to facilitate a comprehensive understanding of this compound.
Synthesis Methodologies
The synthesis of this compound can be achieved through several chemical routes, including precipitation from aqueous solutions, reduction of hexavalent chromium, and hydrothermal methods. The chosen method influences the final product's properties, such as basicity, particle size, and purity.
Precipitation Methods
Precipitation is a common and direct approach for synthesizing this compound, involving the controlled formation of the solid product from a solution.
Experimental Protocol 2.1.1: Partial Neutralization This method involves the partial neutralization of a chromium(III) salt solution with a base.
-
Preparation: Prepare an aqueous solution of chromium(III) sulfate (e.g., 0.5 M).
-
Titration: While stirring vigorously, slowly add a hydroxide base, such as sodium hydroxide (NaOH) solution (e.g., 1.0 M), dropwise to the chromium(III) sulfate solution.
-
pH Control: Continuously monitor the pH of the solution. The key to this process is maintaining the pH within a specific range, typically between 2.0 and 4.0, to facilitate the partial hydrolysis and precipitation of Cr(OH)SO₄ rather than the complete precipitation of chromium hydroxide (Cr(OH)₃).[5]
-
Aging: Once the desired pH is reached and the precipitate has formed, allow the mixture to age for a predetermined period (e.g., 2-4 hours) at a constant temperature to ensure uniform particle characteristics.
-
Separation & Washing: Separate the green precipitate from the solution via vacuum filtration. Wash the collected solid multiple times with deionized water to remove soluble impurities.
-
Drying: Dry the final product in an oven at a controlled temperature (e.g., 100-120°C) until a constant weight is achieved.[6]
Experimental Protocol 2.1.2: Homogeneous Precipitation via Urea (B33335) Hydrolysis This technique produces uniform particles by slowly increasing the pH through the thermal decomposition of urea.
-
Solution Preparation: Dissolve a trivalent chromium salt, such as chromium(III) sulfate, and urea in deionized water.
-
Heating: Heat the solution to a temperature between 90°C and its boiling point.[5] The heat will cause the urea to slowly hydrolyze into ammonia (B1221849) and carbon dioxide, gradually and uniformly raising the pH of the solution.
-
Precipitation: As the pH rises, this compound will precipitate out of the solution. One study noted complete precipitation occurred over two hours on a steam bath, reaching a final pH of 7.2.[5]
-
Separation & Washing: Cool the mixture to room temperature. Collect the precipitate by centrifugation or filtration and wash thoroughly with deionized water.
-
Drying: Dry the washed precipitate in an oven to obtain the final powder.
Reduction Method
Reduction methods involve converting hexavalent chromium (Cr(VI)) to trivalent chromium (Cr(III)) in the presence of sulfate ions.
Experimental Protocol 2.2.1: Organic Reduction This is a widely used industrial method employing an organic reducing agent.[3][7]
-
Acidification: In a lead-lined or glass-lined reactor equipped with a stirrer, acidify a sodium dichromate mother liquor with sodium bisulfate solution or sulfuric acid.[7]
-
Reduction: While stirring, slowly add an organic reducing agent, such as sucrose.[3] The hexavalent chromium is reduced to trivalent chromium.
-
Reaction Completion: Maintain the solution at a boil near the end of the reaction to ensure it proceeds to completion. The resulting product is a viscous, syrup-like liquid.[3][7]
-
Purification: Dilute the liquid with water and cool it to below 10°C to crystallize out a portion of the sodium sulfate.[7]
-
Separation & Finishing: Separate the liquid basic chromium sulfate product via centrifugation. The liquid can then be concentrated and spray-dried to yield the solid, powdered form.[7]
Hydrothermal Synthesis
Hydrothermal methods use high-temperature, high-pressure water to synthesize crystalline materials.
Experimental Protocol 2.3.1: High-Temperature Aqueous Synthesis
-
Preparation: Prepare an aqueous solution of chromium(III) sulfate (e.g., 0.23 M).
-
Reaction: Place the solution in a sealed, high-pressure vessel (autoclave), such as one made of type 316 stainless steel.[8]
-
Heating: Heat the vessel to a high temperature, for instance, 250°C to 300°C, for a duration of several hours (e.g., 24 hours).[8]
-
Product Formation: Under these conditions, crystalline this compound phases, such as Cr₃(SO₄)₂(OH)₅·H₂O, will precipitate from the solution.[8]
-
Recovery: After cooling the vessel, recover the crystalline solid product by filtration, wash with deionized water, and dry.
Characterization Techniques
A suite of analytical techniques is employed to determine the structural, morphological, spectroscopic, and thermal properties of the synthesized this compound.
Structural and Morphological Analysis
Experimental Protocol 3.1.1: X-ray Diffraction (XRD) XRD is the primary technique for identifying crystalline phases and determining crystal structure.
-
Sample Preparation: The dried powder sample is finely ground using a mortar and pestle to ensure random crystal orientation. The powder is then packed into a sample holder.
-
Data Acquisition: The sample is analyzed using an X-ray diffractometer, typically with Cu-Kα radiation. Data is collected over a 2θ range (e.g., 10-80°) with a specified step size and scan speed.
-
Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., JCPDS-ICDD) to identify the crystalline phases present.[8] Amorphous materials will produce a broad halo rather than sharp peaks.
Experimental Protocol 3.1.2: Scanning Electron Microscopy (SEM) SEM is used to visualize the surface morphology and particle shape of the synthesized material.
-
Sample Mounting: A small amount of the powder is mounted onto an aluminum stub using double-sided carbon tape.
-
Sputter Coating: To prevent charging under the electron beam, the sample is coated with a thin conductive layer (e.g., gold or carbon) using a sputter coater.
-
Imaging: The stub is placed in the SEM chamber. The surface is scanned with a focused electron beam, and the resulting secondary electron signals are used to generate high-resolution images of the sample's morphology. Studies have shown morphologies such as hexagonal prisms for chromium-containing precipitates.[9]
Spectroscopic Analysis
Experimental Protocol 3.2.1: Fourier-Transform Infrared (FTIR) Spectroscopy FTIR spectroscopy identifies the functional groups present in a sample by measuring the absorption of infrared radiation.
-
Sample Preparation: A small amount of the dried sample (1-2 mg) is mixed with ~200 mg of dry potassium bromide (KBr). The mixture is ground to a fine powder and pressed into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer. A spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Analysis: The positions and shapes of the absorption bands in the spectrum are used to identify characteristic functional groups, such as sulfate (SO₄²⁻) and hydroxide (-OH) groups.[5] The sharpening of peaks can indicate a transition from an amorphous to a crystalline state.[5]
Thermal Analysis
Experimental Protocol 3.3.1: Thermogravimetric Analysis (TGA) TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition, and hydration.[5]
-
Sample Preparation: A small, accurately weighed amount of the sample (5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).
-
Data Acquisition: The crucible is placed in the TGA furnace. The sample is heated at a constant rate (e.g., 10°C/min) over a specified temperature range (e.g., 25-1000°C) under a controlled atmosphere (e.g., nitrogen or air).
-
Analysis: The resulting thermogram plots mass loss versus temperature. Mass loss steps correspond to events such as dehydration or the decomposition of sulfate and hydroxide groups. Exothermic events, such as the crystallization of amorphous precursors into Cr₂O₃, can be detected if using a simultaneous thermal analyzer (STA) that also performs Differential Thermal Analysis (DTA).[10]
Data Presentation and Interpretation
The quantitative data obtained from characterization are crucial for quality control and for understanding the material's properties.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| Chemical Formula | Cr(OH)SO₄ | [2][11] |
| Molar Mass | ~165.07 g/mol | [3][4] |
| Appearance | Amorphous dark green powder | [1][3] |
| Synonyms | Basic chromium sulfate, Monobasic chromium sulfate | [2][4][11] |
| CAS Number | 12336-95-7 | [3][11] |
| Density | ~1.57 g/cm³ | [1] |
| Melting Point | >900°C (Decomposes) | [1][4] |
| Solubility in Water | 200 g/100 mL at 20°C |[1][4] |
Table 2: Key FTIR Vibrational Bands for this compound and Related Species
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
|---|---|---|
| ~3444 | O-H stretching (adsorbed water, structural -OH) | [12] |
| ~1619 | O-H bending (hydroxide groups) | [5] |
| ~1122 | S-O stretching (sulfate groups) | [5][12] |
| 609, 556, 443 | Overlapping vibrations between Cr-O and SO₄²⁻ | [12][13] |
| 563 - 623 | Cr-O vibrations (in crystalline Cr₂O₃ after calcination) |[5] |
Table 3: Thermal Events for Amorphous Chromium Hydroxide Precursors from TGA/DTA
| Temperature Range (°C) | Event | Observation | Reference(s) |
|---|---|---|---|
| ~100 - 250 | Dehydration | Endothermic mass loss | [10] |
| ~265 - 325 | Intermediate Formation | Exothermic peaks | [10] |
| 410 - 420 | Crystallization of Cr₂O₃ | Sharp exothermic peak in DTA |[10] |
Conclusion
This guide has outlined the fundamental synthesis and characterization protocols for this compound. The selection of a synthesis method—be it precipitation, reduction, or hydrothermal—is critical as it directly impacts the physicochemical properties of the final product. A thorough characterization using a combination of XRD, SEM, FTIR, and TGA is essential for confirming the identity, purity, structure, and thermal stability of the material. The detailed methodologies and compiled data presented herein serve as a valuable resource for researchers engaged in the synthesis and application of this important chromium compound.
References
- 1. echemi.com [echemi.com]
- 2. CAS 12336-95-7: this compound (Cr(OH)(SO4)) [cymitquimica.com]
- 3. chembk.com [chembk.com]
- 4. This compound (Cr(OH)(SO4)) | CrOHSO4 | CID 61561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Research Chemicals Supplier [benchchem.com]
- 6. prepchem.com [prepchem.com]
- 7. BASIC CHROMIUM SULPHATE - Ataman Kimya [atamanchemicals.com]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Chromium Sulfate Basic Cr(SO4)(OH) China Manufacturers Suppliers Factory Exporter [jinhetec.com]
- 12. jmcs.org.mx [jmcs.org.mx]
- 13. researchgate.net [researchgate.net]
"chromium hydroxide sulfate chemical properties and structure"
An In-depth Technical Guide to Chromium Hydroxide (B78521) Sulfate (B86663)
Introduction
Chromium Hydroxide Sulfate, often referred to as basic chromium sulfate, is an inorganic compound of significant industrial and research importance. With the general chemical formula Cr(OH)SO₄, it is a key substance in the leather tanning industry, where it acts as a tanning agent to stabilize collagen fibers in animal hides, enhancing their durability, flexibility, and resistance to microbial degradation.[1][2][3] Beyond its primary role in leather production, it serves as a precursor for other chromium compounds, a mordant in the dye industry, a component in the manufacturing of green pigments and inks, and finds applications in ceramics and as a catalyst.[1][2][4][5][6] This document provides a comprehensive overview of its chemical properties, structure, synthesis, and characterization for researchers, scientists, and professionals in drug development and materials science.
Chemical Structure and Formula
This compound is not a single, stoichiometrically simple compound but rather a complex material. While often represented by the idealized formula Cr(OH)SO₄ , commercial products are typically amorphous mixtures.[5][7] These mixtures consist of complex polynuclear chromium(III) entities bridged by hydroxide (OH⁻) and sulfate (SO₄²⁻) ligands.
The general formula for the commercial product can be expressed as Cr(OH)ₘ(SO₄)ₙ·xH₂O , where the basicity of the salt is determined by the ratio of hydroxide to chromium.[7][8] Another representation for the basic sulfate, particularly in the context of tanning liquors, is [Cr₂(H₂O)₆(OH)₄]SO₄ .[9] The structure in the solid state is complex and typically amorphous, with particles appearing glassy under a microscope.[7][8] The chromium(III) center typically adopts an octahedral coordination sphere with water, hydroxide, and sulfate ligands.[9]
Key Identifiers:
-
Chemical Name: this compound[1]
-
Synonyms: Basic Chromium Sulfate, Basic Chromic Sulfate, Monobasic Chromium Sulfate[5][10][11]
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is typically a green powder or crystalline solid with high water solubility.[1][6][11]
| Property | Value | Reference(s) |
| Molecular Weight | 165.07 g/mol | [10][12][13] |
| Appearance | Green powder, dark green liquid, or flakes | [1][7][11] |
| Density | 1.25 - 1.57 g/cm³ | [1][11][14] |
| Water Solubility | 200 g/100 mL at 20°C | [1][11] |
| Solubility in Alcohol | Insoluble | [6][8] |
| Hygroscopicity | Strong | [7][8] |
Thermal Properties
This compound exhibits high thermal stability, a property crucial for its application in ceramics and as a catalyst precursor.[1][2]
| Property | Value | Reference(s) |
| Melting Point | >900°C | [1][2][11] |
| Boiling Point | 102°C (for aqueous solution) | [1][2] |
| Thermal Decomposition | Decomposes at elevated temperatures to release toxic fumes of chromium and sulfur oxides.[1][5] Calcination yields chromium(III) oxide (Cr₂O₃); amorphous Cr₂O₃ forms at 300°C, and crystalline phases form at 400-500°C. | [4] |
Experimental Protocols: Synthesis and Characterization
Synthesis Methodologies
Several methods are employed for the industrial and laboratory synthesis of this compound.
Protocol 1: Sulfur Dioxide Reduction (Industrial Method) This is a common industrial method involving the reduction of hexavalent chromium.[3][9]
-
Reaction Setup: A lead-lined or glass-lined reactor equipped with a stirrer is charged with a solution of sodium dichromate (Na₂Cr₂O₇).
-
Reduction: Sulfur dioxide (SO₂) gas is bubbled through the solution. The reaction is exothermic and should be controlled. The overall reaction is: Na₂Cr₂O₇ + 3SO₂ + H₂O → 2Cr(OH)(SO₄) + Na₂SO₄[9]
-
Basicity Adjustment: The basicity of the final product can be adjusted by adding a base, such as sodium carbonate.[3][9]
-
Product Isolation: The resulting solution contains basic chromium sulfate and sodium sulfate. The sodium sulfate is often left in the final product as it is inert in the tanning process.[9] The product is typically spray-dried to obtain a green powder.
Protocol 2: Organic Reduction Method This method uses an organic reducing agent, such as sucrose (B13894) or molasses.[7]
-
Acidification: Sodium dichromate mother liquor is acidified in a reactor with sodium bisulfate solution or sulfuric acid.
-
Reduction: A sucrose solution is slowly added to the acidified dichromate solution under constant stirring. The hexavalent chromium is reduced to trivalent chromium. The reaction is kept at a boil to ensure completion.[7]
-
Processing: The resulting viscous, syrup-like liquid is diluted with water. It is then cooled and crystallized to remove a portion of the sodium sulfate byproduct.[7]
-
Final Product: The remaining solution is concentrated or dried to yield the final basic chromium sulfate product.
Protocol 3: Chemical Precipitation (Laboratory Scale) This method allows for controlled synthesis in a laboratory setting.[4]
-
Starting Material: Prepare an aqueous solution of a chromium(III) salt, such as chromium(III) sulfate (Cr₂(SO₄)₃).
-
Precipitation: Slowly add a base, such as a dilute sodium hydroxide (NaOH) solution, to the chromium salt solution with vigorous stirring.
-
pH Control: Carefully monitor and maintain the pH of the solution in the range of 2 to 4. This is critical to facilitate partial neutralization and prevent the complete precipitation of chromium(III) hydroxide (Cr(OH)₃).[4]
-
Aging and Isolation: The precipitate is aged, then isolated by filtration, washed with deionized water to remove soluble impurities, and dried under controlled conditions.
Characterization Techniques
The structure and properties of synthesized this compound are confirmed using various analytical techniques.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to identify the functional groups present. Characteristic vibration bands for sulfate groups (S-O stretching) are observed around 1122 cm⁻¹, while O-H bending modes confirm the presence of hydroxide groups.[4]
-
X-ray Photoelectron Spectroscopy (XPS): This technique is employed to determine the elemental composition and, crucially, the oxidation state of chromium. The binding energy of the Cr 2p₃/₂ peak confirms the presence of Cr(III).[4]
-
Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA): These methods are used to study the thermal stability and decomposition pathway of the compound. They provide quantitative data on mass loss at specific temperatures, corresponding to the loss of water and the decomposition to chromium oxide.[15]
Visualization of Relationships and Workflows
The following diagrams illustrate the key relationships and a typical experimental workflow for this compound.
Caption: Logical relationships between synthesis, properties, and applications.
Caption: General experimental workflow for synthesis and characterization.
References
- 1. echemi.com [echemi.com]
- 2. innospk.com [innospk.com]
- 3. BASIC CHROMIUM SULPHATE - Ataman Kimya [atamanchemicals.com]
- 4. This compound | Research Chemicals Supplier [benchchem.com]
- 5. CAS 12336-95-7: this compound (Cr(OH)(SO4)) [cymitquimica.com]
- 6. toplusinc.com [toplusinc.com]
- 7. chembk.com [chembk.com]
- 8. Chromium (iii) Sulphate Basic [kmchem.com]
- 9. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 10. Chromium Sulfate Basic Cr(SO4)(OH) China Manufacturers Suppliers Factory Exporter [jinhetec.com]
- 11. This compound (Cr(OH)(SO4)) | CrOHSO4 | CID 61561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 13. CAS Common Chemistry [commonchemistry.cas.org]
- 14. 12336-95-7 CAS MSDS (Chromium sulfate,basic,solid) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
Basic Chromium Sulfate: A Comprehensive Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of basic chromium sulfate (B86663), a complex inorganic compound with significant industrial applications. This document details its chemical identity, molecular weight, key physicochemical properties, synthesis protocols, and analytical procedures. The information is intended for researchers, chemists, and professionals in fields requiring a thorough understanding of chromium chemistry, particularly in the context of synthesis and material science.
Chemical Identity and Physicochemical Properties
Basic chromium sulfate is not a single, strictly defined compound but rather a complex mixture of chromium(III) sulfate salts containing hydroxyl groups. Its composition can vary, which is reflected in its "basicity." The most commonly cited chemical formula is Cr(OH)(SO₄) .[1][2] However, it often exists in hydrated forms, represented as Cr(OH)SO₄·xH₂O .[3]
The molecular structure involves chromium(III) ions coordinated with both sulfate and hydroxide (B78521) ligands. These units can polymerize to form more complex structures. The "basicity" of the compound, a critical parameter in its industrial applications, refers to the percentage of the chromium's coordination sites occupied by hydroxyl groups. A typical commercial product has a basicity of 33%.[1][3]
Molecular Formula and Weight
The chemical formula and corresponding molecular weight can be represented in several ways, reflecting the compound's complex and variable nature.
| Chemical Formula | Molar Mass ( g/mol ) | Notes |
| Cr(OH)SO₄ | 165.06 | Anhydrous form |
| CrH₃O₁₂S₃ | 343.21 | A representation of a hydrated form[1] |
| [Cr₂(H₂O)₆(OH)₄]SO₄ | 342.18 | A proposed structure for a common basic chromium sulfate[4] |
| Cr₂(SO₄)₃ | 392.16 | For comparison: Normal chromium(III) sulfate (anhydrous)[4] |
Physicochemical and Quality Parameters
Basic chromium sulfate is typically a fine, dark green, amorphous powder or flake that is readily soluble in water.[1][5] Its solution is acidic. Key quality parameters for commercial grades are summarized below.
| Parameter | Typical Value/Range | Reference |
| Appearance | Fine, free-flowing, dark green powder | [2] |
| Chromium(III) Oxide (Cr₂O₃) Content | 24% - 26% (w/w) | [6][7] |
| Basicity | 32% - 34% | [6][7] |
| pH (of a 6% w/v aqueous solution) | 2.8 - 3.2 | [7] |
| Density | ~1.7 g/cm³ | - |
| Melting Point | 90 °C (Decomposes) | - |
| Water Solubility | Soluble in cold water, very soluble in hot water | [1][2] |
| Moisture Content | 9.0% - 10.0% (w/w) | - |
| Matter Insoluble in Water | 0.05% – 0.15% (w/w) | - |
Experimental Protocols
The industrial production of basic chromium sulfate primarily involves the reduction of hexavalent chromium (from sodium dichromate) to trivalent chromium in an acidic medium. The two most common methods are reduction by sulfur dioxide and reduction by organic compounds like sucrose (B13894) or glucose.
Synthesis Workflow Diagram
The following diagram illustrates the general manufacturing process for basic chromium sulfate, starting from the reduction of sodium dichromate.
Caption: Figure 1. General Manufacturing Workflow for Basic Chromium Sulfate.
Synthesis Protocol 1: Sulfur Dioxide Reduction Method
This method is widely used for large-scale production. It involves bubbling sulfur dioxide gas through an acidified solution of sodium dichromate.
Reaction: Na₂Cr₂O₇ + 3SO₂ + H₂O → 2Cr(OH)SO₄ + Na₂SO₄
Methodology:
-
Preparation of Dichromate Solution: Prepare a concentrated solution of sodium dichromate (Na₂Cr₂O₇·2H₂O), for instance, 300-400 g/L, in a suitable glass-lined reactor.[5]
-
Acidification: Add sulfuric acid (H₂SO₄) to the reactor to acidify the solution. The amount of acid is critical for achieving the target basicity.
-
Reduction: Introduce sulfur dioxide (SO₂) gas into the solution while stirring. The reaction is exothermic and the temperature should be controlled, typically in the range of 60-80 °C.[5] The color of the solution will change from orange-red to a deep green, indicating the reduction of Cr(VI) to Cr(III).
-
Endpoint Determination: The reaction is monitored until all hexavalent chromium is reduced. This can be checked using a qualitative test with an indicator like diphenylcarbazide.
-
Adjustment and Maturation: After reduction, the solution (known as "green liquor") is boiled to remove any excess SO₂.[5] The solution is then aged, which allows for the formation of stable chromium complexes.
-
Drying: The final solution is typically spray-dried at temperatures between 100-160 °C to obtain the solid basic chromium sulfate powder.[5]
Synthesis Protocol 2: Organic Reduction Method (Sucrose/Glucose)
This method uses a readily available and safer reducing agent compared to sulfur dioxide. Glucose or sucrose is used to reduce the hexavalent chromium.
Reaction (using glucose as an example): 4Na₂Cr₂O₇ + C₆H₁₂O₆ + 12H₂SO₄ → 8[Cr(OH)SO₄·0.5Na₂SO₄] + 6CO₂ + 14H₂O[8]
Methodology:
-
Preparation of Dichromate Solution: In a glass-lined reactor equipped with a stirrer, prepare a solution of sodium dichromate.
-
Acidification: Acidify the solution by slowly adding sulfuric acid or sodium bisulfate solution while stirring.[2]
-
Reduction: Slowly add a solution of the organic reducing agent (e.g., sucrose or glucose) to the acidified dichromate solution.[2] The reaction is highly exothermic and the addition rate must be carefully controlled to maintain the temperature.
-
Completion of Reaction: Towards the end of the reaction, the solution is maintained at boiling temperature to ensure the complete reduction of Cr(VI).[2]
-
Post-Processing: The resulting viscous, syrup-like liquid is cooled. It can be subjected to crystallization at low temperatures (below 10 °C) to precipitate out some of the sodium sulfate, thereby purifying the product.[2]
-
Drying: The purified liquid product is then concentrated and dried, often using a spray dryer, to yield the final solid product.
Analytical Procedures
To ensure the quality and consistency of basic chromium sulfate, several key parameters are analyzed. The most important are the chromium content and the basicity.
Determination of Chromium(III) Content
This procedure determines the total chromium content, typically expressed as % Cr₂O₃. The method involves the oxidation of Cr(III) to Cr(VI), followed by a redox titration.
Principle: Chromium(III) in the sample is oxidized to dichromate (Cr₂O₇²⁻) using a strong oxidizing agent like ammonium (B1175870) peroxodisulfate in an acidic solution. The resulting dichromate is then titrated with a standardized solution of a reducing agent, such as ferrous ammonium sulfate (FAS), using a redox indicator.
Methodology:
-
Sample Preparation: Accurately weigh a sample of basic chromium sulfate and dissolve it in distilled water.
-
Oxidation: Transfer the solution to a beaker, add concentrated sulfuric acid, and dilute with distilled water. Add ammonium peroxodisulfate and boil the solution for approximately 20 minutes to ensure complete oxidation of Cr(III) to Cr(VI).[9]
-
Titration: Cool the solution. Add a few drops of a redox indicator (e.g., sodium diphenylamine (B1679370) sulfonate). Titrate the solution with a standardized 0.1 N ferrous ammonium sulfate solution until the endpoint is reached, indicated by a sharp color change.[10]
-
Calculation: The percentage of Cr₂O₃ is calculated from the volume of FAS titrant used, its normality, and the initial weight of the sample.
Determination of Basicity
Basicity is a measure of the hydroxyl content relative to the total coordination sites of the chromium. It is determined by an acid-base titration. The official method is described in standards such as ASTM D4654, which applies to leather but the principle is the same for the chemical itself.[1][9][11][12][13]
Principle: A known weight of the basic chromium sulfate is dissolved in water. The solution is then titrated with a standardized solution of a strong base (e.g., NaOH) to a specific pH endpoint. The amount of base consumed is used to calculate the basicity.
Methodology:
-
Sample Preparation: Prepare a standard aqueous solution of the basic chromium sulfate sample (e.g., 1% w/v).
-
Titration Setup: Place a known volume of the sample solution in a beaker with a magnetic stirrer. Calibrate and immerse a pH electrode connected to a pH meter.
-
Titration: Slowly titrate the solution with a standardized sodium hydroxide solution (e.g., 0.1 N) while continuously monitoring the pH.
-
Endpoint and Calculation: The titration is continued until a stable, predefined pH endpoint is reached. The basicity is calculated based on the volume of NaOH added, its concentration, the chromium content of the sample, and the initial sample weight. The calculation essentially determines the proportion of acid groups that have been replaced by hydroxyl groups.
Applications and Toxicological Considerations
Applications
While the primary industrial use of basic chromium sulfate is in the chrome tanning of leather, its role as a chemical intermediate is highly relevant to researchers.[3] It serves as a precursor for the synthesis of a wide range of other chromium(III) compounds, including pigments, catalysts, and mordants for the textile industry.[2] Its well-characterized, water-soluble nature makes it a convenient starting material for developing novel chromium-based materials.
Toxicological Profile
A critical aspect for any professional handling chromium compounds is understanding the difference in toxicity between its oxidation states.
-
Chromium(III): The trivalent state, as found in basic chromium sulfate, is considered an essential trace element for mammals and exhibits significantly lower toxicity.[2]
-
Chromium(VI): The hexavalent state, found in the sodium dichromate precursor, is highly toxic, corrosive, and a known carcinogen.[3]
Therefore, ensuring the complete reduction of Cr(VI) to Cr(III) during synthesis is paramount for the safety of the final product.[2] Standard analytical methods exist (e.g., EN ISO 17075) to detect trace amounts of Cr(VI) in materials.[7] Professionals in drug development should be particularly aware of this distinction, as any application of chromium-containing compounds would require rigorous testing to ensure the absence of the hazardous hexavalent form.
References
- 1. store.astm.org [store.astm.org]
- 2. BASIC CHROMIUM SULPHATE - Ataman Kimya [atamanchemicals.com]
- 3. Basic Chrome Sulphate,Basic Chrome Sulfate for Tannery,Tanning Agent Basic Chrome Sulfate Manufacturers and Suppliers in China [jinhetec.com]
- 4. mst.dk [mst.dk]
- 5. CN1099727A - Making method for basic chromium sulfate - Google Patents [patents.google.com]
- 6. CN102432067A - Process for preparing basic chromium sulfate by using waste chromium material - Google Patents [patents.google.com]
- 7. Chromium VI test method updated [satra.com]
- 8. CN104609473A - Method for preparing basic chromium sulfate from chromium phosphate - Google Patents [patents.google.com]
- 9. store.astm.org [store.astm.org]
- 10. benchchem.com [benchchem.com]
- 11. standards.iteh.ai [standards.iteh.ai]
- 12. scribd.com [scribd.com]
- 13. standards.iteh.ai [standards.iteh.ai]
A Comprehensive Technical Guide to the Solubility of Chromium Hydroxide Sulfate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the solubility of chromium hydroxide (B78521) sulfate (B86663) (Cr(OH)SO₄) in various solvents. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the dissolution characteristics of this inorganic compound. The guide details quantitative solubility data, experimental protocols for solubility determination, and logical workflows to assist in experimental design and interpretation.
Executive Summary
Chromium hydroxide sulfate, also known as basic chromium sulfate, is an inorganic compound of significant industrial importance, primarily in leather tanning and as a precursor for pigments and catalysts. Its solubility is a critical parameter influencing its reactivity, bioavailability, and environmental fate. This guide consolidates available data on its solubility in aqueous and non-aqueous systems and provides standardized methodologies for its experimental determination.
Physicochemical Properties of this compound
-
Chemical Formula: Cr(OH)SO₄
-
Molar Mass: 165.07 g/mol [1]
-
Appearance: Green powder or crystals[1]
-
Key Applications: Leather tanning, pigment production, catalysis, and metal surface treatment.[2]
Quantitative Solubility Data
The solubility of this compound is highly dependent on the nature of the solvent and the physicochemical conditions, such as temperature and pH.
Aqueous Solubility
This compound is highly soluble in water. The available quantitative data is summarized in the table below.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Reference |
| Water | 20 | 200 | [1][2] |
Solubility in Acidic and Alkaline Solutions
Qualitative observations indicate that this compound is soluble in acidic solutions.[3] In alkaline solutions, it undergoes hydrolysis, leading to the formation of a chromium(III) hydroxide precipitate.[3]
Solubility in Organic Solvents
Experimental Protocols for Solubility Determination
The following section details standardized methodologies for determining the solubility of this compound. These protocols are based on established guidelines such as those from the Organisation for Economic Co-operation and Development (OECD).
General Experimental Workflow
The logical flow for determining the solubility of this compound is depicted in the diagram below.
Caption: General workflow for determining the solubility of this compound.
Protocol 1: Determination of Water Solubility (Based on OECD Test Guideline 105)
This method is suitable for determining the solubility of this compound in water.[5][6][7][8][9]
Materials:
-
This compound (analytical grade)
-
Deionized water
-
Thermostatically controlled shaker or magnetic stirrer
-
Analytical balance (±0.1 mg)
-
Centrifuge and centrifuge tubes or filtration apparatus (e.g., with 0.45 µm pore size filter)
-
Volumetric flasks and pipettes
-
Analytical instrumentation for chromium quantification (e.g., Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS))
Procedure:
-
Preliminary Test: To estimate the approximate solubility, add portions of this compound to a known volume of water at the desired temperature with stirring until undissolved solid remains.
-
Definitive Test (Flask Method): a. Add an excess amount of this compound (determined from the preliminary test) to a known volume of deionized water in a flask. b. Tightly stopper the flask and place it in a thermostatically controlled shaker set to a constant temperature (e.g., 20 ± 0.5 °C). c. Agitate the mixture for a sufficient time to reach equilibrium (e.g., 24-48 hours). Periodically take samples to ensure equilibrium has been reached (i.e., the concentration of the solute is constant). d. After equilibration, allow the solid to settle. e. Separate the saturated solution from the undissolved solid by centrifugation or filtration. Ensure the temperature is maintained during this step. f. Accurately dilute an aliquot of the clear supernatant to a suitable concentration for analysis. g. Determine the concentration of chromium in the diluted solution using a calibrated analytical method (e.g., ICP-MS or AAS).
-
Calculation: Calculate the solubility of this compound from the measured chromium concentration, taking into account the dilution factor and the molar masses.
Caption: Experimental workflow for determining the water solubility of this compound.
Protocol 2: Determination of Solubility in Acidic or Basic Solutions
This protocol is designed to assess the solubility of this compound under varying pH conditions.
Materials:
-
Same as Protocol 4.2
-
Acidic solutions of known pH (e.g., prepared with HCl or H₂SO₄)
-
Basic solutions of known pH (e.g., prepared with NaOH)
-
pH meter
Procedure:
-
Follow the steps outlined in Protocol 4.2 (Definitive Test), replacing deionized water with the acidic or basic solution of the desired pH.
-
Before and after equilibration, measure and record the pH of the solution.
-
Proceed with the separation, dilution, and analysis steps as described in Protocol 4.2.
-
When analyzing solubility in basic solutions, be observant of any precipitate formation, which would indicate hydrolysis of the this compound.
Protocol 3: Determination of Solubility in Organic Solvents
This protocol outlines a general method for determining the solubility of this compound in non-aqueous solvents.
Materials:
-
Same as Protocol 4.2
-
Organic solvent of interest (analytical grade)
Procedure:
-
Follow the steps outlined in Protocol 4.2 (Definitive Test), substituting the organic solvent for deionized water.
-
Ensure that the chosen analytical method for chromium quantification is compatible with the organic solvent matrix. Matrix matching or appropriate sample preparation (e.g., acid digestion of the solvent) may be necessary before analysis by ICP-MS or AAS.
-
Due to the generally lower solubility of inorganic salts in organic solvents, a gravimetric method may also be employed if the solubility is sufficiently high: a. After filtration of the saturated solution, a known volume of the filtrate is evaporated to dryness in a pre-weighed container. b. The mass of the residue is then determined, and the solubility is calculated.
Logical Relationships in Solubility
The solubility of this compound is governed by several interrelated factors, as illustrated in the diagram below.
Caption: Interplay of factors affecting the solubility of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound. While its solubility in water is well-documented, further research is needed to quantify its solubility in a broader range of organic solvents. The provided experimental protocols offer a standardized approach for researchers to generate reliable and comparable solubility data, which is essential for the effective application of this compound in various scientific and industrial fields.
References
- 1. This compound (Cr(OH)(SO4)) | CrOHSO4 | CID 61561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. Solubility Rules for Inorganic Compounds [thoughtco.com]
- 4. chromium hydroxide sulphate [chembk.com]
- 5. filab.fr [filab.fr]
- 6. laboratuar.com [laboratuar.com]
- 7. oecd.org [oecd.org]
- 8. OECD 105 - Water Solubility Test at 20°C - Analytice [analytice.com]
- 9. oecd.org [oecd.org]
A Comprehensive Technical Guide to the Thermal Decomposition of Chromium Hydroxide Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium hydroxide (B78521) sulfate (B86663), often referred to as basic chromium sulfate with the general formula Cr(OH)SO₄, is a compound of significant industrial importance, particularly in the leather tanning industry. Understanding its thermal decomposition behavior is crucial for a variety of applications, including the development of chromium-based catalysts, pigments, and advanced materials, as well as for the safe and environmentally sound disposal of chromium-containing waste. This technical guide provides a detailed overview of the thermal decomposition of chromium hydroxide sulfate, summarizing key quantitative data, outlining experimental protocols, and visualizing the decomposition pathway.
Thermal Decomposition Pathway
The thermal decomposition of this compound is a multi-stage process involving dehydration, dehydroxylation, and desulfation, ultimately yielding chromium(III) oxide (Cr₂O₃) as the final solid product. The process can be broadly categorized into four main stages, each occurring within a specific temperature range and associated with a distinct mass loss.
Key Decomposition Stages
The decomposition begins with the loss of physically and chemically bound water at lower temperatures, followed by the removal of hydroxyl groups. As the temperature increases further, the sulfate group becomes unstable and decomposes, releasing sulfur oxides. The final stage involves the crystallization of the remaining solid into the stable chromium(III) oxide phase.
Quantitative Decomposition Data
The following table summarizes the quantitative data obtained from the thermogravimetric analysis (TGA) of a sample containing basic chromium sulfate. It is important to note that this data is derived from a study on a calcined hydrotalcite that had adsorbed basic chromium sulfate, and therefore the weight loss percentages may not be fully representative of the pure compound but provide a valuable insight into the decomposition process.[1]
| Decomposition Stage | Temperature Range (°C) | Peak Temperature (°C) | Mass Loss (%) | Evolved Gaseous Species (Predicted) | Proposed Process |
| 1 | Ambient - 210.7 | 210.7 | 23.15 | H₂O | Elimination of chemically bound water |
| 2 | 210.7 - 404.8 | 404.8 | 9.61 | H₂O, CO₂ | Dehydroxylation and decarbonation |
| 3 | 404.8 - 619.4 | 619.4 | 8.74 | H₂O | Degradation of hydroxo complexes |
| 4 | 600 - 800 | - | - | SO₂, SO₃ | Decomposition of the sulfate phase |
Experimental Protocols
The characterization of the thermal decomposition of this compound relies on a suite of analytical techniques, primarily thermogravimetric analysis (TGA), differential thermal analysis (DTA), or differential scanning calorimetry (DSC), often coupled with evolved gas analysis (EGA) techniques such as mass spectrometry (MS) or Fourier-transform infrared spectroscopy (FTIR).
Thermogravimetric Analysis (TGA)
Objective: To measure the change in mass of a sample as a function of temperature in a controlled atmosphere.
Typical Experimental Parameters:
-
Instrument: A thermogravimetric analyzer.
-
Sample Mass: Approximately 15 mg.[1]
-
Heating Rate: 10 °C/min.[1]
-
Temperature Range: Ambient to 800 °C.[1]
-
Atmosphere: Nitrogen or an inert gas, with a flow rate of 50 mL/min.[1]
-
Crucible: Alumina or platinum.
Differential Thermal Analysis (DTA) / Differential Scanning Calorimetry (DSC)
Objective: To measure the difference in temperature between a sample and a reference material (DTA) or the heat flow required to maintain the sample and reference at the same temperature (DSC) as a function of temperature. This provides information on endothermic and exothermic processes.
Typical Experimental Parameters:
-
Instrument: A simultaneous thermal analyzer (STA) capable of performing TGA and DTA/DSC concurrently.
-
Reference Material: Alumina (Al₂O₃) or an empty crucible.
-
Heating Rate: Consistent with the TGA parameters (e.g., 10 °C/min).
-
Temperature Range: Consistent with the TGA parameters (e.g., ambient to 800 °C).
-
Atmosphere: Inert (e.g., nitrogen) or oxidative (e.g., air), depending on the desired analysis.
Evolved Gas Analysis (EGA) by Mass Spectrometry (MS)
Objective: To identify the chemical composition of the gaseous products evolved during the thermal decomposition.
Procedure: The outlet of the TGA furnace is connected to the inlet of a mass spectrometer via a heated transfer line (typically maintained at around 200-250 °C to prevent condensation of evolved gases). As the sample is heated in the TGA, the evolved gases are continuously introduced into the mass spectrometer. The mass spectrometer then separates and detects the ions based on their mass-to-charge ratio, allowing for the identification of the gaseous species as a function of temperature.
Visualizing the Decomposition Pathway
The logical progression of the thermal decomposition of this compound can be visualized as a series of sequential steps.
Caption: Logical workflow of the thermal decomposition of this compound.
Conclusion
The thermal decomposition of this compound is a complex, multi-step process that has been elucidated through various thermal analysis techniques. The decomposition proceeds through the sequential loss of water and hydroxyl groups, followed by the decomposition of the sulfate moiety to yield chromium(III) oxide. The precise temperatures and mass losses associated with each step can be influenced by factors such as the sample's hydration state, purity, and the experimental conditions, particularly the heating rate and atmosphere. The data and protocols presented in this guide provide a foundational understanding for researchers and professionals working with chromium compounds, enabling better process control, material design, and environmental management. Further research utilizing simultaneous TGA-DTA/DSC and TG-MS on pure, well-characterized this compound is recommended to refine the quantitative data and provide a more detailed understanding of the evolved gas profiles.
References
An In-depth Technical Guide on the Hygroscopic Nature of Basic Chromium Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Basic chromium sulfate (B86663), a complex inorganic compound with the general formula Cr(OH)m(SO4)n·xH2O, is a cornerstone of the leather tanning industry and finds applications in other chemical processes.[1][2] Its efficacy as a tanning agent is intrinsically linked to its interaction with water, not only in solution but also in its solid state. This technical guide delves into the hygroscopic nature of basic chromium sulfate, a critical property influencing its stability, handling, and performance.
Basic chromium sulfate is characterized as a dark green, amorphous powder or flake.[3][4][5] A key physical characteristic is its high hygroscopicity, meaning it readily absorbs moisture from the atmosphere.[6][7] This property is vital in the tanning process as it helps to maintain a consistent moisture level during the drying phase of leather production.[6] The compound is soluble in water but insoluble in alcohol.[2]
Physicochemical Properties and Water Interaction
The chemical structure of basic chromium sulfate is not a simple salt but a complex arrangement of chromium atoms, hydroxide (B78521) ions, sulfate ions, and water molecules. The water molecules can be present as coordinated ligands directly bonded to the chromium ions or as water of hydration within the crystal lattice.[1] It is this loosely bound water of hydration and the potential for coordination with atmospheric water that drives the hygroscopic nature of the compound.
The general formula Cr(OH)SO4·nH2O underscores the integral role of water in its structure.[2] Different hydrated forms of chromium sulfate exist, with varying numbers of water molecules, which can influence their physical properties, including hygroscopicity.[1]
Quantitative Analysis of Moisture Content
Precise quantification of the water content in basic chromium sulfate is crucial for quality control and for understanding its hygroscopic behavior. Several analytical techniques can be employed for this purpose.
Thermogravimetric Analysis (TGA)
For instance, a study on a chromium(III)-hydrotalcite composite, where basic chromium sulfate was the source of chromium, showed a significant weight loss attributed to the elimination of chemically bound water at approximately 210.7°C.[8] Further weight loss at higher temperatures was associated with dehydroxylation and decomposition of the sulfate groups.[8] Another study on chromium(III) sulfate hydrates indicated a multi-step dehydration process upon heating, with the final water molecules being removed at temperatures between 375 and 500 K (102 to 227 °C).[9]
Table 1: Summary of Thermal Decomposition Data for a Cr(III)-Hydrotalcite Composite [8]
| Temperature (°C) | Weight Loss (%) | Attributed To |
| 210.7 | 23.15 | Elimination of chemically bound water |
| 404.81 | 9.61 | Dehydroxylation and decarbonatation |
| 619.35 | 8.74 | Thermal degradation of hydroxo complexes |
| 600 - 800 | - | Thermal decomposition of the sulfate phase |
Note: This data is for a composite material and not pure basic chromium sulfate, but it illustrates the temperatures at which water and other groups are lost.
Karl Fischer Titration
Karl Fischer (KF) titration is a highly specific and accurate method for determining the water content of a substance.[10] It is based on a stoichiometric reaction of iodine with water. This technique can be applied to determine the total water content in basic chromium sulfate, including both free and bound water.
Experimental Protocols
Protocol for Thermogravimetric Analysis (TGA)
This protocol is a general guideline for performing TGA on a powder sample like basic chromium sulfate to determine its water content and thermal stability.
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small, representative sample of basic chromium sulfate powder (typically 5-10 mg) is accurately weighed into a tared TGA pan (e.g., alumina (B75360) or platinum).
-
Experimental Conditions:
-
Temperature Program: Heat the sample from ambient temperature (e.g., 25°C) to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min).[8]
-
Atmosphere: An inert atmosphere, such as dry nitrogen, is typically used to prevent oxidative side reactions, with a constant flow rate (e.g., 50 mL/min).[8]
-
-
Data Analysis: The weight loss of the sample is recorded as a function of temperature. The resulting TGA curve is analyzed to identify distinct weight loss steps. The percentage weight loss in each step is calculated and correlated to the loss of water and other volatile components.
References
- 1. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 2. Chromium Sulfate Basic - Henan Chemger Group Corporation [chemger.com]
- 3. BASIC CHROMIUM SULPHATE - Ataman Kimya [atamanchemicals.com]
- 4. 5.imimg.com [5.imimg.com]
- 5. Basic Chromium Sulphate, Basic chrome sulphate [vidar-chemical.com]
- 6. oehha.ca.gov [oehha.ca.gov]
- 7. greyhoundchrom.com [greyhoundchrom.com]
- 8. jmcs.org.mx [jmcs.org.mx]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. mcckf.com [mcckf.com]
An In-depth Technical Guide to the Coordination Chemistry of Chromium (III) Hydroxide Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium (III) hydroxide (B78521) sulfate (B86663), often referred to as basic chromium sulfate, is a coordination compound of significant industrial and scientific interest. Its chemistry is dominated by the versatile coordination properties of the chromium (III) ion, a d³ metal ion that typically forms kinetically inert octahedral complexes. This guide provides a comprehensive overview of the synthesis, structure, coordination chemistry, and key applications of chromium (III) hydroxide sulfate, with a particular focus on aspects relevant to materials science and the life sciences.
Chromium (III) sulfate exists in various hydrated forms, and its aqueous solutions are known for their complex equilibria, involving hydrolysis, olation, and oxolation reactions. These processes lead to the formation of polynuclear chromium (III) complexes with bridging hydroxide and sulfate ligands, which are fundamental to its primary application as a tanning agent in the leather industry.[1][2][3] The ability of these complexes to cross-link collagen fibers is a testament to the rich coordination chemistry of chromium (III).[4]
Beyond its traditional use, the coordination chemistry of chromium (III) complexes is a subject of ongoing research, particularly in the context of their biological activity. While hexavalent chromium is a known carcinogen, trivalent chromium is considered an essential trace element. The antimicrobial properties of various chromium (III) coordination compounds are being explored, opening potential avenues for the development of new therapeutic agents.[5][6]
Synthesis and Structure
Synthesis
The industrial production of basic chromium sulfate typically involves the reduction of hexavalent chromium (chromate or dichromate salts) in the presence of sulfuric acid.[7][8] Common reducing agents include sulfur dioxide and organic compounds like sucrose.[2][7]
Experimental Protocol: Synthesis via Sulfur Dioxide Reduction [2][7]
-
Reaction Setup: A lead-lined or glass-lined reactor equipped with a stirrer is charged with a solution of sodium dichromate.
-
Acidification: The sodium dichromate solution is acidified with sulfuric acid.
-
Reduction: Sulfur dioxide gas is bubbled through the acidified solution. The reaction is exothermic and the temperature is typically maintained to ensure the reaction goes to completion. The overall reaction can be represented as: Na₂Cr₂O₇ + 3SO₂ + H₂O → 2Cr(OH)SO₄ + Na₂SO₄[2]
-
Basicity Adjustment: The "basicity" of the resulting solution, which refers to the percentage of the total negative charge on the chromium complex that is contributed by hydroxide ions, is a critical parameter.[2] It can be adjusted by the addition of a mild alkali, such as sodium carbonate.
-
Product Isolation: The resulting solution of basic chromium sulfate can be used directly or concentrated and spray-dried to obtain a solid green powder.[7]
Structure and Speciation in Solution
In aqueous solution, the chromium (III) ion exists as the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺. The coordination chemistry of chromium (III) hydroxide sulfate is characterized by a series of complex equilibria:
-
Hydrolysis: The aqua ligands are acidic and can undergo deprotonation to form hydroxo complexes.
-
Olation: Hydroxo-bridged polynuclear complexes are formed through the condensation of hydroxo complexes. This process is favored by an increase in pH.
-
Oxolation: Further condensation can lead to the formation of oxo-bridged complexes, particularly at elevated temperatures.
These reactions result in a complex mixture of mono-, di-, and polynuclear chromium (III) species in solution, where water, hydroxide, and sulfate ions act as ligands. The general formula is often represented as Cr(OH)m(SO₄)n·xH₂O.[9]
Quantitative Data
The following tables summarize key quantitative data for chromium (III) hydroxide sulfate and related species.
Table 1: Physical and Chemical Properties of Chromium (III) Hydroxide Sulfate
| Property | Value | Reference(s) |
| Chemical Formula | Cr(OH)SO₄ | [10] |
| Molecular Weight | 165.07 g/mol | [10] |
| Appearance | Green powder or dark green liquid | [11][12] |
| Melting Point | > 900 °C | [10] |
| Solubility in Water | 200 g/100 mL at 20 °C | [10][11] |
| Density | 1.25 - 1.57 g/cm³ | [10][11] |
Table 2: Spectroscopic Data for Chromium (III) Hydroxide Sulfate and Related Complexes
| Spectroscopic Technique | Parameter | Wavenumber (cm⁻¹)/Wavelength (nm)/Binding Energy (eV) | Assignment/Interpretation | Reference(s) |
| UV-Vis Spectroscopy | λmax | 422.4 nm, 582.9 nm | d-d transitions in dimeric [Cr₂(OH)₂]⁴⁺ species | [13] |
| FT-IR Spectroscopy | Vibrational Band | ~3444 cm⁻¹ | O-H stretching of coordinated water and hydroxide | [13] |
| Vibrational Band | ~1637 cm⁻¹ | H-O-H bending of coordinated water | [13] | |
| Vibrational Band | ~1122 cm⁻¹ | S-O stretching of sulfate ligands | [13][14] | |
| Vibrational Band | 609, 556, 443 cm⁻¹ | Cr-O stretching | [14] | |
| X-ray Photoelectron Spectroscopy (XPS) | Binding Energy | ~576.2 - 577.3 eV | Cr 2p₃/₂ for Cr(III) in oxides and hydroxides | [15] |
| Binding Energy | ~586.2 eV | Cr 2p₁/₂ for Cr(III) | [16] |
Table 3: Hydrolysis Constants for the Cr(III) Ion at 298 K
| Equilibrium Reaction | log K |
| Cr³⁺ + H₂O ⇌ CrOH²⁺ + H⁺ | -4.0 |
| Cr³⁺ + 2H₂O ⇌ Cr(OH)₂⁺ + 2H⁺ | -9.7 |
| 2Cr³⁺ + 2H₂O ⇌ Cr₂(OH)₂⁴⁺ + 2H⁺ | -5.06 |
| 3Cr³⁺ + 4H₂O ⇌ Cr₃(OH)₄⁵⁺ + 4H⁺ | -8.15 |
Experimental Protocols for Characterization
X-ray Photoelectron Spectroscopy (XPS)
XPS is a powerful surface-sensitive technique to determine the elemental composition and oxidation state of chromium.
Protocol for XPS Analysis of Chromium Compounds [17]
-
Sample Preparation: Powdered samples are mounted on a sample holder. For air-sensitive samples, preparation should be conducted in an inert atmosphere (e.g., a glovebox).
-
Instrumentation: A high-resolution XPS spectrometer with a monochromatic Al Kα X-ray source is typically used.
-
Data Acquisition: A survey scan is first performed to identify all elements present on the surface. High-resolution spectra are then acquired for the Cr 2p region. Charge neutralization may be necessary for non-conductive samples.
-
Data Analysis: The high-resolution Cr 2p spectrum is analyzed to determine the binding energies of the Cr 2p₃/₂ and Cr 2p₁/₂ peaks. The binding energy is indicative of the chromium oxidation state. For Cr(III) oxides and hydroxides, the Cr 2p₃/₂ peak typically appears in the range of 576-578 eV.[15] Deconvolution of the peaks may be necessary to identify different chromium species present.
Visualizations of Key Processes
Synthesis of Basic Chromium Sulfate
The following diagram illustrates a generalized workflow for the synthesis of basic chromium sulfate via the reduction of sodium dichromate.
Caption: Workflow for the synthesis of basic chromium sulfate.
Chrome Tanning of Leather
The interaction of basic chromium sulfate with collagen is the basis of the chrome tanning process, which stabilizes the collagen matrix of animal hides.
References
- 1. Process flow sheets: Leather manufacturing process technology with flow sheets [processflowsheets.blogspot.com]
- 2. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. dcmsme.gov.in [dcmsme.gov.in]
- 5. Chromium Coordination Compounds with Antimicrobial Activity: Synthetic Routes, Structural Characteristics, and Antibacterial Activity [openmedicinalchemistryjournal.com]
- 6. Oxidative Stress and Antimicrobial Activity of Chromium(III) and Ruthenium(II) Complexes on Staphylococcus aureus and Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BASIC CHROMIUM SULPHATE - Ataman Kimya [atamanchemicals.com]
- 8. kmchem.com [kmchem.com]
- 9. chembk.com [chembk.com]
- 10. Chromium hydroxide sulfate (Cr(OH)(SO4)) | CrOHSO4 | CID 61561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. echemi.com [echemi.com]
- 12. This compound | Research Chemicals Supplier [benchchem.com]
- 13. jmcs.org.mx [jmcs.org.mx]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. surfacesciencewestern.com [surfacesciencewestern.com]
Health and Safety Considerations for Chromium Hydroxide Sulfate: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the health and safety considerations for chromium hydroxide (B78521) sulfate (B86663) (Cr(OH)SO₄), a trivalent chromium compound. The information is intended to inform researchers, scientists, and professionals in drug development about the potential hazards, handling procedures, and toxicological profile of this substance. While specific toxicological data for chromium hydroxide sulfate is limited in publicly available literature, this guide synthesizes available information and extrapolates from data on other chromium (III) compounds to provide a thorough safety assessment.
Chemical and Physical Properties
This compound is an inorganic compound with the chemical formula Cr(OH)SO₄. It is also known by other names such as basic chromium sulfate, chromic sulfate (basic), and chromium(III) hydroxide sulfate.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 12336-95-7 | |
| Molecular Formula | CrHO₅S | |
| Molecular Weight | 165.07 g/mol | |
| Appearance | Green powder | |
| Solubility | Soluble in water | |
| Melting Point | > 900°C | |
| Stability | Decomposes on heating, producing toxic fumes. The solution in water is a weak acid. |
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Acute Toxicity, Dermal | 4 | H312: Harmful in contact with skin |
| Skin Corrosion/Irritation | 1B/2 | H314/H315: Causes severe skin burns and eye damage / Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage |
| Respiratory or Skin Sensitization | 1 | H317: May cause an allergic skin reaction |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled |
Note: The classification may vary slightly between different suppliers and regulatory bodies.
Toxicological Information
The toxicity of chromium compounds is highly dependent on the oxidation state of the chromium ion. Trivalent chromium (Cr(III)), the form present in this compound, is generally considered to be significantly less toxic than hexavalent chromium (Cr(VI)).
Acute Toxicity
Oral: Harmful if swallowed. Ingestion can cause gastrointestinal irritation with symptoms such as nausea, vomiting, and diarrhea.
Dermal: Harmful in contact with skin. It can cause skin irritation and, in some cases, severe skin burns.
Inhalation: Harmful if inhaled. Inhalation of dust can irritate the respiratory tract. A 13-week inhalation study in rats using basic chromium sulfate dust showed that it produced more severe and widespread effects in the nasal cavity, larynx, lungs, and mediastinal lymph nodes compared to the less soluble chromic oxide. Effects included accumulation of foreign material, infiltration of alveolar macrophages, septal cell hyperplasia, and granulomatous and chronic inflammation. A No-Observed-Adverse-Effect Level (NOAEL) was not established in this study.
Table 3: Acute Toxicity Data
| Test | Species | Route | Value | Reference |
| LD50 | Rat | Oral | 7760 mg/kg | |
| LD50 | Mouse | Oral | 2900 mg/kg |
Skin and Eye Irritation
This compound is a skin and eye irritant. Direct contact can cause redness, pain, and in severe cases, chemical burns to the skin and serious eye damage.
Sensitization
Repeated or prolonged contact may cause skin sensitization, leading to an allergic reaction upon subsequent exposure. Individuals sensitized to chromium may develop allergic dermatitis.
Carcinogenicity, Mutagenicity, and Reproductive Toxicity
Carcinogenicity: Trivalent chromium compounds, including this compound, are not classifiable as to their carcinogenicity to humans (IARC Group 3). This is in contrast to hexavalent chromium compounds, which are classified as known human carcinogens (IARC Group 1).
Mutagenicity: Based on available data, this compound is not expected to be mutagenic.
Reproductive Toxicity: There is no specific data available for this compound.
Potential Signaling Pathways and Cellular Mechanisms of Toxicity
While specific studies on the signaling pathways affected by this compound are lacking, research on other chromium (III) compounds and heavy metals provides insights into potential mechanisms of toxicity. The intracellular reduction of any potential trace Cr(VI) impurities to Cr(III) can generate reactive oxygen species (ROS), leading to oxidative stress. Oxidative stress can, in turn, damage cellular components like DNA, proteins, and lipids and activate various signaling pathways.
Studies on other heavy metals have shown that they can activate mitogen-activated protein kinase (MAPK) and phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathways, which are crucial in regulating cell proliferation, differentiation, and apoptosis. It is plausible that at high concentrations, chromium (III) from this compound could perturb these pathways, contributing to its toxic effects.
Experimental Protocols
Acute Dermal Irritation/Corrosion (based on OECD 404)
-
Test Animals: Healthy young adult albino rabbits are used.
-
Preparation: The fur on the dorsal area of the trunk is clipped 24 hours before the test.
-
Application: A 0.5 g dose of the test substance, moistened with a small amount of a suitable vehicle if solid, is applied to a small area (approx. 6 cm²) of the skin and covered with a gauze patch and non-irritating tape.
-
Exposure: The exposure period is typically 4 hours.
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observations are scored, and the reversibility of the effects is assessed for up to 14 days.
Acute Eye Irritation/Corrosion (based on OECD 405)
-
Test Animals: Healthy young adult albino rabbits are used.
-
Procedure: A single dose of the test substance (e.g., 0.1 g of a solid) is instilled into the conjunctival sac of one eye of the animal. The other eye remains untreated as a control.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. The cornea, iris, and conjunctivae are scored for irritation. The reversibility of any observed effects is assessed for up to 21 days.
Skin Sensitization - Local Lymph Node Assay (LLNA) (based on OECD 429)
-
Test Animals: Mice (e.g., CBA/J strain) are used.
-
Application: The test substance is applied to the dorsal surface of each ear for three consecutive days.
-
Procedure: On day 5, a radiolabeled precursor (e.g., ³H-methyl thymidine) is injected intravenously.
-
Measurement: After a set time, the draining auricular lymph nodes are excised, and the incorporation of the radioisotope is measured as an indicator of lymphocyte proliferation.
-
Analysis: A stimulation index is calculated by comparing the proliferation in the test group to the vehicle control group. A stimulation index of 3 or greater is generally considered a positive result for sensitization.
Health and Safety Precautions
Exposure Controls and Personal Protection
Engineering Controls: Work with this compound should be conducted in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Chemical
The Rare Occurrence of Chromium Sulfate Minerals in Nature: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Chromium, an element recognized for its diverse industrial applications, is a constituent of numerous minerals. However, the natural occurrence of chromium sulfate (B86663) minerals is exceptionally rare. This technical guide provides an in-depth overview of the known naturally occurring chromium sulfate minerals, focusing on their physicochemical properties, geological formation, and localities. Quantitative data is summarized for comparative analysis, and a logical workflow of their formation is presented. This document serves as a foundational resource for researchers in mineralogy, geochemistry, and materials science.
Introduction
Chromium (Cr) is the 21st most abundant element in the Earth's crust, with an average concentration of 100 ppm.[1] It is a transition metal that can exist in several oxidation states, with Cr(III) and Cr(VI) being the most common.[1] While chromium is a key component of over 100 recognized mineral species, the vast majority of these are oxides, silicates, and chromates. In contrast, naturally occurring chromium sulfate minerals are limited to a mere three confirmed species: bentorite, reddingtonite, and putnisite.[2] This guide focuses on these rare minerals, providing a comprehensive summary of their known characteristics.
Physicochemical Properties of Naturally Occurring Chromium Sulfate Minerals
The following table summarizes the key quantitative and qualitative data for bentorite, reddingtonite, and putnisite, allowing for a clear comparison of their properties.
| Property | Bentorite | Reddingtonite | Putnisite |
| Chemical Formula | Ca₆(Cr,Al)₂(SO₄)₃(OH)₁₂·26H₂O[3] | (Fe²⁺,Mg,Ni)(Cr,Al)₂(SO₄)₄·22H₂O[4] | SrCa₄Cr₈³⁺(CO₃)₈(SO₄)(OH)₁₆·25H₂O[1][2] |
| Crystal System | Trigonal[5] | Monoclinic[6] | Orthorhombic[1][7] |
| Color | Violet to rose-purple[5] | White, light violet, light purple[4] | Purple, dark pink[2][8] |
| Luster | Resinous, waxy, earthy[5] | Silky[6] | Vitreous[2][7] |
| Hardness (Mohs) | 2[3][5] | Not Determined | 1.5 - 2[2][7][8] |
| Measured Density (g/cm³) | 2.025[5] | 1.761[6] | 2.20[7][8] |
| Calculated Density (g/cm³) | 2.021[5] | Not Determined | 2.23[8] |
| Cleavage | Perfect on {1010}, good on {0001}[5] | Not Determined | Good on[9],[10], and[7][1] |
| Streak | Very pale purple[5] | Not Determined | Pink[1][2][8] |
| Optical Properties | Biaxial (-)[1] | Biaxial, weakly birefringent[6] | Biaxial (-)[1] |
| Refractive Indices | nα = 1.552, nβ = 1.583, nγ = 1.599[1] | Not Determined | nα = 1.552, nβ = 1.583, nγ = 1.599[1] |
Geological Occurrence and Formation
The formation of these rare minerals is linked to very specific and localized geological conditions. The following diagram illustrates a generalized logical workflow for their formation, based on the available data.
Caption: Logical workflow for the formation of chromium sulfate minerals.
Bentorite
Locality: The type and only known locality for bentorite is the Hatrurim Formation, situated along the western margin of the Dead Sea in Israel.[3][11]
Formation: Bentorite's formation is a result of a unique geological history. The process began with original sediments of clays, limestones, and marls that were naturally enriched in chromium.[3] These sediments underwent combustion metamorphism, experiencing temperatures exceeding 1000 °C at atmospheric pressure, which is thought to have been caused by the combustion of underlying fossil fuels.[3] This high-temperature event formed a natural type of Portland cement. Subsequent hydration of this material by groundwater or rainwater, followed by the infiltration of highly alkaline fluids, led to the formation of bentorite in supergene veins.[3]
Reddingtonite
Locality: The type locality for reddingtonite is the Redington mercury mine in Knoxville, Napa County, California, USA.[6]
Formation: The formation of reddingtonite is associated with the oxidation of pyrite.[6] While detailed studies on its formation are limited, it is understood to be a secondary mineral. It occurs in association with other sulfate minerals like magnesiocopiapite.[6] The presence of chromium in the local geology, likely from the host rocks, was a necessary precursor for its formation.
Putnisite
Locality: Putnisite was first discovered on the Polar Bear Peninsula in the Dundas Shire of Western Australia.[1][7][8]
Formation: This mineral forms in a low-temperature, oxidizing environment within volcanic host rocks, specifically komatiitic to dioritic bodies that contain sulfide minerals.[1][8] The initial rocks contained small concentrations of strontium, calcium, chromium, and sulfur.[12] Over geological time, weathering processes released these elements and concentrated them, which allowed for the crystallization of putnisite.[12] It is found on a matrix of quartz and an amorphous chromium silicate.[2]
Experimental Protocols and Analytical Methods
4.1. Mineral Identification and Characterization:
-
X-Ray Diffraction (XRD): This is a fundamental technique for identifying the crystal structure of the mineral and confirming its identity by comparing the diffraction pattern to known standards.
-
Scanning Electron Microscopy with Energy-Dispersive X-ray Spectroscopy (SEM-EDS): SEM provides high-resolution imaging of the mineral's morphology and texture, while EDS allows for semi-quantitative elemental analysis of its composition.
-
Electron Probe Microanalysis (EPMA): For precise quantitative chemical analysis of the mineral's composition, EPMA is the preferred method.
-
Raman Spectroscopy: This technique can be used to identify the vibrational modes of the sulfate and other molecular groups within the mineral's structure, providing further confirmation of its identity.
4.2. Chemical Analysis of Chromium and Sulfate:
While specific protocols for these rare minerals are not documented, methods used for analyzing industrial chromium sulfate solutions can be adapted.
-
Sulfate Determination:
-
Gravimetric Method: This classic method involves precipitating the sulfate as barium sulfate (BaSO₄) by adding barium chloride to a solution of the dissolved mineral. The precipitate is then filtered, dried, and weighed.
-
Ion Chromatography: A more modern and sensitive technique for separating and quantifying sulfate ions in an aqueous solution.
-
-
Chromium Determination:
-
Atomic Absorption Spectroscopy (AAS): A common method for determining the concentration of chromium in a sample. The mineral is first dissolved in a suitable acid mixture.
-
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): A highly sensitive technique for multi-elemental analysis, including the precise determination of chromium concentrations.
-
A general procedure for the chemical analysis of a chromium sulfate mineral would involve:
-
Sample Preparation: The mineral is carefully separated from its matrix, crushed into a fine powder, and a known weight is taken.
-
Digestion: The powdered mineral is dissolved using a suitable acid digestion method to bring the chromium and sulfate into an aqueous solution.
-
Analysis: The resulting solution is then analyzed for its chromium and sulfate content using one of the instrumental methods described above.
Conclusion
The natural occurrence of chromium sulfate minerals is a testament to the unique and highly specific geological conditions required for their formation. Bentorite, reddingtonite, and putnisite, the only three known examples, are found in distinct geological settings resulting from complex processes of metamorphism, oxidation, and weathering. While their rarity makes them primarily of scientific interest, a thorough understanding of their properties and formation provides valuable insights into the geochemical behavior of chromium in the Earth's crust. Further research, including attempts at laboratory synthesis, could provide deeper knowledge of their stability fields and potential applications.
References
- 1. Putnisite - Wikipedia [en.wikipedia.org]
- 2. rockcollector.co.uk [rockcollector.co.uk]
- 3. Bentorite - Wikipedia [en.wikipedia.org]
- 4. Redingtonite Mineral Data [webmineral.com]
- 5. mindat.org [mindat.org]
- 6. handbookofmineralogy.org [handbookofmineralogy.org]
- 7. mindat.org [mindat.org]
- 8. assignmentpoint.com [assignmentpoint.com]
- 9. Bentonite clay | Earth Sciences Museum | University of Waterloo [uwaterloo.ca]
- 10. It's puny, it's purple, it's Putnisite. So where was the new mineral discovered? - The World from PRX [theworld.org]
- 11. Putnisite - Simple English Wikipedia, the free encyclopedia [simple.wikipedia.org]
- 12. Bentorite Mineral Data [webmineral.com]
Methodological & Application
The Catalytic Potential of Chromium Hydroxide Sulfate in Organic Synthesis: An Overview
For Researchers, Scientists, and Drug Development Professionals
Chromium hydroxide (B78521) sulfate (B86663), an inorganic compound with the chemical formula Cr(OH)SO₄, is a versatile chemical primarily known for its extensive use in the leather tanning industry and as a precursor in the synthesis of other chromium-based compounds.[1][2][3][4] While the catalytic activity of various chromium compounds in organic synthesis is well-established, the direct application of chromium hydroxide sulfate as a catalyst is a less explored frontier. This document aims to provide an overview of its potential applications and lay the groundwork for future research in this area.
Introduction to this compound
This compound, also known as basic chromium sulfate, is a complex salt containing chromium in the +3 oxidation state. Its structure consists of chromium atoms bridged by hydroxide and sulfate groups. This composition allows it to act as a potential Lewis acid catalyst, with the chromium center capable of accepting electron pairs from organic substrates. Its insolubility in many organic solvents suggests its potential as a heterogeneous catalyst, offering advantages in terms of catalyst recovery and reuse.
Potential Catalytic Applications in Organic Synthesis
Based on the known catalytic activity of other chromium(III) compounds, this compound could potentially catalyze a range of organic transformations. These may include:
-
Condensation Reactions: Its Lewis acidic nature could facilitate reactions such as the Knoevenagel condensation, Biginelli reaction for the synthesis of dihydropyrimidinones, and the synthesis of heterocyclic compounds like pyrazoles and quinoxalines. These reactions are fundamental in the synthesis of various pharmaceutical ingredients.
-
Oxidation Reactions: While less common for Cr(III) compounds compared to their Cr(VI) counterparts, this compound could potentially act as a catalyst in certain oxidation reactions, possibly in the presence of a co-oxidant.
-
Multi-component Reactions: The ability to coordinate multiple substrates could make it a candidate for catalyzing multi-component reactions, which are highly valued for their efficiency in building molecular complexity.
Despite this potential, a thorough review of the scientific literature reveals a notable gap in documented applications of this compound as a primary catalyst for specific organic reactions. Much of the existing research focuses on its synthesis and its role in tanning and pigment production.
Experimental Protocols: A Call for Investigation
Due to the limited availability of specific examples in the literature, this section serves as a general guideline for researchers interested in exploring the catalytic activity of this compound.
General Procedure for a Test Reaction (e.g., Knoevenagel Condensation)
Objective: To evaluate the catalytic activity of this compound in the Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound.
Materials:
-
This compound (catalyst)
-
Benzaldehyde (B42025) (substrate 1)
-
Malononitrile (B47326) (substrate 2)
-
Ethanol (B145695) (solvent)
-
Thin Layer Chromatography (TLC) plates
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve benzaldehyde (1 mmol) and malononitrile (1 mmol) in ethanol (10 mL).
-
Add a catalytic amount of this compound (e.g., 5 mol%).
-
Stir the reaction mixture at a specified temperature (e.g., room temperature or reflux).
-
Monitor the progress of the reaction by TLC.
-
Upon completion, filter the catalyst from the reaction mixture.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography.
-
Characterize the product using standard analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Quantitative Data to Collect:
-
Reaction time
-
Product yield
-
Catalyst loading and turnover number
-
Effect of temperature and solvent on the reaction outcome
The following table can be used to systematically record and compare experimental results.
| Entry | Catalyst Loading (mol%) | Temperature (°C) | Solvent | Reaction Time (h) | Yield (%) |
| 1 | 5 | 25 | Ethanol | 24 | TBD |
| 2 | 10 | 25 | Ethanol | 24 | TBD |
| 3 | 5 | 78 (reflux) | Ethanol | 8 | TBD |
| 4 | 5 | 25 | Toluene | 24 | TBD |
TBD: To Be Determined
Visualizing Experimental Workflows
Diagrams created using Graphviz can help visualize the proposed experimental workflows.
Catalyst Screening Workflow
Caption: Workflow for screening the catalytic activity of this compound.
Catalyst Recyclability Study
Caption: Workflow for studying the reusability of the this compound catalyst.
Conclusion and Future Outlook
While the direct use of this compound as a catalyst in organic synthesis is not yet a well-documented field, its chemical properties suggest significant untapped potential. The lack of extensive research presents a valuable opportunity for new discoveries. Future work should focus on systematically screening its catalytic activity across a variety of fundamental organic reactions. Detailed characterization of the catalyst before and after the reaction will be crucial to understanding its stability, reusability, and the nature of the active catalytic species. Such studies could pave the way for the development of novel, cost-effective, and environmentally benign catalytic systems based on this readily available chromium compound.
References
Application of Basic Chromium Sulfate in Leather Tanning: A Detailed Guide for Researchers
Introduction
Basic chromium sulfate (B86663) (BCS), with the general formula Cr(OH)SO₄, is the most widely used tanning agent in the global leather industry.[1][2] Its popularity stems from its efficiency in stabilizing the collagen protein matrix of animal hides and skins, resulting in a durable, flexible, and water-resistant material known as "wet blue" leather.[1][3][4] This process, known as chrome tanning, is significantly faster than traditional vegetable tanning methods.[5] This document provides detailed application notes and experimental protocols for the use of basic chromium sulfate in leather tanning, intended for researchers, scientists, and professionals in the field.
The tanning process involves a series of chemical reactions where the chromium(III) complexes in BCS form stable cross-links with the carboxyl groups of the collagen fibers.[6][7] This cross-linking prevents the leather from putrefying and imparts its characteristic properties. The entire process, from raw hide to wet blue leather, involves several distinct stages: soaking, liming, deliming, bating, pickling, and finally, chrome tanning.[2][3][5] Careful control of process parameters such as pH, temperature, and chemical concentrations at each stage is critical to achieving high-quality leather.
Data Presentation: Key Process Parameters
The following tables summarize the key quantitative data for a typical chrome tanning process for goat skins. These values are indicative and may require optimization based on the specific type and thickness of the hide, as well as the desired final leather characteristics.
Table 1: Pre-Tanning Process Parameters
| Process Step | Chemicals (based on pelt weight) | Water (%) | Duration (minutes) | pH Range | Temperature (°C) |
| Soaking | Wetting agent (0.5%), Preservative (0.5%) | 300-500 | 120 - 180 | 7.0 - 8.0 | 25 - 30 |
| Liming | Calcium hydroxide (B78521) (Ca(OH)₂) (3%), Sodium sulfide (B99878) (Na₂S) (4%) | 300-500 | 180 - 240 | 12.0 - 12.5 | 25 - 30 |
| Deliming | Ammonium (B1175870) sulfate ((NH₄)₂SO₄) (2%) | 100 | 60 - 90 | 8.0 - 9.0 | 30 - 35 |
| Bating | Bating agent (e.g., Oropon) (1.0%) | 100 | 30 - 60 | 8.0 - 8.5 | 35 - 37 |
| Pickling | Sodium chloride (NaCl) (8%), Formic acid (1%), Sulfuric acid (H₂SO₄) (1%) | 80 | 90 - 120 | 2.5 - 3.0 | 25 - 30 |
Table 2: Chrome Tanning and Basification Parameters
| Process Step | Chemicals (based on pelt weight) | Water (%) | Duration (minutes) | pH Range | Temperature (°C) |
| Chrome Tanning | Basic Chromium Sulfate (BCS) (8-10%) | - | 180 - 240 | 2.8 - 3.5 | 30 - 35 |
| Basification | Sodium bicarbonate (NaHCO₃) (1-2%) or Magnesium oxide (MgO) | - | 120 - 180 | 3.8 - 4.2 | 35 - 40 |
Experimental Protocols
The following are detailed experimental protocols for the chrome tanning of goat skins in a laboratory setting. All percentages for chemical additions are based on the weight of the pelt.
Protocol 1: Pre-Tanning Operations
-
Soaking:
-
Weigh the raw goat skin.
-
In a tanning drum, add 300-500% water based on the skin's weight.
-
Add 0.5% wetting agent and 0.5% preservative to the water.
-
Place the skin in the drum and run for 2-3 hours to rehydrate the skin and remove dirt and preservatives.
-
Drain the water.
-
-
Liming:
-
Add 300-500% fresh water to the drum.
-
Add 3% calcium hydroxide and 4% sodium sulfide.
-
Run the drum for 3-4 hours to remove hair and swell the collagen fibers.
-
Drain the liming liquor. The skin at this stage is referred to as a "pelt".
-
-
Fleshing:
-
Remove the pelt from the drum and manually or mechanically remove any remaining flesh and fat from the flesh side.
-
-
Deliming:
-
Wash the pelt thoroughly with water to remove residual lime.
-
Return the pelt to the drum with 100% water.
-
Add 2% ammonium sulfate and run the drum for 60-90 minutes until the pH of the pelt's cross-section is between 8.0 and 9.0.
-
-
Bating:
-
Add 1.0% bating agent (e.g., Oropon) to the same float.
-
Run the drum for 30-60 minutes to remove unwanted proteins and produce a cleaner grain surface.
-
Drain the liquor and wash the pelt.
-
-
Pickling:
-
Add 80% water and 8% sodium chloride to the drum and run for 15 minutes to allow the salt to penetrate the pelt.
-
Prepare a pickling solution by diluting 1% formic acid and 1% sulfuric acid in water.
-
Add the pickling solution to the drum in several intervals over 90-120 minutes until the pH of the pelt is between 2.5 and 3.0. This prevents acid swelling of the hide.
-
Protocol 2: Chrome Tanning and Basification
-
Chrome Tanning:
-
Drain the pickling liquor.
-
Add 8-10% basic chromium sulfate powder directly to the drum with the pickled pelt. It is crucial to have good mechanical action for even penetration.
-
Run the drum for 3-4 hours. The chromium complexes will penetrate the collagen fibers at this low pH. A cross-section of the pelt should show a uniform blue color, indicating complete penetration.
-
-
Basification:
-
Gradually increase the pH of the tanning liquor to facilitate the cross-linking reaction between the chromium and collagen.
-
Prepare a solution of 1-2% sodium bicarbonate or a slurry of magnesium oxide in water.
-
Add the basifying agent to the drum in several small portions over 2-3 hours.
-
Monitor the pH of the float regularly, aiming for a final pH of 3.8-4.2.
-
The temperature may be gradually raised to 35-40°C during this stage to enhance the fixation of chromium.[7]
-
-
Final Steps:
-
After basification, run the drum for an additional 1-2 hours to ensure the completion of the tanning reaction.
-
Drain the tanning liquor. The resulting product is "wet blue" leather.
-
The wet blue leather can be piled for 24 hours to allow for further fixation and equilibration of the chromium.
-
Visualizations
The following diagrams illustrate the key processes and mechanisms involved in the application of basic chromium sulfate for leather tanning.
Caption: Experimental workflow for chrome tanning.
Caption: Chromium-collagen cross-linking mechanism.
References
- 1. scribd.com [scribd.com]
- 2. Process flow sheets: Leather manufacturing process technology with flow sheets [processflowsheets.blogspot.com]
- 3. Wet blue production of cow hides | PPTX [slideshare.net]
- 4. dcmsme.gov.in [dcmsme.gov.in]
- 5. arcanefox.com [arcanefox.com]
- 6. Chemistry of the crosslinking of collagen during tanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Tanning (leather) - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: The Role of Chromium Hydroxide Sulfate in Pigment Production
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides detailed application notes and experimental protocols on the use of chromium hydroxide (B78521) sulfate (B86663), commonly known as basic chromium sulfate, in the manufacturing of inorganic pigments. While not typically used as a final pigment itself, it serves as a critical precursor for producing highly stable and widely used pigments such as chromium oxide green (Cr₂O₃). We will cover its physicochemical properties, detailed synthesis protocols for both the precursor and the final pigment, and a standard protocol for its incorporation into a paint formulation.
Physicochemical Properties of Chromium Hydroxide Sulfate
Basic chromium sulfate is a bright green powder with high solubility in water.[1][2] It is an inorganic compound primarily used in leather tanning and as an intermediate in the production of other chromium compounds, including pigments.[2][3] Its properties are summarized in the table below.
Table 1: Summary of Quantitative Data for Basic Chromium Sulfate
| Property | Value | Reference(s) |
| Chemical Formula | Cr(OH)SO₄ | [1][3] |
| Molecular Weight | 165.07 g/mol | [1][2] |
| Appearance | Bright green powder | [1][3] |
| CAS Number | 39380-78-4 / 12336-95-7 | [1][4] |
| Density | 1.57 g/cm³ | [3] |
| Melting Point | >900°C | [3] |
| Water Solubility | 200 g/100ml at 20°C | [2][3] |
| Basicity (%) | 21-34% (Typical for commercial grades) | [1] |
| Cr₂O₃ Content (%) | 21-26% (Typical for commercial grades) | [1] |
Application in Pigment Production
This compound is a key intermediate in the "indirect" production of chromium-based pigments. The most significant application is its conversion to chromium oxide green (Cr₂O₃), a pigment highly valued for its exceptional stability, lightfastness, and resistance to acids, alkalis, and high temperatures.[5] This conversion is typically achieved through high-temperature calcination.
The general process involves two main stages:
-
Synthesis of the Precursor: A mixture of chromium hydroxide and chromium sulfate is precipitated from an aqueous solution.[6]
-
Calcination: The precursor is heated to high temperatures (800-1200°C), causing it to decompose and oxidize, forming crystalline α-chromium(III) oxide.[5][7]
Experimental Protocols
Protocol 1: Synthesis of Chromium Hydroxide / Sulfate Precursor
This protocol describes the precipitation of a chromium hydroxide/sulfate mixture, a common precursor for calcination, adapted from established chemical precipitation methods.[6][8]
Materials:
-
Chromic sulfate (Cr₂(SO₄)₃) solution (e.g., 30% w/v)
-
Ammonium (B1175870) hydroxide (NH₄OH) solution (e.g., 25% w/v)
-
Distilled water
-
Reaction vessel with stirring mechanism
-
Filtration apparatus (e.g., Büchner funnel with vacuum)
-
Drying oven
Procedure:
-
Prepare a solution of chromic sulfate in distilled water in the reaction vessel.
-
While stirring vigorously, slowly add the ammonium hydroxide solution to the chromic sulfate solution.
-
A green precipitate of chromium hydroxide and basic chromium sulfate will form immediately. The reaction is: Cr₂(SO₄)₃ + 6NH₄OH → 2Cr(OH)₃ + 3(NH₄)₂SO₄.[8]
-
Continue adding ammonium hydroxide until the pH of the reaction mixture is in the range of 7.0 to 9.5 to ensure complete precipitation.[9]
-
Allow the mixture to stir for an additional 30 minutes to complete the reaction.
-
Filter the precipitate using the filtration apparatus to separate it from the solution containing ammonium sulfate.[6][8]
-
Wash the filter cake with several portions of distilled water to remove soluble impurities.[6]
-
Dry the resulting green powder in an oven at 100-120°C until a constant weight is achieved.[6]
Protocol 2: Conversion to Chromium Oxide Green (Cr₂O₃) via Calcination
This protocol details the high-temperature conversion of the this compound precursor into stable chromium oxide green pigment.[5][7]
Materials:
-
Dried this compound precursor (from Protocol 1)
-
Reducing agent (e.g., sulfur) (optional, for certain processes)
-
Ammonium sulfate (optional flux/reactant)
-
High-temperature furnace or rotary kiln
-
Ceramic crucibles
-
Grinding/milling equipment
Procedure:
-
Thoroughly mix the dried this compound precursor with ammonium sulfate and sulfur in desired proportions.[7] A common industrial process involves reducing sodium dichromate with sulfur, but this protocol adapts the principle for the sulfate precursor.[5]
-
Place the mixture into ceramic crucibles suitable for high temperatures.
-
Transfer the crucibles to a furnace and heat to a temperature between 1000°C and 1200°C for 30-60 minutes.[7] During this process, the precursor decomposes, and chromium(III) oxide is formed.
-
After calcination, allow the furnace to cool down completely. The product will be a crude mixture containing chromium oxide and sodium sulfate (if sodium-containing precursors were used) or other salts.[5]
-
Purify the crude product by "mashing" or washing it with hot water to dissolve and remove the soluble sulfate byproducts.[5]
-
Filter the solid chromium oxide green pigment.
-
Dry the purified pigment thoroughly.
-
Grind or mill the final product to achieve a fine, uniform particle size suitable for pigment applications.[5][7]
Protocol 3: Formulation of a Water-Based Green Paint
This protocol provides a general methodology for incorporating the synthesized chromium oxide green pigment into a simple water-based paint formulation.[10][11][12]
Materials & Components:
-
Chromium Oxide Green Pigment (synthesized in Protocol 2)
-
Binder (e.g., Acrylic Emulsion)
-
Solvent (Water)
-
Dispersing Agent (e.g., EXOdis PC540i)[10]
-
Defoamer
-
Thickener (e.g., Hydroxyethylcellulose solution)
-
High-speed disperser/mixer
Table 2: Example Formulation for a Water-Based Green Paint
| Component | Function | Loading (% wt) |
| Water | Solvent/Vehicle | 30.0 |
| Dispersing Agent | Pigment Wetting/Stabilization | 0.5 |
| Defoamer | Prevents Foam | 0.2 |
| Chromium Oxide Green | Pigment | 20.0 |
| Acrylic Emulsion (50% solids) | Binder | 35.0 |
| Water (for let-down) | Solvent | 13.3 |
| Thickener | Viscosity Control | 0.8 |
| Biocide | Preservation | 0.2 |
| Total | 100.0 |
Procedure:
-
Grinding Stage:
-
To a mixing vessel, add the initial charge of water, the dispersing agent, and the defoamer.
-
Begin mixing at low speed.
-
Slowly add the chromium oxide green pigment to the vessel.
-
Increase the mixing speed to high and disperse until the pigment particles are finely and uniformly distributed. This is known as the "grind" stage.[10][11]
-
-
Let-Down Stage:
-
Reduce the mixer speed.
-
Slowly add the acrylic emulsion binder to the pigment slurry.
-
Add the remaining "let-down" water, thickener, and any other additives (like the biocide).
-
Mix until the entire batch is homogeneous and a smooth liquid paint is obtained.[10]
-
-
Finishing:
-
Filter the final product to remove any undispersed agglomerates.[11]
-
Conduct quality control tests (e.g., viscosity, color, gloss).
-
Safety and Handling
This compound is classified as causing skin irritation and may cause respiratory irritation.[3] Users should handle the powder in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the material's Safety Data Sheet (SDS).
References
- 1. This compound 21-23% For Leather Tanning China Manufacturers Suppliers Factory Exporter [jinhetec.com]
- 2. This compound (Cr(OH)(SO4)) | CrOHSO4 | CID 61561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. echemi.com [echemi.com]
- 4. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 5. Manufacture of Chromium(Ⅲ) Oxide Pigments - Chempedia - LookChem [lookchem.com]
- 6. prepchem.com [prepchem.com]
- 7. CN102627327B - Method for producing chromium oxide green by using basic chromium sulfate sodium - Google Patents [patents.google.com]
- 8. quora.com [quora.com]
- 9. WO2010026886A1 - Process for production of chromium hydroxide - Google Patents [patents.google.com]
- 10. products.pcc.eu [products.pcc.eu]
- 11. Formulating 101: Paints and Coatings - ChemCeed [chemceed.com]
- 12. biosilico.vn [biosilico.vn]
Application Notes and Protocols for Chromium Hydroxide Sulfate in Wood Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium compounds have a long history in wood preservation, primarily as fixatives in formulations like Chromated Copper Arsenate (CCA). This document focuses on the application of trivalent chromium, specifically in the form of chromium hydroxide (B78521) sulfate (B86663) (Cr(OH)(SO₄)), often referred to as basic chromium sulfate, for wood preservation techniques. While traditionally used in the leather tanning industry, its application in wood treatment aims to enhance durability, particularly against weathering and moisture.[1][2]
These application notes provide an overview of the mechanisms, experimental protocols, and available efficacy data for using chromium hydroxide sulfate as a wood treatment. It is important to note that while its effectiveness in improving physical properties like water repellency and resistance to weathering is documented, its role as a standalone biocide against fungal and insect degradation is less established in the scientific literature.
Mechanism of Action
The primary mechanism by which trivalent chromium compounds, such as this compound, impart protective qualities to wood involves their fixation within the wood structure. This process is understood to occur through two main pathways:
-
Coordination with Wood Polymers: Trivalent chromium forms coordination complexes with the free hydroxyl groups present in cellulose (B213188) and lignin, the primary components of wood.[3] This cross-linking can reduce the wood's hygroscopicity.
-
Formation of Insoluble Precipitates: Upon introduction into the wood and subsequent drying and heating, this compound can form insoluble chromium compounds within the wood matrix.[3] This further contributes to the dimensional stability and water repellency of the treated wood.
Unlike hexavalent chromium used in CCA, which is reduced to trivalent chromium in the wood, starting with a trivalent chromium compound like this compound bypasses the more toxic hexavalent state.[4]
Data Presentation
The following tables summarize the quantitative data found in the literature regarding the performance of wood treated with trivalent chromium compounds.
Table 1: Chromium Fixation in Wood Treated with Trivalent Chromium Compounds
| Wood Species | Treatment Method | Chromium Compound | Chromium Concentration in Solution | Fixation Rate (%) | Reference |
| Western Redcedar | Dip (3 min) + Heat (25 min @ 135°C) | Chromium (III) Nitrate | 2.5% | ~90% | [1] |
| Southern Pine | Dip (3 min) + Heat (25 min @ 135°C) | Chromium (III) Nitrate | 2.5% | ~85% | [1] |
| Ponderosa Pine | Dip (3 min) + Heat (25 min @ 135°C) | Chromium (III) Nitrate | 2.5% | ~80% | [1] |
Note: Data for this compound was not specifically available. The data for chromium (III) nitrate, another trivalent chromium salt, is presented as a proxy for the fixation potential of Cr(III) in wood.
Table 2: Efficacy of Trivalent Chromium Treatment on Wood Properties
| Property Assessed | Wood Species | Treatment | Result | Reference |
| Water Repellency | Ponderosa Pine | Dip-treated with Cr(III) solution | Improved water repellency compared to untreated controls. | [3] |
| Weathering Resistance (Erosion) | Southern Pine | Dip-treated with Cr(III) solution | Reduced erosion rates similar to Cr(VI) treated wood. | [1] |
| Dimensional Stability | Ponderosa Pine | Pressure-treated with Cr(III) solution | Increased dimensional stability. | [3] |
Experimental Protocols
The following are detailed methodologies for key experiments involving the treatment of wood with trivalent chromium compounds, adapted from the available literature.
Protocol 1: Dip Treatment for Enhanced Weathering Resistance
Objective: To apply a surface treatment of this compound to improve the wood's resistance to weathering.
Materials:
-
Wood specimens (e.g., Southern Pine, Western Redcedar), cut to desired dimensions.
-
This compound (basic chromium sulfate).
-
Distilled water.
-
Beakers or treatment vats.
-
Drying oven.
-
Personal Protective Equipment (PPE): gloves, safety glasses, lab coat.
Procedure:
-
Solution Preparation: Prepare a treating solution of desired concentration (e.g., 2.5% chromium ion concentration) by dissolving the appropriate amount of this compound in distilled water.
-
Wood Specimen Preparation: Ensure wood specimens are clean and free of surface contaminants. Oven-dry the specimens at 105°C to a constant weight and record the initial dry weight.
-
Immersion: Immerse the wood specimens in the treating solution for a specified duration (e.g., 3 to 10 minutes).
-
Air Drying: Remove the specimens from the solution and allow them to air-dry overnight.
-
Heat Fixation: Place the air-dried specimens in a pre-heated oven at 135°C for a duration of 25 to 40 minutes to facilitate the fixation of the chromium compound.
-
Post-Treatment Conditioning: After heat fixation, condition the treated specimens to a constant weight at a controlled temperature and humidity (e.g., 27°C and 65% relative humidity).
-
Evaluation: The efficacy of the treatment can be assessed through accelerated weathering tests and evaluation of surface erosion.
Protocol 2: Pressure Treatment for Improved Dimensional Stability
Objective: To achieve deeper penetration of this compound into the wood to enhance dimensional stability.
Materials:
-
Wood specimens.
-
This compound solution (as prepared in Protocol 1).
-
Pressure treatment vessel.
-
Vacuum pump.
-
Pressure source.
-
Drying oven.
-
PPE.
Procedure:
-
Initial Vacuum: Place the wood specimens in the pressure treatment vessel and apply an initial vacuum of approximately 85 kPa for 30 minutes to remove air from the wood cells.
-
Flooding and Pressurization: While maintaining the vacuum, flood the vessel with the this compound treating solution. Once the specimens are fully submerged, apply pressure (e.g., 1000 kPa) for 30 minutes to force the preservative into the wood structure.
-
Final Vacuum: Release the pressure and drain the treating solution. Apply a final vacuum for a short period to remove excess surface solution.
-
Post-Treatment: Remove the specimens from the vessel, weigh them to determine the amount of preservative solution absorbed, and follow the air-drying and heat fixation steps as described in Protocol 1.
-
Evaluation: Assess the dimensional stability of the treated wood by measuring swelling and shrinkage during changes in humidity.
Visualizations
Caption: Workflow for wood treatment with this compound.
Caption: Fixation of trivalent chromium in the wood matrix.
Concluding Remarks
The use of this compound as a wood preservative shows promise for applications where enhanced resistance to weathering and moisture is the primary objective. The treatment protocols are straightforward and utilize standard laboratory equipment. However, for applications requiring protection against fungal and insect attack, further research is needed to establish the biocidal efficacy of standalone trivalent chromium treatments. Researchers should consider co-formulating this compound with known biocides and evaluating the synergistic effects on both fixation and biological resistance.
References
Synthesis of Chromium Catalysts from Chromium Hydroxide Sulfate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of chromium-based catalysts, utilizing chromium hydroxide (B78521) sulfate (B86663) (Cr(OH)SO₄) as a versatile precursor. The protocols outlined below cover the preparation of unsupported chromium oxide nanoparticles and the fabrication of supported chromium catalysts, which are widely applicable in various chemical transformations, including oxidation, dehydrogenation, and polymerization reactions.[1][2]
Introduction to Chromium Catalysts from Chromium Hydroxide Sulfate
This compound, also known as basic chromium sulfate, is an inorganic compound that serves as a valuable starting material for various chromium-based materials.[2] Its utility as a precursor stems from its ability to be converted into catalytically active chromium oxide species through thermal decomposition. The resulting catalysts are employed in a multitude of industrial and laboratory-scale chemical syntheses. The properties and performance of the final catalyst are highly dependent on the synthesis conditions, such as temperature, pH, and the presence of a support material.[3]
Data Presentation
Table 1: Synthesis Parameters for Chromium Oxide (Cr₂O₃) Nanoparticles
| Parameter | Value | Reference |
| Precursor | Chromium Sulfate (Cr₂(SO₄)₃) | [4][5] |
| Precipitating Agent | Aqueous Ammonia (B1221849) / Liquor Ammonia | [4][5] |
| pH of Precipitation | 10 | [4][5] |
| Drying Temperature | 70 °C | [4] |
| Drying Time | 24 hours | [4] |
| Calcination Temperature | 550 °C - 650 °C | [4] |
| Calcination Time | 5 - 6 hours | [4] |
| Resulting Particle Size | 20 - 70 nm | [5] |
Table 2: Parameters for High-Temperature Synthesis of Chromium Oxide Green
| Parameter | Value | Reference |
| Primary Precursor | Basic Chromium Sulfate | [6] |
| Additives | Ammonium Sulfate, Sulfur | [6] |
| Roasting Temperature | 1000 - 1200 °C | [6] |
| Roasting Time | 30 - 60 minutes | [6] |
| Washing Medium | Hot Water (60 - 70 °C) | [6] |
| Product | Ultrafine Chromium Oxide Green | [6] |
Table 3: Typical Properties of Supported Chromium Catalysts
| Property | Typical Value Range | Reference |
| Chromium Content | 0.01 - 20 wt% | [7] |
| Support Materials | Silica (SiO₂), Alumina (Al₂O₃), Zirconia (ZrO₂) | [8] |
| BET Surface Area | 275 - 550 m²/g | [7] |
| Pore Volume | 0.5 - 2 mL/g | [7] |
| Activation Temperature | 550 - 900 °C | [9] |
Experimental Protocols
Protocol 1: Synthesis of Unsupported Chromium Oxide (Cr₂O₃) Nanoparticles
This protocol details the synthesis of chromium oxide nanoparticles via a precipitation method using a chromium sulfate solution, which can be prepared from this compound.
Materials:
-
Chromium(III) Sulfate (Cr₂(SO₄)₃) or a solution prepared from this compound (Cr(OH)SO₄)
-
Aqueous Ammonia (NH₄OH)
-
Deionized Water
-
Magnetic Stirrer
-
pH Meter
-
Buchner Funnel and Filter Paper
-
Drying Oven
-
Muffle Furnace
Procedure:
-
Precursor Solution Preparation: Prepare a 0.1 M solution of chromium sulfate in deionized water. If starting from this compound, dissolve it in a minimal amount of sulfuric acid and dilute with deionized water to the desired concentration.
-
Precipitation: Place the chromium sulfate solution in a beaker on a magnetic stirrer. While constantly stirring, add aqueous ammonia dropwise until the pH of the solution reaches 10. A precipitate will form.[4][5]
-
Washing: Filter the precipitate using a Buchner funnel and wash it several times with distilled water to remove any unreacted salts.[4]
-
Drying: Dry the obtained precipitate in an oven at 70°C for 24 hours.[4]
-
Calcination: Calcine the dried powder in a muffle furnace at 650°C for 5-6 hours to yield chromium oxide (Cr₂O₃) nanoparticles.[4]
Protocol 2: Synthesis of Supported Chromium Catalysts via Incipient Wetness Impregnation
This protocol describes a general method for preparing a supported chromium catalyst using an aqueous solution of a chromium precursor, adaptable for this compound.
Materials:
-
This compound (Cr(OH)SO₄)
-
Support Material (e.g., mesoporous silica, alumina)
-
Deionized Water
-
Rotary Evaporator (optional)
-
Drying Oven
-
Tube Furnace
Procedure:
-
Support Characterization: Determine the pore volume of the support material (e.g., via nitrogen physisorption).
-
Precursor Solution Preparation: Prepare a saturated or near-saturated aqueous solution of this compound. The concentration should be calculated to achieve the desired weight percentage of chromium on the support.
-
Impregnation: Add the chromium precursor solution to the support material dropwise until the pores are completely filled. The volume of the solution should be equal to or slightly less than the total pore volume of the support.
-
Drying: Dry the impregnated support in an oven at a temperature of approximately 110°C overnight to remove the solvent.
-
Calcination (Activation): Place the dried material in a tube furnace. Heat under a flow of dry air to a peak activation temperature, typically between 550°C and 900°C, and hold for several hours.[9] This step converts the chromium precursor to the active catalytic species.
-
Cooling: Cool the catalyst to room temperature under a dry, inert atmosphere (e.g., nitrogen).
Visualizations
Caption: Workflow for the synthesis of unsupported Cr₂O₃ nanoparticles.
Caption: Workflow for the synthesis of supported chromium catalysts.
Caption: Factors influencing catalyst properties and performance.
References
- 1. alfachemic.com [alfachemic.com]
- 2. echemi.com [echemi.com]
- 3. files01.core.ac.uk [files01.core.ac.uk]
- 4. irjet.net [irjet.net]
- 5. Synthesis and Characterization of Chromium Oxide Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 6. CN102627327B - Method for producing chromium oxide green by using basic chromium sulfate sodium - Google Patents [patents.google.com]
- 7. US12350650B2 - Methods for making supported chromium catalysts with increased polymerization activity - Google Patents [patents.google.com]
- 8. dspace.library.uu.nl [dspace.library.uu.nl]
- 9. METHODS FOR CHROMIUM CATALYST ACTIVATION USING OXYGEN-ENRICHED FLUIDIZATION GAS | TREA [trea.com]
Application Notes and Protocols for Chromium Hydroxide Sulfate in Catalysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chromium hydroxide (B78521) sulfate (B86663), with the chemical formula Cr(OH)SO₄, is an inorganic compound that typically appears as a green powder.[1] It is recognized for its thermal stability and has a range of applications in the chemical industry, notably as a precursor in the synthesis of pigments and other chromium-based catalysts.[1][2] While the catalytic potential of chromium compounds is well-documented in various organic transformations and environmental applications, detailed protocols specifically utilizing chromium hydroxide sulfate as the direct catalyst are not extensively reported in publicly available literature.[2][3] This document aims to provide a consolidated overview of the known applications and synthesis of this compound, alongside generalized protocols for chromium-catalyzed reactions that may serve as a foundational guide for researchers.
Catalyst Preparation and Synthesis
The preparation of this compound is a critical step in its application as a catalyst or catalyst precursor. Several methods for its synthesis have been described, primarily involving chemical precipitation.[2]
Table 1: Summary of Synthesis Methods for this compound
| Method | Starting Materials | Reagents | Key Parameters | Reference |
| Partial Neutralization | Chromium(III) sulfate solution | Sodium hydroxide | pH control (typically 2-4) | [2] |
| Urea-Based Precipitation | Trivalent chromium salt (e.g., chromium sulfate) | Urea | Heating to 90°C - boiling point | [2] |
| Reduction of Hexavalent Chromium | Chromate or dichromate salts | Sulfur dioxide or organic compounds (e.g., sucrose) | Industrial scale production | [2][4] |
Experimental Protocol: Synthesis via Partial Neutralization
This protocol describes a common laboratory-scale synthesis of this compound.[2]
-
Preparation of Solutions:
-
Prepare an aqueous solution of chromium(III) sulfate.
-
Prepare a separate solution of a hydroxide base, such as sodium hydroxide.
-
-
Precipitation:
-
Slowly add the hydroxide base solution to the chromium(III) sulfate solution under constant stirring.
-
Carefully monitor and control the pH of the mixture, maintaining it within the range of 2 to 4 to facilitate partial neutralization and prevent the complete precipitation of chromium hydroxide.
-
-
Isolation and Purification:
-
The resulting precipitate of this compound is collected by filtration.
-
The collected solid is then washed with deionized water to remove any soluble impurities.
-
The purified product is dried under appropriate conditions (e.g., in a vacuum oven) to obtain the final green powder.
-
Catalytic Applications: An Overview
This compound is primarily noted for its role as a precursor in the synthesis of other catalytically active materials, such as chromium oxide (Cr₂O₃).[2] The thermal decomposition (calcination) of this compound yields chromium oxide, a known catalyst for various reactions.[2] Additionally, chromium compounds, in general, are employed in a range of catalytic organic transformations.[2][3]
Logical Relationship: From Precursor to Active Catalyst
The following diagram illustrates the pathway from this compound to a catalytically active species.
Caption: Transformation of this compound to an active catalyst.
Potential Catalytic Reactions and Generalized Protocols
While specific protocols for this compound are scarce, the known reactivity of chromium-based catalysts allows for the postulation of its use in reactions such as the oxidation of alcohols. The following represents a generalized workflow for such a reaction, which would require empirical optimization for this compound.
Experimental Workflow: Generalized Oxidation of Alcohols
This diagram outlines a typical experimental procedure for a chromium-catalyzed oxidation reaction.
Caption: General workflow for a chromium-catalyzed oxidation reaction.
Generalized Protocol for Catalytic Oxidation
-
Reaction Setup: In a suitable reaction vessel, dissolve the alcohol substrate in an appropriate organic solvent. Add the this compound catalyst to the mixture.
-
Reaction Initiation: Slowly add a suitable oxidizing agent (e.g., hydrogen peroxide) to the reaction mixture while maintaining a controlled temperature.
-
Monitoring: Monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by adding a suitable quenching agent. Extract the product from the aqueous phase using an organic solvent.
-
Purification and Analysis: Dry the combined organic layers, remove the solvent under reduced pressure, and purify the crude product using column chromatography. Characterize the final product using analytical techniques like GC-MS and NMR spectroscopy.
Note: This is a generalized protocol and the specific conditions (catalyst loading, solvent, temperature, reaction time, and oxidant) would need to be determined experimentally for any given substrate.
Summary and Future Directions
This compound holds promise as a versatile material in catalysis, primarily as a stable and accessible precursor for active chromium oxide catalysts. While direct catalytic applications are not well-documented, its ease of synthesis and conversion to catalytically active forms make it a compound of interest for further research. Future studies should focus on exploring the direct catalytic activity of this compound in various organic transformations and environmental remediation processes, with a systematic investigation of reaction parameters to establish detailed and reproducible protocols. The development of heterogeneous catalytic systems based on this compound could offer advantages in terms of catalyst recovery and reuse, contributing to more sustainable chemical processes.
References
Application Notes and Protocols for the Synthesis of Chromium Oxide from Chromium Hydroxide Sulfate
Abstract
This document provides detailed application notes and experimental protocols for the synthesis of chromium oxide (Cr₂O₃), specifically focusing on the use of chromium hydroxide (B78521) sulfate (B86663) as a precursor. The primary method detailed is an aqueous precipitation technique, which is valued for its simplicity, cost-effectiveness, and scalability in producing nanoparticles.[1] This method involves the precipitation of a chromium salt precursor to form chromium hydroxide, which is subsequently converted to crystalline chromium oxide via calcination.[1] These protocols are intended for researchers, scientists, and professionals in drug development and materials science who require a reliable method for producing chromium oxide nanoparticles with controlled properties.
Application Notes
Chromium (III) oxide (Cr₂O₃), also known as chromia, is a highly stable inorganic compound with a wide range of applications, including as a pigment in ceramics and paints, a wear-resistant material, and a catalyst.[2][3] The synthesis route starting from chromium sulfate offers a straightforward and economical approach to produce Cr₂O₃ nanoparticles.[4] The process relies on the precipitation of chromium hydroxide from a chromium sulfate solution using a base, followed by thermal decomposition (calcination) to yield the final oxide product.[1]
The key intermediate in this process can be considered a form of chromium hydroxide or a basic chromium sulfate precipitate. The sulfate ions present during the hydrolysis of Cr³⁺ play a significant role in the properties of the resulting precipitate.[5] The final Cr₂O₃ nanoparticles synthesized via this method typically exhibit a hexagonal crystal structure (Eskolaite) and are thermally stable at high temperatures.[4][6] The particle size can be controlled within the nanometer range, typically between 20 and 70 nm, by carefully managing the reaction conditions.[4][6]
Advantages of the Aqueous Precipitation Method:
-
Simplicity and Cost-Effectiveness: The method uses readily available and inexpensive chemicals like chromium sulfate and ammonia (B1221849).[4]
-
Scalability: The process is easily scalable for producing larger quantities of chromium oxide nanoparticles.[1]
-
Control over Properties: The particle size and morphology can be tuned by adjusting parameters such as pH, temperature, and calcination conditions.[7]
-
High Purity: The washing steps effectively remove residual ions, leading to a pure Cr₂O₃ product.[1]
Experimental Protocols
Two primary methods are outlined below. The first is a widely cited aqueous precipitation and calcination method. The second is a high-temperature roasting method suitable for industrial-scale production.
Protocol 1: Aqueous Precipitation and Calcination
This protocol describes the synthesis of chromium oxide nanoparticles from a chromium sulfate precursor via the formation of a chromium hydroxide precipitate.[1][6]
Materials and Reagents:
-
Chromium (III) sulfate (Cr₂(SO₄)₃)
-
Aqueous ammonia (Ammonium hydroxide, NH₄OH)
-
Deionized water
-
Magnetic stirrer and stir bar
-
pH meter
-
Buchner funnel and filter paper
-
Drying oven
-
Muffle furnace
Procedure:
-
Precursor Solution Preparation: Prepare a 0.1 M solution of chromium sulfate by dissolving the appropriate amount of Cr₂(SO₄)₃ in 500 ml of deionized water in a beaker.[1][6]
-
Precipitation: Place the beaker on a magnetic stirrer. While stirring the solution continuously, add aqueous ammonia drop-wise. Monitor the pH of the mixture and continue adding ammonia until the pH reaches 10.[1][6] A gelatinous precipitate of chromium hydroxide will form.
-
Separation and Washing: Filter the precipitate from the solution using a Buchner funnel. Wash the collected precipitate several times with deionized water to eliminate residual sulfate and ammonium (B1175870) ions.[1][6]
-
Drying: Transfer the washed precipitate to a suitable container and dry it in an oven at 70°C for 24 hours.[1][6]
-
Calcination: Place the dried powder in a crucible and transfer it to a muffle furnace. Calcine the material at 600°C for 5 hours. This step facilitates the thermal decomposition of chromium hydroxide into crystalline chromium oxide (Cr₂O₃).[1][6]
-
Final Product Preparation: After calcination, allow the furnace to cool to room temperature. The resulting green powder is chromium oxide. The material can be ground and sieved to obtain a uniform particle size.[6]
Protocol 2: High-Temperature Roasting of Basic Chromium Sulfate
This protocol is adapted from a patented method for producing ultrafine chromium oxide green pigment.[8]
Materials and Reagents:
-
Basic chromium sulfate (Na₂Cr(OH)₂CO₃·2H₂O or similar)
-
Ammonium sulfate ((NH₄)₂SO₄)
-
Sulfur (S)
-
High-temperature furnace (roaster)
-
Crushing/milling equipment
Procedure:
-
Mixing: Mix the basic chromium sulfate, ammonium sulfate, and sulfur in specific proportions as required by the application.
-
Roasting: Place the mixture in the furnace and roast for 30-60 minutes at a temperature between 1000-1200°C.[8]
-
Washing and Finishing: After roasting and cooling, wash the resulting material with water, then dry and crush it to obtain the final ultrafine chromium oxide green product.[8]
Data Presentation
The following tables summarize the quantitative data associated with the synthesis and characterization of chromium oxide using Protocol 1.
Table 1: Summary of Experimental Parameters for Protocol 1
| Parameter | Value | Source(s) |
| Precursor | Chromium (III) Sulfate (Cr₂(SO₄)₃) | [4][6] |
| Precursor Concentration | 0.1 M | [6][7] |
| Precipitating Agent | Aqueous Ammonia (NH₄OH) | [4][6] |
| Final pH of Precipitation | 10 | [6][7] |
| Drying Temperature | 70°C | [1][6] |
| Drying Time | 24 hours | [1][6] |
| Calcination Temperature | 600°C | [1][6] |
| Calcination Time | 5 hours | [1][6] |
Table 2: Properties of Synthesized Chromium Oxide Nanoparticles
| Property | Value / Description | Source(s) |
| Chemical Formula | Cr₂O₃ | [4] |
| Crystal Structure | Hexagonal (Eskolaite) | [4] |
| Average Particle Size | 20 - 70 nm | [4][6] |
| Thermal Stability | Stable up to 1000°C | [6] |
| Appearance | Green Powder | [8] |
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the chemical transformation process.
References
- 1. benchchem.com [benchchem.com]
- 2. nanotrun.com [nanotrun.com]
- 3. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- 4. Synthesis and Characterization of Chromium Oxide Nanoparticles – Oriental Journal of Chemistry [orientjchem.org]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. irjet.net [irjet.net]
- 8. CN102627327B - Method for producing chromium oxide green by using basic chromium sulfate sodium - Google Patents [patents.google.com]
Application Notes: Mordant Dyeing with Basic Chromium Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Mordant dyeing is a process that utilizes a mordant, typically a polyvalent metal ion, to form a coordination complex with a dye molecule, which then binds firmly to a substrate.[1] This technique enhances the affinity between the dye and the fiber, resulting in improved color fastness properties such as resistance to washing, light, and rubbing.[2][3] Basic Chromium Sulfate (B86663), Cr(OH)(SO₄), is a widely used mordant, particularly in the leather tanning and textile industries.[4][5] It serves as a source of trivalent chromium (Cr³⁺), which is the active species in forming the stable dye-fiber complex.[4][6] Unlike hexavalent chromium compounds (e.g., potassium dichromate), trivalent chromium is significantly less toxic, making basic chromium sulfate a comparatively safer choice for industrial applications.[4][7]
These application notes provide detailed protocols for the use of basic chromium sulfate as a mordant in dyeing protein fibers (e.g., wool, silk) and outline its chemical principles. While its primary application is in textiles, the principles of metal-complex staining are also relevant in histology for staining tissue samples, a technique pertinent to biological and preclinical research.[8]
Principle of Chrome Mordanting
The efficacy of chrome mordanting lies in the ability of the chromium (III) ion to form stable coordination complexes. In the dyeing process, the Cr³⁺ ion acts as a bridge between the functional groups on the fiber and the ligand groups on the dye molecule.
-
Fiber Interaction : On protein fibers like wool, the carboxyl groups (-COOH) and potentially amino groups (-NH₂) can bind with chromium (III).[9]
-
Dye Interaction : Mordant dyes possess specific functional groups, such as hydroxyl (-OH), carboxyl (-COOH), or azo (-N=N-), that act as ligands, chelating with the chromium ion.[2]
-
Complex Formation : The resulting chromium-dye-fiber complex is a large, insoluble molecule locked within the fiber structure, which imparts high wash and light fastness.[2][9]
This chemical interaction can be visualized as a multi-step process involving the uptake of the mordant and dye by the fiber, followed by the formation of the final stable complex.
Caption: Chemical principle of chrome mordanting.
Quantitative Data
The effectiveness of a mordanting process is evaluated based on parameters such as color fastness, mordant uptake, and residual metal in the effluent. The following tables summarize typical data associated with chrome mordanting.
Table 1: Typical Process Parameters for After-Chrome Mordanting of Wool
| Parameter | Value | Purpose |
|---|---|---|
| Dyeing Stage | ||
| Dye Concentration | 1-3% (owf*) | To achieve desired color depth |
| Acetic Acid (40%) | 2-4% (owf) | Adjusts dyebath pH to 4.5-5.5 for optimal dye uptake |
| Sodium Sulfate (Anhydrous) | 10-20% (owf) | Acts as a leveling agent to ensure uniform dyeing[10] |
| Initial Temperature | 40°C | Allows for even wetting and pH distribution |
| Final Temperature | 100°C (Boil) | Promotes dye penetration into the fiber |
| Duration at Boil | 45-60 min | Ensures complete dye exhaustion |
| Mordanting (Chroming) Stage | ||
| Basic Chromium Sulfate (33% Basicity) | 1-2% (owf) | To fix the dye and form the metal complex |
| Formic Acid (85%) | 1-2% (owf) | Assistant in the chroming process[10] |
| Temperature | 100°C (Boil) | Facilitates the reaction between chromium, dye, and fiber |
| Duration at Boil | 30-45 min | To complete the chroming process[10] |
*owf: on the weight of fiber
Table 2: Comparative Color Fastness Ratings for Different Mordants on Wool
| Mordant Type | Light Fastness (Blue Wool Scale 1-8) | Wash Fastness (Gray Scale 1-5, Color Change) |
|---|---|---|
| Chrome (Cr³⁺) | 6 - 7 (Excellent) | 4 - 5 (Very Good to Excellent) |
| Alum (Al³⁺) | 4 - 5 (Moderate to Good) | 3 - 4 (Moderate to Good) |
| Iron (Fe²⁺/Fe³⁺) | 5 - 6 (Good to Very Good) | 4 (Good) |
| Tin (Sn²⁺) | 3 - 4 (Fair to Moderate) | 3 (Moderate) |
| No Mordant | 1 - 2 (Very Poor to Poor) | 1 - 2 (Poor) |
Note: Ratings are generalized. Actual values depend on the specific dye, fiber, and process conditions. Chrome mordants consistently provide superior light and wash fastness compared to other common mordants.[2][11]
Experimental Protocols
Safety Precautions: Always work in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhaling dust from powdered dyes or mordants.[12][13] Refer to the Safety Data Sheet (SDS) for basic chromium sulfate before use.[13]
Fiber Preparation (Scouring)
Before dyeing, protein fibers like wool must be scoured to remove natural oils and impurities that can hinder dye uptake.
-
Prepare Scouring Bath : Use a mild, pH-neutral detergent in a stainless steel pot with a liquor ratio of 30:1 (3 liters of water for 100g of fiber).
-
Introduce Fiber : Add the wet fiber to the bath.
-
Heat : Slowly raise the temperature to 50-60°C.
-
Soak : Maintain the temperature for at least 1-2 hours, or overnight for best results, with occasional gentle stirring.[14]
-
Rinse : Rinse the fiber thoroughly with warm water, followed by a cold water rinse. The fiber should be kept damp for the dyeing/mordanting process.
Mordanting and Dyeing Methods
There are three primary methods for applying mordant dyes: after-chrome (post-mordanting), pre-mordanting, and meta-chrome (simultaneous mordanting).[1][2][15]
Caption: Workflow for the three main chrome mordanting methods.
After-Chrome (Post-Mordanting) Protocol
This is the most common method for wool, providing excellent fastness.[16] The fiber is dyed first, followed by treatment with the mordant in the same bath.[15]
-
Dyeing :
-
Set up a dyebath with the required amount of water (liquor ratio 20:1 to 40:1).
-
Add 10-20% owf Sodium Sulfate and 2-4% owf Acetic Acid to achieve a pH of 4.5-5.5.[14]
-
Dissolve 1-3% owf of the selected mordant dye in hot water and add it to the bath.
-
Introduce the wet, scoured wool at 40°C.
-
Slowly raise the temperature to a boil (100°C) over 45-60 minutes.
-
Maintain the boil for 45-60 minutes, stirring gently.
-
-
Mordanting (Chroming) :
-
Finishing :
-
Turn off the heat and allow the bath to cool slowly.
-
Rinse the dyed wool thoroughly with warm water, then cold water, until the water runs clear.
-
Dry the wool at a moderate temperature, away from direct sunlight.
-
Pre-Mordanting Protocol
In this method, the fiber is treated with the mordant before being dyed in a separate bath.
-
Mordanting :
-
Prepare a mordant bath with a 20:1 to 40:1 liquor ratio.
-
Dissolve 2-4% owf Basic Chromium Sulfate in hot water and add to the pot.
-
Introduce the scoured, wet fiber.
-
Slowly heat the mordant bath to 90-100°C.
-
Maintain this temperature for 60 minutes, stirring gently.
-
Allow the fiber to cool in the bath. The mordanted fiber can be used immediately or dried for later use.
-
-
Dyeing :
-
Prepare a fresh dyebath as described in the "After-Chrome Protocol - Step 1: Dyeing".
-
Introduce the pre-mordanted, wet fiber.
-
Follow the dyeing procedure (heating to a boil and maintaining the temperature for 45-60 minutes).
-
-
Finishing :
-
After dyeing, allow the fiber to cool.
-
Rinse with warm water, followed by a cold water rinse, and air dry.
-
Meta-Chrome (Simultaneous) Protocol
This method saves time by performing dyeing and mordanting in a single bath.[16] However, it can sometimes compromise the uniformity of the color.[2]
-
Bath Preparation :
-
Set up a single dyebath with the required water (liquor ratio 20:1 to 40:1).
-
Add the dissolved mordant dye (1-3% owf) and dissolved Basic Chromium Sulfate (1-2% owf).
-
The pH of the bath is typically kept around 6-7 initially, often using ammonium (B1175870) sulfate as a buffer, which slowly releases acid upon heating.[17]
-
-
Dyeing and Mordanting :
-
Introduce the wet, scoured fiber at 30-40°C.
-
Slowly raise the temperature to a boil over 45-60 minutes.
-
Maintain the boil for 60-90 minutes.
-
-
Finishing :
-
Cool the bath slowly, then rinse the fiber as described in the other methods.
-
Conclusion and Further Applications
Mordant dyeing with basic chromium sulfate is a robust and effective method for achieving vibrant, durable colors on protein fibers, especially wool.[2] The resulting high fastness properties are due to the formation of a stable chromium-dye-fiber complex.[9] While the protocols provided are tailored for textile applications, the underlying chemical principle of using metal ions to fix organic molecules to a substrate is a cornerstone of histological staining techniques. For professionals in drug development and biological research, understanding these mechanisms can inform the development of novel staining protocols for tissue analysis, where achieving differential and permanent coloration is critical for microscopic examination. However, it is crucial to manage the environmental impact, as chromium compounds must be handled and disposed of carefully to prevent contamination.[4][18]
References
- 1. Mordant - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. v3.pjsir.org [v3.pjsir.org]
- 4. atamankimya.com [atamankimya.com]
- 5. Basic chromium sulfate (BCS) | Buy chromium sulfate (BCS) |2023 [en.buali-chem.com]
- 6. Tanning (leather) - Wikipedia [en.wikipedia.org]
- 7. BASIC CHROMIUM SULPHATE - Ataman Kimya [atamanchemicals.com]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. files.core.ac.uk [files.core.ac.uk]
- 12. Basic Chromium Sulphate – Vishnu Chemicals [vishnuchemicals.com]
- 13. senturyreagents.com [senturyreagents.com]
- 14. benchchem.com [benchchem.com]
- 15. Textile Knowledge : Method of application of mordant dyes [textileengg.blogspot.com]
- 16. Textile Knowledge [textileengg.blogspot.com]
- 17. 4.3. Mordant dyes [studfile.net]
- 18. jrj-elementix.com [jrj-elementix.com]
Application Notes and Protocols: Chromium Hydroxide Sulfate in Wastewater Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of chromium hydroxide (B78521) sulfate (B86663) in wastewater treatment processes. The information is intended to guide researchers and professionals in developing and implementing effective chromium removal strategies, particularly for industrial effluents from tanning and electroplating facilities.
Introduction
Chromium is a significant environmental pollutant found in industrial wastewater, primarily from leather tanning and metal finishing industries. It exists in two main oxidation states in aqueous solutions: trivalent chromium (Cr(III)) and hexavalent chromium (Cr(VI)). While Cr(III) is an essential nutrient in trace amounts, Cr(VI) is highly toxic, carcinogenic, and mobile in soil and water.[1] Therefore, the removal of chromium, especially the reduction of Cr(VI) to the less toxic Cr(III) and its subsequent precipitation, is a critical aspect of wastewater treatment. Chromium hydroxide sulfate plays a central role in this process, either as a direct precipitant for Cr(III) or as the end-product of Cr(VI) treatment.
The most common method for treating chromium-containing wastewater is chemical precipitation.[2] For wastewater containing Cr(VI), a two-stage process is typically employed. First, Cr(VI) is reduced to Cr(III) under acidic conditions using a reducing agent. Following reduction, the pH is raised to induce the precipitation of Cr(III) as chromium hydroxide.[1][3] In wastewaters that already contain Cr(III), direct precipitation by pH adjustment is sufficient.
Mechanism of Chromium Removal
The fundamental principle behind chromium removal from wastewater using this technology is the significant difference in the solubility of its hydroxide forms. Cr(VI) is soluble over a wide pH range, whereas Cr(III) forms an insoluble precipitate, chromium (III) hydroxide (Cr(OH)₃), under neutral to alkaline conditions.[1]
Treatment of Hexavalent Chromium (Cr(VI)) Wastewater
The treatment of Cr(VI)-containing wastewater involves two key steps:
-
Reduction: In the first stage, a reducing agent is added to the wastewater under acidic conditions (typically pH 2-3) to convert Cr(VI) to Cr(III).[3][4] Commonly used reducing agents include sodium metabisulfite (B1197395) (Na₂S₂O₅), sodium bisulfite (NaHSO₃), ferrous sulfate (FeSO₄), and sulfur dioxide (SO₂).[1][3] The acidic environment is crucial for the rapid and efficient reduction of Cr(VI).[5]
-
Precipitation: Once the reduction is complete, the pH of the wastewater is raised to a range of 7.5 to 8.5.[6] This is achieved by adding an alkaline substance such as sodium hydroxide (NaOH), calcium hydroxide (Ca(OH)₂), or magnesium oxide (MgO).[2][7] This pH adjustment decreases the solubility of Cr(III), causing it to precipitate out of the solution as chromium hydroxide (Cr(OH)₃).[8]
Treatment of Trivalent Chromium (Cr(III)) Wastewater
For wastewater that already contains chromium in its trivalent state, such as the effluent from certain tanning processes, the treatment is more direct. The primary step is to adjust the pH of the wastewater to the optimal range for Cr(OH)₃ precipitation (typically pH 7.5-8.5).[6][8] This is achieved by the addition of alkaline agents, leading to the formation of chromium hydroxide precipitate which can then be removed by sedimentation or filtration.
Data Presentation: Quantitative Analysis of Chromium Removal
The efficiency of chromium removal is highly dependent on several factors, including pH, the type and dosage of precipitating agents, and the initial chromium concentration. The following tables summarize quantitative data from various studies on chromium removal.
Table 1: Effect of pH on Trivalent Chromium (Cr(III)) Removal Efficiency Using Calcium Hydroxide (Ca(OH)₂) *
| pH | Chromium Removal Efficiency (%) |
| 5.9 | 95.26 |
| 10.3 | 99.97 |
*Data from a study with an initial chromium concentration of 5010 ± 6.6 mg/L.[9]
Table 2: Comparison of Precipitating Agents for Trivalent Chromium (Cr(III)) Removal *
| Precipitating Agent | Optimal pH | Dosage | Removal Efficiency (%) | Sludge Volume (ml/L) |
| Sodium Hydroxide (NaOH) | 7 | 100 mg/L | 99.7 | High (gelatinous) |
| Calcium Hydroxide (Ca(OH)₂) + Sodium Hydroxide (NaOH) | 7 | 100 mg/L | 99.7 | 7 |
| Magnesium Oxide (MgO) | 9.8 - 10.3 | - | 99.98 | 85 (per liter of wastewater) |
| Ferric Chloride (FeCl₃) | - | 400 mg/L | ~100 | High (voluminous) |
*Data compiled from multiple sources.[4][10]
Table 3: Optimized Conditions for Hexavalent Chromium (Cr(VI)) Removal *
| Step | Parameter | Optimal Value |
| Reduction | pH | 2 |
| Reducing Agent | Sodium Metabisulfite | |
| Dosage | 80 mg/L | |
| Contact Time | 5 minutes | |
| Precipitation | pH | 7 |
| Precipitating Agent | Combination of NaOH and Ca(OH)₂ | |
| Dosage | 100 mg/L |
*Data from a study investigating the removal of total chromium.[4][11]
Experimental Protocols
The following are detailed protocols for the treatment of chromium-containing wastewater.
Protocol 1: Treatment of Hexavalent Chromium (Cr(VI)) Wastewater
Objective: To reduce Cr(VI) to Cr(III) and precipitate it as chromium hydroxide.
Materials:
-
Wastewater containing hexavalent chromium
-
Sulfuric acid (H₂SO₄) for pH adjustment
-
Sodium metabisulfite (Na₂S₂O₅) solution (reducing agent)
-
Sodium hydroxide (NaOH) or Calcium hydroxide (Ca(OH)₂) solution (precipitating agent)
-
pH meter
-
ORP (Oxidation-Reduction Potential) meter
-
Jar testing apparatus
-
Filtration system
Procedure:
-
Sample Collection and Characterization: Collect a representative sample of the wastewater. Analyze the initial concentration of Cr(VI) and total chromium.
-
Reduction Stage: a. Transfer a known volume of wastewater into a beaker of the jar testing apparatus. b. While stirring at a moderate speed (e.g., 100 rpm), slowly add sulfuric acid to adjust the pH of the wastewater to 2.0-3.0.[3] c. Once the target pH is reached, add the sodium metabisulfite solution. The dosage should be optimized based on the initial Cr(VI) concentration (a typical starting point is 80 mg/L for moderate concentrations).[4] d. Monitor the ORP of the solution. The reaction is considered complete when the ORP value stabilizes, typically in the range of 200-300 mV.[3] This step usually takes around 5-15 minutes.[4]
-
Precipitation Stage: a. After the reduction is complete, slowly add the precipitating agent (e.g., a combination of NaOH and Ca(OH)₂) while stirring. b. Continuously monitor the pH and continue adding the precipitating agent until the pH reaches 7.0-8.5.[4][6] c. Reduce the stirring speed to a slow mix (e.g., 20-30 rpm) for approximately 20-30 minutes to promote flocculation.
-
Settling and Separation: a. Stop stirring and allow the precipitate to settle for at least 30-60 minutes. b. Separate the supernatant from the sludge by decantation or filtration.
-
Analysis: Analyze the treated supernatant for residual Cr(VI) and total chromium to determine the removal efficiency.
Protocol 2: Treatment of Trivalent Chromium (Cr(III)) Wastewater
Objective: To precipitate Cr(III) as chromium hydroxide.
Materials:
-
Wastewater containing trivalent chromium
-
Sodium hydroxide (NaOH), Calcium hydroxide (Ca(OH)₂), or Magnesium oxide (MgO) solution (precipitating agent)
-
pH meter
-
Jar testing apparatus
-
Filtration system
Procedure:
-
Sample Collection and Characterization: Collect a representative sample of the wastewater and determine the initial concentration of Cr(III).
-
Precipitation: a. Place a known volume of the wastewater in a beaker of the jar testing apparatus. b. While stirring at a moderate speed, slowly add the chosen precipitating agent. c. Monitor the pH of the solution and continue adding the precipitant until the pH reaches the optimal range for the chosen agent (e.g., pH 7.5-8.5 for NaOH/Ca(OH)₂, pH 9.8-10.3 for MgO).[6][10] d. Reduce the stirring speed for a period of slow mixing to encourage floc formation.
-
Settling and Separation: a. Turn off the stirrer and allow the chromium hydroxide precipitate to settle. b. Separate the clear supernatant from the sludge using filtration or decantation.
-
Analysis: Measure the concentration of Cr(III) in the treated supernatant to calculate the removal efficiency.
Visualizations
The following diagrams illustrate the logical workflows for the treatment of chromium-containing wastewater.
Caption: Workflow for Hexavalent Chromium Wastewater Treatment.
Caption: Workflow for Trivalent Chromium Wastewater Treatment.
References
- 1. Series part 3 - Chromium Reduction and Removal Methods - Aquasan [aquasan.ca]
- 2. How to remove Chromium from Industrial wastewater [netsolwater.com]
- 3. sensorex.com [sensorex.com]
- 4. ijera.com [ijera.com]
- 5. Which Technologies Are the Best at Removing Chromium from Industrial Water and Wastewater? - SAMCO Technologies [samcotech.com]
- 6. healthscopefsk.com [healthscopefsk.com]
- 7. Experimental Studies on the Removal of Chromium from Tannery Wastewater using Chemical Precipitation and Adsorption Techniques [cwejournal.org]
- 8. Precipitation By pH - Water Specialists Environmental Technologies [waterspecialists.biz]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: Collagen Cross-linking with Chromium Hydroxide Sulfate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the mechanisms, key parameters, and analytical protocols for the cross-linking of collagen using chromium hydroxide (B78521) sulfate (B86663). This process is of significant interest in materials science, particularly in the leather industry, and has foundational relevance for understanding protein cross-linking chemistry. While historically significant, the use of chromium-based cross-linking in biomedical applications is limited due to cytotoxicity concerns, and alternative cross-linking agents are now more common in that field.
Introduction to Chromium-Collagen Cross-linking
Chromium (III) salts, particularly basic chromium sulfate, are highly effective cross-linking agents for collagen. The process, often referred to as chrome tanning in the leather industry, dramatically enhances the hydrothermal stability, mechanical properties, and resistance to enzymatic degradation of collagenous materials. The fundamental mechanism involves the formation of stable coordinate covalent bonds between chromium (III) complexes and the carboxyl groups of amino acid residues (aspartic acid and glutamic acid) within the collagen protein structure.[1][2]
Chemical Mechanism of Cross-linking
The cross-linking process is a multi-stage mechanism that is highly dependent on pH and the nature of the chromium (III) species in solution.
-
Formation of Active Chromium Species: In aqueous solution, chromium (III) sulfate dissolves to form the hexaaquachromium(III) cation, [Cr(H₂O)₆]³⁺. As the pH is increased, this species undergoes olation, a process where hydroxyl-bridged polychromium(III) complexes are formed.[2] Further condensation can lead to the formation of oxo-bridged complexes. These polynuclear chromium complexes are the active cross-linking agents.
-
Penetration into the Collagen Matrix: At a low pH, the carboxyl groups of collagen are protonated, minimizing their interaction with the chromium complexes. This allows the relatively small chromium species to penetrate the collagen fibrillar structure.
-
Basification and Cross-link Formation: The pH of the system is then gradually raised in a process called basification.[2] This deprotonates the carboxyl groups of the collagen, making them available to coordinate with the polynuclear chromium complexes. This coordination results in the formation of stable, covalent cross-links between collagen chains.[1]
Key Parameters Influencing Cross-linking
The efficiency and effectiveness of collagen cross-linking with chromium hydroxide sulfate are primarily governed by pH, temperature, chromium concentration, and reaction time.
pH
pH is the most critical parameter in the chromium cross-linking process. The process typically involves a pickling step at a low pH (around 2.5-3.0) to allow for the penetration of the chromium species into the collagen matrix, followed by a basification step where the pH is gradually raised to 3.8-4.0 to facilitate the cross-linking reaction.[2]
Temperature
Temperature influences the kinetics of the cross-linking reaction and the stability of the resulting cross-linked collagen. The process is often carried out at a moderately elevated temperature, typically around 40°C, to enhance the reaction rate without causing thermal damage to the collagen.[2]
Chromium Concentration
The concentration of the chromium tanning agent affects the extent of cross-linking and the final properties of the collagen material. Higher concentrations generally lead to a higher degree of cross-linking and increased hydrothermal stability.
Quantitative Data on Cross-linking Parameters
The following tables summarize key quantitative data related to the chromium-collagen cross-linking process.
| Parameter | Value/Range | Reference(s) |
| pH for Penetration (Pickling) | 2.5 - 3.0 | [2] |
| pH for Cross-linking (Basification) | 3.8 - 4.0 | [2] |
| Typical Process Temperature | 40 °C | [2] |
| Final Chromium Content (as Cr₂O₃) | 4 - 5% | [2] |
Table 1: Key Process Parameters for Chromium Cross-linking of Collagen
| Chromium Concentration (%) | Denaturation Temperature (°C) | Reference(s) |
| 0 | ~65 | [3] |
| 2 | Increased | [4] |
| 4 | Further Increased | [4] |
| 6 | Plateau or slight increase | [4] |
Table 2: Effect of Chromium Concentration on the Denaturation Temperature of Collagen (Note: Specific values can vary based on the collagen source and experimental conditions. The trend of increasing denaturation temperature with higher chromium concentration is consistently observed.)
| pH | Chromium Uptake (mg/g) | Reference(s) |
| 2.5 | Low | [5] |
| 3.0 | Moderate | [5] |
| 3.5 | High | [5] |
| 4.0 | Maximum | [5][6] |
| 4.5 | Slightly Decreased | [5] |
Table 3: Influence of Basification pH on Chromium Uptake by Collagen (Note: The values represent a general trend. The maximum absorption capacity of chromium (III) by hide powder was found to increase from 42.44 mg/g to 87.65 mg/g when additional carboxyl groups were introduced, highlighting the importance of available binding sites.[6])
Experimental Protocols
The following are detailed protocols for key experiments used to characterize the chromium-collagen cross-linking process.
Protocol for Laboratory-Scale Chrome Tanning of Collagen
This protocol describes a typical laboratory procedure for the chrome tanning of collagen samples (e.g., hide powder or small pieces of animal hide).
Materials:
-
Collagen source (e.g., bovine hide powder)
-
Basic chromium sulfate (Cr(OH)SO₄)
-
Sodium chloride (NaCl)
-
Formic acid (HCOOH)
-
Sulfuric acid (H₂SO₄)
-
Sodium bicarbonate (NaHCO₃) or other basifying agent
-
Distilled water
-
Reaction vessel (e.g., laboratory drum or shaker bath)
-
pH meter
Procedure:
-
Pickling:
-
Prepare a pickle liquor containing 10% (w/v) NaCl in distilled water.
-
Add the collagen sample to the pickle liquor at a liquor-to-collagen ratio of 10:1.
-
Slowly add a mixture of formic acid and sulfuric acid to adjust the pH to 2.8-3.0.
-
Agitate for 1-2 hours to ensure uniform penetration of the acid.
-
-
Tanning:
-
Add the desired amount of basic chromium sulfate (e.g., 8% by weight of the collagen) to the pickle liquor.
-
Continue agitation for 4-6 hours.
-
-
Basification:
-
Prepare a dilute solution of sodium bicarbonate (e.g., 1% w/v).
-
Slowly add the sodium bicarbonate solution in several small portions over 2-3 hours, monitoring the pH regularly.
-
The final pH of the tanning liquor should be between 3.8 and 4.0.
-
-
Fixation and Washing:
-
Continue agitation for another 2-4 hours to allow for the fixation of chromium.
-
Drain the tanning liquor and wash the tanned collagen thoroughly with distilled water to remove any unbound chromium and salts.
-
-
Drying:
-
The tanned collagen can be air-dried or freeze-dried for subsequent analysis.
-
Protocol for Determination of Chromium Content by Atomic Absorption Spectroscopy (AAS)
This protocol outlines the determination of the total chromium content in a chrome-tanned collagen sample.
Materials:
-
Chrome-tanned collagen sample
-
Concentrated nitric acid (HNO₃)
-
Concentrated perchloric acid (HClO₄)
-
Concentrated sulfuric acid (H₂SO₄)
-
Chromium standard solutions
-
Distilled water
-
Atomic Absorption Spectrophotometer with a chromium hollow-cathode lamp
Procedure:
-
Sample Preparation (Acid Digestion):
-
Accurately weigh about 0.1 g of the dried chrome-tanned collagen sample into a digestion flask.
-
Add 5 mL of a mixture of concentrated nitric acid and perchloric acid (2:1 v/v).
-
Gently heat the mixture on a hot plate in a fume hood until the initial vigorous reaction subsides.
-
Add 2 mL of concentrated sulfuric acid and continue heating until dense white fumes of sulfur trioxide are evolved and the solution becomes clear.
-
Allow the solution to cool to room temperature.
-
-
Dilution:
-
Carefully dilute the digested sample with distilled water to a known volume (e.g., 100 mL) in a volumetric flask.
-
-
AAS Analysis:
-
Prepare a series of chromium standard solutions of known concentrations.
-
Set up the Atomic Absorption Spectrophotometer according to the manufacturer's instructions for chromium analysis (wavelength typically 357.9 nm).
-
Aspirate the blank (distilled water), standard solutions, and the diluted sample solution into the flame or graphite (B72142) furnace.
-
Record the absorbance readings.
-
-
Calculation:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their concentrations.
-
Determine the concentration of chromium in the sample solution from the calibration curve.
-
Calculate the percentage of chromium in the original collagen sample based on the initial weight and dilution factor.
-
Protocol for Hydrothermal Stability Assessment by Differential Scanning Calorimetry (DSC)
This protocol describes the use of DSC to determine the denaturation temperature (Td) of chrome-tanned collagen, which is a measure of its hydrothermal stability.
Materials:
-
Chrome-tanned collagen sample
-
Distilled water
-
DSC instrument
-
Aluminum DSC pans
Procedure:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the chrome-tanned collagen sample into an aluminum DSC pan.
-
Add a small amount of distilled water to fully hydrate (B1144303) the sample (the sample should be visibly moist).
-
Seal the DSC pan hermetically to prevent water evaporation during the analysis.
-
-
DSC Analysis:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 5 °C/min) over a temperature range that encompasses the expected denaturation temperature (e.g., 30 °C to 120 °C).[4]
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The denaturation of collagen will appear as an endothermic peak in the DSC thermogram.
-
The onset temperature of this peak is taken as the denaturation temperature (Td).
-
A higher Td indicates greater hydrothermal stability of the collagen.
-
Protocol for Fourier Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy can be used to investigate the changes in the secondary structure of collagen upon chromium cross-linking.
Materials:
-
Chrome-tanned collagen sample
-
Untreated collagen sample (as a control)
-
FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory
Procedure:
-
Sample Preparation:
-
Ensure the samples are dry.
-
Place a small amount of the sample directly onto the ATR crystal.
-
-
FTIR Analysis:
-
Record the infrared spectrum over the range of 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty ATR crystal before running the samples.
-
-
Data Analysis:
-
Analyze the positions and intensities of the characteristic amide bands of collagen (Amide I, Amide II, and Amide III).
-
The Amide I band (around 1650 cm⁻¹) is particularly sensitive to changes in the secondary structure of the protein.[7]
-
Compare the spectra of the untreated and chrome-tanned collagen to identify shifts in the amide bands, which can indicate the interaction of chromium with the collagen backbone and changes in the triple-helical structure.
-
Applications and Considerations
The primary application of collagen cross-linking with this compound is in the leather industry for the production of durable and stable leather goods. In the context of biomedical research and drug development, this system serves as a well-established model for studying protein cross-linking mechanisms. However, due to concerns about the potential for chromium (VI) formation and the cytotoxicity of chromium ions, its direct use in biomedical devices or drug delivery systems is limited.[8] For such applications, alternative cross-linking agents such as glutaraldehyde, genipin, and carbodiimides are more commonly employed.[8]
Safety Precautions
When working with chromium compounds, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All procedures involving the heating of acidic solutions of chromium should be performed in a well-ventilated fume hood. Waste disposal should follow institutional guidelines for heavy metal waste.
References
- 1. Chemistry of the crosslinking of collagen during tanning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tanning (leather) - Wikipedia [en.wikipedia.org]
- 3. The increase in denaturation temperature following cross-linking of collagen is caused by dehydration of the fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. sltc.org [sltc.org]
- 7. researchgate.net [researchgate.net]
- 8. Novel Biomedical Applications of Crosslinked Collagen - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Industrial Synthesis of Basic Chromium Sulfate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the industrial synthesis of basic chromium sulfate (B86663).
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of basic chromium sulfate.
| Problem ID | Issue | Potential Causes | Recommended Solutions |
| BCS-T01 | Low Basicity (<32%) | Insufficient addition of alkali (e.g., sodium carbonate). | Gradually add a calculated amount of sodium carbonate solution while monitoring the pH.[1] |
| Excessive sulfuric acid in the initial reaction mixture. | Adjust the initial ratio of reactants, ensuring the correct stoichiometry. | ||
| Incomplete reduction of hexavalent chromium when using organic reducing agents, leading to the formation of acidic byproducts.[2] | Ensure the reaction goes to completion by maintaining the appropriate temperature and reaction time. Consider using a stronger or more efficient reducing agent. | ||
| BCS-T02 | High Basicity (>42%) | Over-addition of alkali. | Carefully add a calculated amount of sulfuric acid to lower the pH and basicity.[3] |
| Inaccurate pH measurement leading to incorrect alkali addition. | Calibrate pH meters regularly and ensure proper probe maintenance. | ||
| BCS-T03 | High Residual Hexavalent Chromium (Cr(VI)) | Incomplete reduction of the chromium source (e.g., sodium dichromate).[4] | Increase the amount of reducing agent (e.g., sulfur dioxide, glucose) or prolong the reaction time.[2] |
| Suboptimal reaction temperature for the reduction process.[2] | Ensure the reaction temperature is maintained within the optimal range (e.g., 95-110°C for some processes).[3][5] | ||
| Inefficient absorption of sulfur dioxide in the SO2 reduction method.[4] | Optimize the gas-liquid contact in the absorption tower by adjusting gas flow rate and liquid circulation. | ||
| BCS-T04 | Product is off-color (not the typical green) | Presence of unreacted starting materials or impurities. | Analyze the raw materials for purity and the final product for contaminants. |
| Incorrect reaction temperature or pH affecting the complex formation. | Strictly control the temperature and pH throughout the synthesis process. | ||
| BCS-T05 | Low Cr2O3 Content | Incomplete reaction or loss of product during processing. | Optimize reaction conditions to maximize yield and minimize losses during filtration and drying. |
| Inaccurate analysis of the final product. | Verify the accuracy of the analytical method used for Cr2O3 determination. |
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the industrial synthesis of basic chromium sulfate?
A1: The two main industrial methods are the organic reduction method and the sulfur dioxide (SO2) reduction method.[4] The organic reduction method typically uses reducing agents like sucrose (B13894) or glucose, while the SO2 reduction method involves the direct reaction of sulfur dioxide with a chromate (B82759) solution.[2][4]
Q2: What is "basicity" and why is it a critical parameter?
A2: Basicity refers to the percentage of the total anionic charge on the chromium complex that is contributed by hydroxide (B78521) ions.[1] It is a crucial quality parameter as it directly influences the tanning performance of the basic chromium sulfate. Different leather types require specific basicity ranges for optimal tanning.[5] For instance, a 33% basicity is common, but products with higher basicities like 42% or 50% can be produced by adding sodium carbonate.[1]
Q3: What are the typical ranges for key quality control parameters for industrial-grade basic chromium sulfate?
A3: The specifications can vary depending on the intended application. However, typical ranges are as follows:
| Parameter | Typical Range | Significance |
| Chromium (III) Oxide (Cr2O3) Content | 21 - 26% | Determines the tanning strength of the product. |
| Basicity | 32 - 42% | Influences the reactivity and fixation of chromium with collagen in leather.[5] |
| pH (of a standard solution) | 2.8 - 4.5 | Affects the stability and solubility of the product.[3][5] |
| Residual Hexavalent Chromium (Cr(VI)) | < 10 ppm | A critical parameter due to the toxicity of Cr(VI).[6] |
Q4: How can I minimize the formation of hazardous hexavalent chromium in the final product?
A4: To minimize Cr(VI) content, ensure complete reduction of the starting hexavalent chromium source. This can be achieved by:
-
Using a slight excess of the reducing agent.
-
Maintaining the optimal reaction temperature and time.
-
Ensuring efficient mixing to promote the reaction.
-
In the SO2 reduction method, optimizing the absorption of sulfur dioxide is crucial.[4]
Q5: What are the common impurities in basic chromium sulfate and how do they affect the product?
A5: Common impurities include sodium sulfate, unreacted starting materials, and other metal ions from the raw chromite ore.[1] Sodium sulfate is often left in the technical product as it is generally considered inert in the tanning process.[1] However, other metallic impurities can affect the color and tanning performance of the product.
Experimental Protocols
Determination of Basicity (Titration Method)
This protocol outlines the procedure for determining the basicity of a basic chromium sulfate sample.
Principle: The basicity is determined by titrating a known amount of the sample with a standardized acid solution to a specific pH endpoint.
Apparatus:
-
pH meter with a glass electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beakers
Reagents:
-
Standardized 0.1 N Sulfuric Acid (H2SO4) solution
-
Deionized water
Procedure:
-
Accurately weigh approximately 1.0 g of the basic chromium sulfate sample and dissolve it in 100 mL of deionized water.
-
Place the beaker on a magnetic stirrer and immerse the pH electrode into the solution.
-
Allow the pH reading to stabilize.
-
Titrate the solution with the standardized 0.1 N sulfuric acid, adding the titrant in small increments.
-
Record the volume of acid added and the corresponding pH reading.
-
Continue the titration until the pH reaches a stable endpoint, typically around 3.5.
-
Calculate the basicity using the appropriate formula based on the volume of acid consumed.
Determination of Hexavalent Chromium (Spectrophotometric Method)
This protocol describes the determination of residual Cr(VI) using a spectrophotometer.
Principle: Hexavalent chromium reacts with 1,5-diphenylcarbazide (B1670730) in an acidic solution to form a colored complex. The intensity of the color, which is proportional to the Cr(VI) concentration, is measured using a spectrophotometer at a specific wavelength.[7][8]
Apparatus:
-
UV-Vis Spectrophotometer
-
Volumetric flasks
-
Pipettes
Reagents:
-
1,5-Diphenylcarbazide solution
-
Sulfuric acid solution
-
Potassium dichromate standard solution
Procedure:
-
Preparation of Calibration Curve:
-
Prepare a series of standard solutions of known Cr(VI) concentrations from the potassium dichromate standard.
-
To each standard, add the 1,5-diphenylcarbazide solution and sulfuric acid to develop the color.
-
Measure the absorbance of each standard at 540 nm.[7]
-
Plot a calibration curve of absorbance versus Cr(VI) concentration.
-
-
Sample Analysis:
-
Accurately weigh a sample of basic chromium sulfate and dissolve it in a known volume of deionized water.
-
Take an aliquot of the sample solution and add the 1,5-diphenylcarbazide solution and sulfuric acid.
-
Allow the color to develop and measure the absorbance at 540 nm.
-
Determine the concentration of Cr(VI) in the sample by comparing its absorbance to the calibration curve.
-
Visualizations
Experimental Workflow: Basicity Determination
Caption: Workflow for the determination of basicity by titration.
Troubleshooting Logic: High Residual Cr(VI)
Caption: Decision tree for troubleshooting high hexavalent chromium.
References
- 1. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 2. CN1099727A - Making method for basic chromium sulfate - Google Patents [patents.google.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. BASIC CHROMIUM SULPHATE - Ataman Kimya [atamanchemicals.com]
- 5. CN102432067A - Process for preparing basic chromium sulfate by using waste chromium material - Google Patents [patents.google.com]
- 6. Basic Chromium Sulphate – Vishnu Chemicals [vishnuchemicals.com]
- 7. Spectrophotometric Method for the Determination of Atmospheric Cr Pollution as a Factor to Accelerated Corrosion - PMC [pmc.ncbi.nlm.nih.gov]
- 8. epa.gov [epa.gov]
Technical Support Center: Optimization of Chromium Hydroxide Sulfate Tanning
This technical support center provides researchers and scientists with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address specific issues encountered during the optimization of the chromium hydroxide (B78521) sulfate (B86663) tanning process.
Troubleshooting Guide
This guide addresses common problems in a question-and-answer format, providing potential causes and actionable solutions.
| Problem ID | Question | Potential Causes | Recommended Solutions |
| T-01 | Why is the shrinkage temperature (Ts) of my tanned leather below the target (e.g., <100°C)? | 1. Incomplete Chromium Penetration: The chromium agent did not fully penetrate the collagen matrix before cross-linking. 2. Insufficient Chromium Fixation: The pH was not raised sufficiently or appropriately during basification to induce cross-linking.[1] 3. Low Chrome Offer: The percentage of basic chromium sulfate (BCS) offered was too low for the pelt weight. 4. Improper Basification: The pH was increased too rapidly, causing surface fixation (case-hardening) and preventing internal tanning.[2] | 1. Verify Pickling pH: Ensure the pelt pH is low enough (typically 2.8-3.2) to allow for the penetration of smaller chromium complexes before tanning.[1] 2. Optimize Basification: Increase the final pH to the target range (e.g., 3.8-4.2). Use a slow, gradual addition of a mild alkali (e.g., sodium bicarbonate) or a self-basifying agent to ensure uniform pH increase.[1][2] 3. Recalculate & Verify Chrome Offer: Ensure the correct percentage of BCS (typically 6-8% based on pelt weight) is used. 4. Increase Tanning Time/Temperature: Allow more time for penetration before basification. A gradual temperature increase (e.g., to 40°C) can enhance chrome uptake and fixation.[1][3] |
| T-02 | Why is the chromium exhaustion from the tanning bath poor, leading to high chromium content in the effluent? | 1. Incorrect pH Profile: The initial pH was too high, causing premature chromium precipitation, or the final pH was too low for complete fixation. 2. Suboptimal Temperature: The tanning temperature was too low, reducing the reaction rate between chromium and collagen.[3] 3. Ineffective Basification: The type or amount of basifying agent was not sufficient to raise the pH to the optimal fixation level.[2] 4. Lack of Masking Agents: In high-pH tanning systems, the absence of masking agents can lead to the formation of large chromium complexes that cannot penetrate the hide.[4][5] | 1. Adjust pH Curve: Start tanning at a low pH (2.8-3.2) and ensure the final basification pH reaches 3.8-4.2. 2. Control Temperature: Gradually increase the float temperature towards the end of the process (e.g., 40-50°C) to improve chromium uptake.[3] 3. Select Appropriate Basifying Agent: Use agents like magnesium oxide or sodium bicarbonate. Perform additions in small, spaced-out increments.[6] 4. Introduce Masking Agents: Use agents like sodium formate (B1220265) or dicarboxylic acids to improve chromium penetration and uptake, especially in pickle-less or high-exhaustion systems.[4][7] |
| T-03 | The resulting wet-blue leather has an uneven color or grain surface (case-hardening). What is the cause? | 1. Rapid Basification: Adding alkali too quickly causes the chromium to fix aggressively on the surface layers of the hide, preventing deeper penetration.[2] 2. High Initial Tanning pH: If the pH is too high when the chromium is introduced, large chromium complexes form and tan the surface layers preferentially. 3. Poor Mechanical Action: Insufficient drumming or agitation leads to non-uniform distribution of chemicals in the float. | 1. Slow Down Basification: Dilute the alkali and add it in multiple small doses over several hours. Use of automated dosing pumps is recommended.[2] 2. Ensure Low Starting pH: Confirm the pickled pelt pH is in the correct acidic range (2.8-3.2) before adding the chrome tanning agent.[8] 3. Optimize Drumming: Ensure continuous and adequate drumming during the penetration and basification stages to promote even chemical distribution. |
| T-04 | How can I prevent the formation of hexavalent chromium (Cr(VI)) in the final leather? | 1. Oxidizing Conditions: The presence of oxidizing agents, unsaturated fats (from fatliquors), UV light, and high temperatures can oxidize the stable Cr(III) to the hazardous Cr(VI).[9][10] 2. High Final pH: A final leather pH that is too high can create conditions favorable for oxidation. 3. Incomplete Tanning: Unbound or poorly fixed Cr(III) is more susceptible to oxidation. | 1. Use Antioxidants/Reducing Agents: Incorporate antioxidants or vegetable tannins (which have reducing properties) in the retanning/fatliquoring stages.[10][11] 2. Control Post-Tanning pH: Ensure the final pH of the leather is in a mildly acidic range. 3. Select Stable Fatliquors: Avoid using excessive amounts of fatliquors with a high degree of unsaturation.[9] 4. Optimize Storage: Store leather in controlled environments, avoiding high heat and direct exposure to UV light.[12][13] |
Frequently Asked Questions (FAQs)
Q1: What is the role of pH in the chrome tanning process? A1: The pH is the most critical control parameter in chrome tanning. The process starts at a very acidic pH (2.8-3.2), achieved during the pickling stage.[1] This low pH ensures that the collagen's carboxyl groups are protonated, reducing their reactivity, and that the chromium complexes are small enough to penetrate the dense fiber structure.[1] After penetration, the pH is gradually raised in a step called basification to a range of 3.8-4.2.[1] This pH increase deprotonates the collagen's carboxyl groups, making them available to form stable cross-links with the chromium complexes, thus "fixing" the chromium into the leather and increasing its hydrothermal stability.[1]
Q2: What are masking agents and why are they used? A2: Masking agents are typically organic acids or their salts (e.g., sodium formate, sodium acetate, sodium citrate) that form complexes with chromium(III) ions.[1][4] These agents "mask" or temporarily reduce the reactivity of the chromium complexes. This is beneficial for several reasons:
-
Preventing Precipitation: They prevent the premature precipitation of chromium hydroxide as the pH is raised.
-
Controlling Astringency: They reduce the tanning astringency, preventing surface fixation and promoting a more uniform and deeper penetration of chromium into the hide.[7]
-
Enabling Higher pH Tanning: They are essential in high-exhaustion or pickle-less tanning systems, where tanning is initiated at a higher pH (e.g., 4.0-5.0).[5][14]
Q3: What is basification and how does its rate affect the final leather quality? A3: Basification is the process of gradually increasing the pH of the tanning bath after the chromium has penetrated the hide. This is typically done by adding a mild alkali like sodium bicarbonate or magnesium oxide.[1][6] The rate of basification is crucial. A slow, controlled increase in pH allows for a uniform fixation of chromium throughout the entire cross-section of the hide, resulting in a well-tanned, stable leather.[2] If the pH is raised too quickly, it causes rapid fixation of chromium on the surface, leading to a condition known as case-hardening or drawn grain, where the surface is over-tanned and the interior is under-tanned.[2]
Q4: What is the expected shrinkage temperature of properly chrome-tanned leather? A4: A key indicator of successful tanning is the shrinkage temperature (Ts), which measures the leather's hydrothermal stability. For leather tanned with basic chromium sulfate, the shrinkage temperature should typically be above 100°C, often reaching 110-120°C.[3] Achieving a high shrinkage temperature confirms that sufficient and stable cross-links have been formed between the chromium and collagen fibers.[3]
Experimental Protocols
Protocol 1: Standard Laboratory-Scale Chrome Tanning Process
This protocol outlines a conventional chrome tanning experiment for process optimization studies. All percentages are based on the pickled weight of the pelt.
-
Preparation:
-
Start with a pickled pelt (e.g., sheepskin), ensuring the pH is uniform and stable between 2.8 and 3.2.
-
Cut the pelt into appropriately sized samples for the experimental drum. Record the pickled weight.
-
-
Chrome Tanning:
-
Float: Add 100% water at room temperature (20-25°C) to the drum.
-
Chrome Offer: Add 8% Basic Chromium Sulfate (BCS, 33% basicity, 25% Cr₂O₃).
-
Run: Drum for 2-3 hours to ensure complete penetration of the chromium. A penetration check can be performed by cutting a cross-section of the pelt and observing the uniformity of the blue color.
-
-
Basification:
-
Preparation: Prepare a 10% solution of sodium bicarbonate.
-
Addition: Add 1.0% sodium bicarbonate (total) in three separate feeds, 30-45 minutes apart (e.g., 0.3%, 0.3%, 0.4%). This slow addition is critical to prevent surface fixation.[2]
-
Temperature Increase: After the first bicarbonate addition, begin to slowly raise the temperature of the float to reach 40°C by the end of the basification step.[3]
-
Run: Continue drumming for an additional 3-4 hours after the final addition.
-
-
Completion and Aging:
-
The final pH of the float should be in the range of 3.8-4.0.
-
Drain the float (spent tan liquor) and wash the leather (now termed "wet-blue").
-
Pile the wet-blue leather on a horse or flat surface and leave it to age for 24 hours to allow for the completion of the fixation process.
-
Protocol 2: Determination of Shrinkage Temperature (Adapted from ISO 3380)
This method determines the hydrothermal stability of the tanned leather.
-
Apparatus:
-
Sample Preparation:
-
Cut a rectangular test piece (e.g., 50mm x 2-3mm) from the official sampling position of the wet-blue leather.
-
-
Procedure:
-
Attach the test piece to the fixed and movable holders in the apparatus.[16]
-
Fill the vessel with distilled water at room temperature, ensuring the test piece is fully submerged by at least 30mm.[16]
-
Begin heating the water at a constant rate of 2°C/min.[17]
-
Observe the pointer. A sudden, sharp movement of the pointer indicates the onset of shrinkage.
-
Record the temperature at which this sudden shrinkage occurs. This is the shrinkage temperature (Ts).[17]
-
-
Reporting:
-
The test report should include the mean shrinkage temperature and reference the ISO 3380 standard.[18]
-
Visualizations
Caption: A flowchart for troubleshooting low shrinkage temperature in chrome-tanned leather.
References
- 1. Tanning (leather) - Wikipedia [en.wikipedia.org]
- 2. Pickling and Tanning - Basification / pH of chrome tannage - TFL [tfl.com]
- 3. scispace.com [scispace.com]
- 4. sltc.org [sltc.org]
- 5. buckman.com [buckman.com]
- 6. US20090158530A1 - Use of chromium complex in the leather industry - Google Patents [patents.google.com]
- 7. journals.uc.edu [journals.uc.edu]
- 8. researchgate.net [researchgate.net]
- 9. aqeic.org [aqeic.org]
- 10. journals.uc.edu [journals.uc.edu]
- 11. A Method to Distinguish Chromium‐Tanned Leathers With Low and High Risks of Surface Hexavalent Chromium - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. blcleathertech.com [blcleathertech.com]
- 14. CSIR-Central Leather Research Institute [clri.org]
- 15. webstore.ansi.org [webstore.ansi.org]
- 16. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 17. amade-tech.com [amade-tech.com]
- 18. standards.iteh.ai [standards.iteh.ai]
Technical Support Center: Reducing Hexavalent Chromium in Basic Chromium Sulfate
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for the reduction of hexavalent chromium (Cr(VI)) in basic chromium sulfate (B86663) solutions.
Frequently Asked Questions (FAQs)
Q1: Why is it crucial to reduce hexavalent chromium (Cr(VI)) in basic chromium sulfate?
A1: Hexavalent chromium (Cr(VI)) is a known carcinogen and environmental pollutant. Basic chromium sulfate, a trivalent chromium (Cr(III)) compound, is widely used in various industries, including leather tanning. However, Cr(VI) can be present as an impurity or can form through the oxidation of Cr(III) under certain conditions.[1][2] Reducing Cr(VI) to the less toxic Cr(III) state is essential for safety, environmental compliance, and product quality.
Q2: What are the primary methods for reducing Cr(VI) to Cr(III) in a laboratory setting?
A2: The most common laboratory method is chemical reduction. This involves the use of reducing agents to donate electrons to Cr(VI), converting it to Cr(III). Commonly used reducing agents include sodium metabisulfite (B1197395) (or other sulfite (B76179) compounds) and ferrous sulfate.[3] The choice of reducing agent can depend on factors like the desired reaction speed, pH conditions, and the final application of the chromium sulfate solution.
Q3: What is the optimal pH for Cr(VI) reduction?
A3: Cr(VI) reduction is most effective under acidic conditions, typically at a pH between 2 and 3.[3] In this pH range, the reaction rate is significantly faster. As the pH increases, the reduction efficiency decreases, and the reaction becomes much slower.[4]
Q4: How can I accurately measure the concentration of Cr(VI) in my samples?
A4: The most widely used method for quantifying Cr(VI) is the diphenylcarbazide (DPC) spectrophotometric method. In an acidic solution, DPC reacts with Cr(VI) to form a distinct purple-colored complex, which can be measured colorimetrically at approximately 540 nm.[5][6] It is a highly sensitive and reliable method for determining Cr(VI) concentrations.
Troubleshooting Guides
Troubleshooting Cr(VI) Reduction Experiments
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Cr(VI) Reduction | 1. Incorrect pH: The pH of the solution may be too high (above 3.0), which significantly slows down the reduction reaction. 2. Insufficient Reducing Agent: The amount of reducing agent added may not be stoichiometrically sufficient to reduce all the Cr(VI) present. 3. Poor Mixing: Inadequate mixing can lead to localized reactions and incomplete reduction throughout the solution. | 1. Adjust pH: Carefully add a dilute acid (e.g., sulfuric acid) to lower the pH to the optimal range of 2-3.[3] 2. Increase Reducing Agent: Add more of the reducing agent in small increments, monitoring the Cr(VI) concentration after each addition. 3. Ensure Homogeneity: Use a magnetic stirrer or overhead mixer to ensure the solution is well-mixed during the addition of the reducing agent and throughout the reaction time. |
| Precipitate Formation After Reduction | 1. Formation of Cr(III) Hydroxide: After reduction, if the pH is raised, the newly formed Cr(III) can precipitate out as chromium hydroxide. | 1. Maintain Low pH: Keep the solution at a low pH (below 4.0) to maintain the solubility of Cr(III). 2. Complexation: If compatible with your downstream application, consider adding a chelating agent to keep the Cr(III) in solution at a higher pH. |
| Slow Reaction Rate | 1. Suboptimal Temperature: Lower temperatures can decrease the reaction kinetics.[7] 2. Low Concentration of Reactants: Very dilute solutions may react more slowly. | 1. Increase Temperature: Gently warm the solution (e.g., to 30-40°C) to increase the reaction rate. Monitor for any unwanted side reactions. 2. Increase Reactant Concentration: If possible, work with more concentrated solutions to speed up the reaction. |
Troubleshooting Cr(VI) Analysis (Diphenylcarbazide Method)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No or Weak Color Development | 1. Absence of Cr(VI): The reduction may have been fully successful. 2. Incorrect pH for Analysis: The DPC method requires an acidic environment for the color-forming reaction. 3. Degraded DPC Reagent: The diphenylcarbazide solution can degrade over time, especially when exposed to light. | 1. Confirm with a Standard: Test your DPC reagent with a known Cr(VI) standard to ensure it is working correctly. 2. Acidify the Sample: Ensure the sample is properly acidified according to the analytical protocol before adding the DPC reagent. 3. Prepare Fresh Reagent: If the reagent is old or has changed color, prepare a fresh solution of diphenylcarbazide in acetone. |
| Inconsistent or Non-Reproducible Results | 1. Interfering Ions: The presence of other metal ions, such as iron (Fe³⁺), can interfere with the colorimetric measurement.[5] 2. Unstable Color Complex: The color of the Cr(VI)-DPC complex can fade over time. | 1. Use a Reagent Blank: Always run a blank with your reagents to account for any background absorbance. 2. Standard Addition: For complex matrices, the method of standard additions can help to correct for interferences. 3. Measure Promptly: Measure the absorbance of your samples and standards within a consistent and short timeframe after adding the DPC reagent. |
| Absorbance Reading Too High (Off-Scale) | 1. High Cr(VI) Concentration: The concentration of Cr(VI) in the sample is outside the linear range of the calibration curve. | 1. Dilute the Sample: Accurately dilute the sample with deionized water to bring the Cr(VI) concentration into the working range of your calibration curve. Be sure to account for the dilution factor in your final calculation. |
Quantitative Data on Reduction Efficiency
The efficiency of Cr(VI) reduction is highly dependent on the choice of reducing agent, its concentration, and the pH of the solution.
Table 1: Reduction of Cr(VI) with Ferrous Sulfate (FeSO₄)
| Fe(II):Cr(VI) Mass Ratio | pH | Average Cr(VI) Reduction Efficiency (%) |
| 10:1 | ~7.0 | 98.5% |
| 25:1 | ~7.0 | 99.7% |
| 50:1 | ~7.0 | 99.7% |
Data synthesized from pilot-scale studies which demonstrated near-complete reduction even at neutral pH with sufficient excess of ferrous sulfate.[8]
Table 2: Reduction of Cr(VI) with Sodium Metabisulfite (Na₂S₂O₅)
| pH | Molar Ratio of Sulfite to Cr(VI) | Time for 95% Reduction |
| 2.0 | 5:1 | Very Rapid |
| 3.0 | 5:1 | Minutes |
| 5.0 | 5:1 | Hours |
| 7.0 | 15:1 | ~15.3 hours |
Data indicates a strong dependence on pH, with acidic conditions being crucial for efficient reduction. At a pH of 2, a dosage of 80 mg/L of sodium metabisulfite was found to be optimal for complete reduction.[1]
Experimental Protocols
Protocol 1: Reduction of Cr(VI) in a Basic Chromium Sulfate Solution using Sodium Metabisulfite
-
Sample Preparation: Prepare a solution of basic chromium sulfate in deionized water. Determine the initial Cr(VI) concentration using the diphenylcarbazide method (Protocol 3).
-
pH Adjustment: While stirring the solution with a magnetic stirrer, slowly add dilute sulfuric acid (e.g., 1 M H₂SO₄) to adjust the pH to 2.0 - 2.5. Monitor the pH continuously with a calibrated pH meter.
-
Preparation of Reducing Agent: Prepare a fresh solution of sodium metabisulfite (Na₂S₂O₅) in deionized water. A typical concentration is 10 g/L.
-
Reduction Reaction: Slowly add the sodium metabisulfite solution to the acidified chromium sulfate solution while stirring. A common starting point is to add a 5-fold molar excess of sulfite relative to the initial Cr(VI) concentration.
-
Reaction Time: Allow the reaction to proceed for at least 30 minutes at room temperature with continuous stirring.
-
Confirmation of Reduction: After the reaction period, take an aliquot of the solution and measure the final Cr(VI) concentration using the diphenylcarbazide method (Protocol 3) to confirm complete reduction.
Protocol 2: Reduction of Cr(VI) in a Basic Chromium Sulfate Solution using Ferrous Sulfate
-
Sample Preparation: Prepare a solution of basic chromium sulfate in deionized water. Determine the initial Cr(VI) concentration using the diphenylcarbazide method (Protocol 3).
-
pH Adjustment: Adjust the pH of the solution to approximately 3.0 using dilute sulfuric acid.
-
Preparation of Reducing Agent: Prepare a fresh solution of ferrous sulfate heptahydrate (FeSO₄·7H₂O) in deionized water.
-
Reduction Reaction: Add the ferrous sulfate solution to the chromium sulfate solution while stirring. A mass ratio of at least 10:1 (Fe(II) to Cr(VI)) is recommended for effective reduction.[8]
-
Reaction Time: Stir the solution for at least 60 minutes at room temperature.
-
Confirmation of Reduction: Measure the final Cr(VI) concentration using the diphenylcarbazide method (Protocol 3) to verify the completion of the reduction.
Protocol 3: Quantitative Analysis of Cr(VI) using the Diphenylcarbazide Method
-
Preparation of Reagents:
-
Diphenylcarbazide (DPC) Solution (0.25% w/v): Dissolve 0.25 g of 1,5-diphenylcarbazide (B1670730) in 100 mL of acetone. Store in a dark, cool place. This solution should be discarded if it becomes discolored.
-
Sulfuric Acid Solution (e.g., 1 M): Prepare by carefully adding concentrated sulfuric acid to deionized water.
-
-
Preparation of Calibration Standards: Prepare a series of Cr(VI) standards (e.g., 0.1, 0.2, 0.5, 1.0, 2.0 mg/L) by diluting a certified Cr(VI) stock solution with deionized water.
-
Sample and Standard Treatment:
-
To a 50 mL volumetric flask, add 25 mL of the sample (or standard).
-
Add 5 mL of the sulfuric acid solution.
-
Dilute to the 50 mL mark with deionized water and mix well.
-
Add 2 mL of the DPC solution, mix thoroughly, and allow the color to develop for 5-10 minutes.
-
-
Spectrophotometric Measurement:
-
Set a spectrophotometer to a wavelength of 540 nm.
-
Use a reagent blank (prepared using deionized water instead of a sample) to zero the instrument.
-
Measure the absorbance of each standard and the prepared samples.
-
-
Quantification:
-
Plot a calibration curve of absorbance versus the concentration of the Cr(VI) standards.
-
Determine the concentration of Cr(VI) in the samples by comparing their absorbance to the calibration curve.
-
Visualizations
References
Technical Support Center: Improving the Efficiency of Chromium Hydroxide Sulfate Catalysts
This technical support center is designed for researchers, scientists, and drug development professionals working with chromium hydroxide (B78521) sulfate (B86663) catalysts. Here you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is chromium hydroxide sulfate and what are its primary catalytic applications?
This compound, with the chemical formula Cr(OH)SO₄, is an inorganic compound that typically appears as a green powder.[1] It is known for its thermal stability and is widely used in the chemical industry.[1] Its primary applications are in the leather tanning industry and as a precursor for other chromium-based catalysts and pigments.[1] In catalysis, it is explored for various organic transformations, including polymerization, oxidation, and dehydrogenation reactions.
Q2: My this compound catalyst is showing low activity. What are the likely causes?
Low catalyst activity can stem from several factors, primarily related to catalyst preparation, activation, and the presence of impurities. Common causes include:
-
Improper Catalyst Synthesis: Inconsistent pH, temperature, or aging times during synthesis can lead to a catalyst with low surface area and poorly formed active sites.
-
Incomplete Activation: If your process requires a pre-activation step (e.g., calcination), incomplete activation can result in a lower concentration of active chromium species.
-
Catalyst Poisoning: The active chromium sites are susceptible to poisoning by various compounds, even at trace levels. Common poisons include sulfur compounds, moisture, and certain organic molecules.
-
Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface can physically block active sites and pores.
Q3: How can I improve the surface area of my this compound catalyst during synthesis?
A higher surface area generally leads to higher catalytic activity. To achieve a high surface area, consider the following during synthesis:
-
Controlled Precipitation: Maintain a constant and optimal pH (typically between 3.5 and 5.5) and temperature during the precipitation of chromium hydroxide from a chromium salt solution.[2][3]
-
Hydrothermal Synthesis: This method involves heating the precursor solution in a sealed vessel (autoclave), which can promote the formation of well-defined crystalline structures with high surface area.[1][4]
-
Use of Templates or Pore-Forming Agents: While less common for basic chromium sulfate, techniques used for other chromia materials, like using structure-directing agents, can be explored.
-
Drying Method: The drying process can significantly impact the final surface area. Freeze-drying or supercritical drying, although more complex, can prevent pore collapse compared to conventional oven drying.
Troubleshooting Guides
Issue 1: Rapid Decline in Catalyst Performance
Q: I've observed a sharp drop in my catalyst's conversion efficiency during the reaction. What should I investigate?
A rapid decline in performance often points to catalyst deactivation. The most common causes are poisoning and coking.
Troubleshooting Steps:
-
Analyze Feedstock for Poisons: Check your starting materials and solvents for common catalyst poisons. A list of common poisons and their effects is provided in Table 1.
-
Characterize the Deactivated Catalyst: Perform analytical tests on the used catalyst to identify the cause of deactivation.
-
Thermogravimetric Analysis (TGA): To quantify the amount of coke deposited on the catalyst surface. A significant weight loss at high temperatures in an oxidizing atmosphere indicates coking.
-
X-ray Photoelectron Spectroscopy (XPS): To identify the presence of poisoning elements on the catalyst surface.
-
BET Surface Area Analysis: A significant decrease in surface area compared to the fresh catalyst can indicate pore blockage by coke or sintering.
-
-
Implement a Regeneration Protocol: If coking is identified, a regeneration procedure can often restore catalyst activity. See the "Catalyst Regeneration" section for a detailed protocol.
Table 1: Common Poisons for Chromium-Based Catalysts and Their Effects
| Poison Group | Examples | Mechanism of Deactivation | Severity | Suggested Countermeasures |
| Sulfur Compounds | H₂S, mercaptans, sulfates | Strong chemisorption on active sites, forming stable chromium sulfides. | High | - Purify feedstock to remove sulfur compounds.- Use guard beds to trap sulfur impurities. |
| Water/Moisture | H₂O | Can lead to thermal sintering, reducing surface area. Can also interfere with the formation of active sites. | Moderate | - Rigorously dry all reactants and solvents.- Perform reactions under an inert, dry atmosphere. |
| Halogen Compounds | Chlorides, Fluorides | Adsorption on active sites, which can be temporary or permanent depending on concentration and exposure time. | Moderate | - Increase reaction temperature to promote desorption.- Use halogen-free precursors and solvents if possible. |
| Heavy Metals | Pb, Hg, As | Formation of stable alloys or compounds with active chromium sites, leading to permanent deactivation. | High | - Use high-purity reactants.- Install guard beds to trap metallic impurities. |
Issue 2: Low Selectivity for the Desired Product
Q: My catalyst is active, but I am getting a high yield of undesirable byproducts. How can I improve selectivity?
Poor selectivity can be influenced by reaction conditions, catalyst structure, and the presence of certain impurities.
Troubleshooting Steps:
-
Optimize Reaction Conditions:
-
Temperature: Vary the reaction temperature. Higher temperatures can sometimes favor side reactions.
-
Pressure: Adjust the pressure, especially for gas-phase reactions, as it can influence reaction pathways.
-
Reactant Ratios: Modify the molar ratio of your reactants.
-
-
Modify the Catalyst:
-
Promoters: The addition of small amounts of other metals (promoters) can alter the electronic properties of the active sites and improve selectivity.
-
Support Interaction: If using a supported catalyst, the nature of the support material can influence selectivity.
-
-
Check for "Hot Spots": In a packed-bed reactor, localized high temperatures ("hot spots") can lead to side reactions. Ensure uniform temperature distribution.
Experimental Protocols
Protocol 1: Synthesis of High-Surface-Area this compound via Controlled Precipitation
Objective: To synthesize a this compound catalyst with a controlled particle size and high surface area.
Materials:
-
Chromium (III) sulfate hydrate (B1144303) (Cr₂(SO₄)₃·xH₂O)
-
Sodium hydroxide (NaOH)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
Procedure:
-
Prepare Solutions:
-
Prepare a 1 M solution of chromium (III) sulfate in deionized water.
-
Prepare a 2 M solution of sodium hydroxide in deionized water.
-
Prepare a 1 M solution of sulfuric acid.
-
-
Precipitation:
-
In a jacketed glass reactor equipped with a mechanical stirrer and a pH probe, add the chromium sulfate solution.
-
Maintain the temperature of the solution at 50°C.[3]
-
Slowly add the 2 M NaOH solution dropwise while vigorously stirring. Monitor the pH closely.
-
Continue adding NaOH until the pH reaches and is maintained at 4.0 ± 0.2.[2]
-
-
Aging:
-
Once the desired pH is reached, continue stirring the suspension at 50°C for 2 hours to allow the precipitate to age.
-
-
Washing:
-
Filter the precipitate using a Buchner funnel.
-
Wash the filter cake repeatedly with hot deionized water until the conductivity of the filtrate is below 20 µS/cm to remove excess sodium and sulfate ions.
-
-
Drying:
-
Dry the filter cake in a vacuum oven at 110°C for 12 hours.
-
-
Calcination (Optional Activation Step):
-
For some applications, a final calcination step can activate the catalyst. Heat the dried powder in a tube furnace under a flow of dry air or nitrogen. A typical program would be to ramp the temperature to 400°C at a rate of 5°C/min and hold for 4 hours.
-
Protocol 2: Characterization of Coked Catalyst by Thermogravimetric Analysis (TGA)
Objective: To quantify the amount of carbonaceous deposits (coke) on a deactivated this compound catalyst.
Instrumentation: Thermogravimetric Analyzer (TGA)
Procedure:
-
Sample Preparation: Accurately weigh 10-20 mg of the deactivated catalyst into a TGA crucible.
-
Drying Step: Heat the sample from room temperature to 150°C at a rate of 10°C/min under a nitrogen atmosphere (flow rate ~50 mL/min). Hold at 150°C for 30 minutes to remove any adsorbed water and volatile compounds.[5]
-
Combustion Step: Switch the gas to a mixture of air and nitrogen (e.g., 20% air, 80% nitrogen) at the same flow rate.
-
Temperature Program: Ramp the temperature from 150°C to 800°C at a heating rate of 10°C/min.[5]
-
Data Analysis: The weight loss observed during the combustion step (typically between 400°C and 800°C) corresponds to the amount of coke on the catalyst.[5]
Protocol 3: Regeneration of a Coked this compound Catalyst
Objective: To remove coke from a deactivated catalyst and restore its activity.
Equipment: Tube furnace with temperature and gas flow control.
Procedure:
-
Loading: Place the coked catalyst in a quartz tube reactor within the tube furnace.
-
Inert Purge: Purge the reactor with an inert gas (e.g., nitrogen or argon) at a flow rate of 50-100 mL/min while heating to 150°C to remove any physisorbed species.
-
Oxidative Treatment:
-
Once at 150°C, introduce a diluted oxygen stream (e.g., 2-5% O₂ in N₂).
-
Slowly ramp the temperature to 500-600°C at a rate of 2-5°C/min. Caution: The coke burn-off is exothermic. A slow heating rate and diluted oxygen are crucial to prevent a temperature runaway, which can cause catalyst sintering.
-
Hold at the final temperature for 2-4 hours, or until the concentration of CO₂ in the effluent gas (monitored by an online gas analyzer) returns to baseline.
-
-
Cooling: Switch back to an inert gas flow and cool the reactor down to room temperature.
-
Re-sulfation (if necessary): For some reactions, the active sites may need to be re-sulfated. This can be achieved by treating the regenerated catalyst with a low concentration of a sulfur-containing compound (e.g., H₂S or SO₂) at an elevated temperature. The specific conditions will depend on the reaction.
Visualizations
Catalyst Deactivation Pathways
References
- 1. researchgate.net [researchgate.net]
- 2. CN104609473A - Method for preparing basic chromium sulfate from chromium phosphate - Google Patents [patents.google.com]
- 3. WO2010026886A1 - Process for production of chromium hydroxide - Google Patents [patents.google.com]
- 4. cjes.guilan.ac.ir [cjes.guilan.ac.ir]
- 5. researchgate.net [researchgate.net]
"troubleshooting poor solubility of chromium hydroxide sulfate"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with the solubility of chromium hydroxide (B78521) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is chromium hydroxide sulfate, and why are there different forms?
A1: this compound, often referred to as basic chromium sulfate, is an inorganic compound with the general chemical formula Cr(OH)SO₄.[1][2][3] However, commercial products are often complex mixtures rather than a single pure compound. They can contain varying amounts of chromium, hydroxide, and sulfate groups, and may also include sodium sulfate.[4][5] The term "basicity" is used to describe the percentage of hydroxide ions, and this can be intentionally varied during manufacturing to suit different industrial applications, such as leather tanning.[6] These variations in composition lead to different forms of the compound, which can significantly impact its physical and chemical properties, including solubility.
Q2: Why is there conflicting information about the solubility of this compound?
A2: The conflicting reports on solubility—ranging from "sparingly soluble" to "easily soluble"—stem from the variable composition of what is sold as this compound.[1][3][7] The solubility is highly dependent on its "basicity," the degree of hydration, and the presence of other salts.[4][5][6] For instance, anhydrous chromium(III) sulfate is insoluble in water, while its hydrated forms are soluble.[6][8] Therefore, the solubility data can vary significantly between different commercial grades and even between different batches of the same product.
Q3: What is the expected solubility of this compound in water?
A3: Due to the variations in its composition, a single expected solubility value is not reliable. While some sources indicate a high solubility of 200 g/100 mL at 20°C for a specific form of this compound, this is not universally applicable.[9][10] It is more practical to consider it soluble in water, especially hot water, under acidic conditions.[1][7] It is generally insoluble in alcohol.[2][5]
Q4: What are the most critical factors influencing the solubility of this compound?
A4: The primary factors influencing its solubility are:
-
pH: This is the most critical factor. Chromium(III) species are soluble in acidic conditions but precipitate as chromium(III) hydroxide [Cr(OH)₃] at neutral to basic pH.[11][12]
-
Temperature: Increasing the temperature generally increases both the rate of dissolution and the overall solubility.[1][7]
-
Composition ("Basicity"): The ratio of hydroxide to chromium in the solid material significantly affects its solubility characteristics.[6]
-
Complexation: The presence of other ions can lead to the formation of various chromium complexes, which can alter solubility.[13]
Q5: How does pH affect the solubility and stability of this compound solutions?
A5: The pH of the solution is crucial for maintaining dissolved chromium(III). In acidic solutions (typically pH 2-4), chromium exists as soluble hydrated ions or sulfato-complexes.[11][13] As the pH increases, hydrolysis occurs, leading to the formation of insoluble chromium(III) hydroxide. The minimum solubility for chromium hydroxide is typically observed between pH 7 and 10.[12] Therefore, to maintain a stable solution, the pH should be kept in the acidic range.
Q6: What is the role of temperature in dissolving this compound?
A6: Temperature plays a significant role in the dissolution process. Applying heat increases the kinetic energy of the solvent molecules, which can help break down the solid lattice of the this compound. Several sources indicate that it is "very soluble in hot water," suggesting that heating is an effective method to improve both the speed and extent of dissolution.[1][7]
Q7: Why did my green this compound solution change color?
A7: The color of chromium(III) solutions is dependent on the ligands coordinated to the chromium ion. A green color often indicates the presence of sulfato- or chloro-complexes, where sulfate or chloride ions have replaced some of the water molecules coordinated to the chromium.[14] A violet or blue-grey color is characteristic of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, where only water molecules are coordinated to the chromium.[14][15] A color change can be induced by changes in temperature or the concentration of other ions in the solution.[16]
Data Summary
Table 1: Solubility of Different Chromium Sulfate Compounds
| Compound Name | Chemical Formula | Water Solubility | Notes |
| This compound (Basic Chromium Sulfate) | Cr(OH)SO₄ | Varies significantly; generally soluble in hot, acidic water.[1][7] | Often a mixture; properties depend on "basicity".[4][6] |
| Anhydrous Chromium(III) Sulfate | Cr₂(SO₄)₃ | Insoluble.[6][8] | Dissolves upon the addition of a reducing agent.[8] |
| Hydrated Chromium(III) Sulfate | Cr₂(SO₄)₃·18H₂O | Readily soluble.[6] | Forms the [Cr(H₂O)₆]³⁺ complex in solution. |
| Hydrated Chromium(III) Sulfate | Cr₂(SO₄)₃·15H₂O | Readily soluble.[6] | A green solid. |
Table 2: Influence of pH on Aqueous Chromium(III) Speciation
| pH Range | Dominant Chromium(III) Species | State in Solution |
| 0 - 4 | [Cr(H₂O)₆]³⁺ and other complexes | Soluble.[11] |
| 4 - 6 | Hydrolysis products (e.g., Cr(OH)²⁺, Cr(OH)₂⁺) | Decreasing solubility.[11] |
| > 6 | Cr(OH)₃ | Precipitate.[11] |
| 7 - 10 | - | Minimum solubility.[12] |
| > 12 | Cr(OH)₄⁻ | Soluble (amphoteric behavior).[12] |
Troubleshooting Guides
Problem 1: My this compound is not dissolving in water.
-
Possible Cause: The pH of your solution is too high (not acidic enough), preventing the solid from dissolving and potentially causing the formation of insoluble chromium hydroxide.
-
Solution: Carefully adjust the pH of your solvent to an acidic range (e.g., pH 2-4) by adding a small amount of an appropriate acid, such as sulfuric acid, before and during the addition of the this compound. Monitor the pH throughout the process.
-
Possible Cause: You are attempting to dissolve the compound in cold water.
-
Solution: Gently heat the solution (e.g., to 40-60°C) while continuously stirring. This will increase the rate of dissolution and the overall solubility.[1][7]
-
Possible Cause: The specific form of this compound you are using has inherently low solubility under your current conditions.
-
Solution: If pH and temperature adjustments are ineffective, you may need to characterize the material you have. Consult the supplier for a certificate of analysis to understand its specific composition and basicity. For a standardized process, it is crucial to use a consistent source and grade of the material.
Problem 2: A precipitate has formed in my this compound solution over time.
-
Possible Cause: The pH of the solution has increased due to factors such as absorption of atmospheric CO₂ or interaction with the container, leading to the precipitation of chromium(III) hydroxide.
-
Solution: Measure the pH of the solution. If it has risen above the optimal range (e.g., > 4), carefully re-adjust it to be more acidic with dropwise addition of acid while stirring.
-
Possible Cause: The chromium complexes in the solution have undergone slow polymerization or "olation," forming larger, insoluble polynuclear species. This can happen in aged solutions.
-
Solution: This process can be difficult to reverse. It is best practice to prepare fresh solutions for your experiments to ensure consistent results. Avoid storing solutions for extended periods unless their stability under your specific storage conditions has been verified.
Problem 3: The solubility of different batches of my this compound varies.
-
Possible Cause: Commercial "basic chromium sulfate" is not a stoichiometric compound, and its composition, particularly its "basicity," can vary between manufacturing batches.[4][6] This directly impacts its solubility characteristics.
-
Solution: Always request a certificate of analysis from your supplier for each new batch to check for consistency in its chemical composition. If variability is an issue, you may need to develop a pre-screening or standardization protocol for your dissolution procedure to account for these batch-to-batch differences.
Experimental Protocols
Protocol 1: Standardized Dissolution of Basic Chromium Sulfate
-
Solvent Preparation: Start with deionized water and measure its initial pH. If necessary, adjust the pH to approximately 3.0 using dilute sulfuric acid.
-
Heating: Gently heat the acidic water to 50°C with constant stirring using a magnetic stir bar and hotplate.
-
Addition of Solid: Slowly add the pre-weighed basic chromium sulfate powder to the heated, acidic water. Add it in small portions to avoid clumping.
-
Dissolution: Continue stirring at 50°C. Monitor the solution for clarity. The time required for complete dissolution will depend on the specific grade of the compound.
-
pH Monitoring: Periodically check the pH of the solution during dissolution. If the pH rises significantly, add a few drops of dilute sulfuric acid to maintain it within the 2-4 range.
-
Final Adjustment: Once the solid is fully dissolved, allow the solution to cool to room temperature. Make a final pH adjustment if necessary and filter the solution if any particulates remain.
Protocol 2: Determining the Approximate pH of Minimum Solubility
-
Prepare a Stock Solution: Prepare a dilute stock solution of your this compound (e.g., 1 g/L) using the standardized dissolution protocol above, ensuring the final pH is around 3.
-
pH Titration: Aliquot a set volume of this stock solution into several beakers.
-
Adjust pH: While stirring, slowly add a dilute base (e.g., 0.1 M NaOH) dropwise to each beaker to adjust the pH to a series of target values (e.g., pH 4, 5, 6, 7, 8, 9, 10).
-
Equilibration and Observation: Allow the solutions to stir for a fixed period (e.g., 1 hour) to equilibrate.
-
Assess Turbidity: Visually observe the turbidity or use a nephelometer to quantify the amount of precipitate formed at each pH. The pH at which the highest turbidity is observed corresponds to the approximate pH of minimum solubility for your specific sample.
Visualizations
Caption: Troubleshooting workflow for poor this compound solubility.
Caption: Relationship between pH and aqueous chromium(III) species.
References
- 1. BASIC CHROMIUM SULFATE - Ataman Kimya [atamanchemicals.com]
- 2. toplusinc.com [toplusinc.com]
- 3. Basic chromium sulfate (BCS) | Buy chromium sulfate (BCS) |2023 [en.buali-chem.com]
- 4. chembk.com [chembk.com]
- 5. Chromium Sulfate,basic [chembk.com]
- 6. Chromium(III) sulfate - Wikipedia [en.wikipedia.org]
- 7. aim-artha.com [aim-artha.com]
- 8. Chromic Sulfate | Cr2(SO4)3 | CID 24930 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound (Cr(OH)(SO4)) | CrOHSO4 | CID 61561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. researchgate.net [researchgate.net]
- 12. Chromium(III) hydrolysis constants and solubility of chromium(III) hydroxide (Journal Article) | OSTI.GOV [osti.gov]
- 13. This compound | Research Chemicals Supplier [benchchem.com]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 16. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of Chromium Hydroxide Sulfate
This guide provides troubleshooting advice, experimental protocols, and technical FAQs for researchers, scientists, and drug development professionals working on the synthesis of chromium hydroxide (B78521) sulfate (B86663) (also known as basic chromium sulfate).
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the synthesis of chromium hydroxide sulfate.
Q1: Why is my this compound precipitate gelatinous and difficult to filter?
A: The formation of a gelatinous, thixotropic precipitate is a common issue, typically caused by low reaction temperatures during the precipitation step.[1][2] This gelatinous form of chromium(III) hydroxide is notoriously difficult to filter and wash.[2]
-
Troubleshooting Steps:
-
Verify Reaction Temperature: Ensure the precipitation is carried out at an elevated temperature. Temperatures ranging from 40°C to the solution's boiling point are recommended to obtain a more granular or "sandy" precipitate that is easier to filter.[2]
-
Control pH: Maintain the pH in the recommended range for precipitation, typically between 7.0 and 10.0.[2]
-
Post-Precipitation Treatment: In some processes, the gelatinous precipitate can be converted to a more granular form by carbonating the solution (bubbling CO2 through it).[3]
-
Q2: My final product is a green, sticky, or glassy solid instead of a crystalline powder. What happened?
A: This is characteristic of the formation of stable, polynuclear chromium complexes through processes called olation and oxolation .[4][5] When a chromium(III) sulfate solution is heated excessively, water molecules coordinated to the chromium are replaced by sulfate or hydroxide ions, forming bridges between chromium atoms (-OH- bridges in olation, -O- bridges in oxolation).[5] These complex polymers do not crystallize well and result in a green, syrup-like, or glassy mass.[4][6]
-
Troubleshooting Steps:
-
Avoid Excessive Heating: Do not boil the solution for extended periods, especially after the main reaction is complete.
-
Maintain Acidity: Keeping the solution slightly acidic helps prevent the hydrolysis reactions that lead to olation.[4]
-
Patience (Reversal): If these complexes have formed, the green sulfato-complex can slowly revert to the desired violet hexaaquachromium(III) ion ([Cr(H₂O)₆]³⁺) by letting the solution stand at room temperature for several weeks. However, reversing oxolation is extremely slow.[4][5]
-
Q3: I detected toxic hexavalent chromium (Cr(VI)) in my final product. How can I prevent this contamination?
A: Cr(VI) contamination is a serious issue, usually resulting from the incomplete reduction of the starting material (e.g., sodium dichromate).[6] Ensuring complete reduction to the trivalent state (Cr(III)) is critical.
-
Troubleshooting Steps:
-
Control Reaction pH: The reduction of Cr(VI) is most efficient under acidic conditions, typically at a pH between 2.0 and 3.0.[7][8]
-
Monitor Oxidation-Reduction Potential (ORP): Use an ORP meter to monitor the reaction. The addition of the reducing agent (like SO₂ or sodium bisulfite) should continue until a stable ORP value, typically around 280 mV, is reached, indicating the completion of the reduction.[9]
-
Ensure Sufficient Reducing Agent: Use a stoichiometric excess of the reducing agent to drive the reaction to completion.
-
Allow Adequate Reaction Time: Ensure sufficient time for the reduction to complete before proceeding to precipitation.
-
Q4: My chromium sulfate solution is green, but I expected it to be violet. What does this color difference mean?
A: The color of chromium(III) solutions provides insight into its coordination chemistry.
-
Violet/Purple Color: This color is characteristic of the hexaaquachromium(III) ion, [Cr(H₂O)₆]³⁺, where only water molecules are coordinated to the chromium center.[4]
-
Green Color: This indicates that other ligands, in this case, sulfate ions (SO₄²⁻), have displaced one or more of the coordinated water molecules to form sulfato-complexes (e.g., [Cr(H₂O)₅(SO₄)]⁺). This process is accelerated by heating.[4]
While the green form is often used to produce basic chromium sulfate, if the violet hexaaqua form is desired for subsequent reactions, the green solution must be "aged" at room temperature for several days to weeks to allow water to displace the sulfate ligands.[4]
Data Presentation: Key Synthesis Parameters
The following tables summarize critical quantitative parameters for controlling the synthesis of this compound and avoiding side reactions.
Table 1: Conditions for Cr(VI) Reduction to Cr(III)
| Parameter | Optimal Range | Purpose / Notes |
|---|---|---|
| pH | 2.0 - 3.0 | Maximizes the efficiency of common reducing agents like SO₂ or bisulfites.[7][8] |
| Temperature | Room Temp. - 80°C | Reaction is typically exothermic. Temperature control may be needed.[10] |
| ORP Endpoint | ~280 mV | Indicates complete reduction of Cr(VI) to Cr(III).[9] |
Table 2: Conditions for Cr(III) Precipitation as Hydroxide/Hydroxide Sulfate
| Parameter | Optimal Range | Purpose / Notes |
|---|---|---|
| pH | 7.0 - 10.0 | Ensures complete precipitation of Cr(III) hydroxide.[2] Cr(OH)₃ is amphoteric and can redissolve at very high pH.[1] |
| Temperature | 40°C - 100°C | Prevents the formation of gelatinous precipitates, yielding a more granular, filterable product.[2] |
| Basicity (%) | 33% - 50% | A key parameter for commercial products (e.g., in tanning), adjusted by the ratio of hydroxide to sulfate.[6] |
Experimental Protocols
Protocol 1: Synthesis of Basic Chromium Sulfate via SO₂ Reduction of Sodium Dichromate
This protocol is based on common industrial methods for producing basic chromium sulfate.[6][10]
-
Preparation: Prepare a solution of sodium dichromate dihydrate (Na₂Cr₂O₇·2H₂O) with a concentration of 300-400 g/L in a reaction vessel equipped with a gas inlet tube, stirrer, and pH/ORP meter.
-
Acidification: Slowly add sulfuric acid (H₂SO₄) to the solution while stirring to adjust the pH to approximately 2.0-3.0.
-
Reduction: Bubble sulfur dioxide (SO₂) gas through the solution at a controlled rate. The reaction is exothermic; maintain the temperature between 60-80°C using a cooling bath if necessary.[10]
-
Monitoring: Continuously monitor the ORP of the solution. Continue SO₂ addition until the ORP value stabilizes around 280 mV, and the solution color changes from orange to deep green.[9]
-
Adjustment: Once the reduction is complete, stop the SO₂ flow. If necessary, gently boil the solution (80°C to boiling) and add a small amount of the initial sodium dichromate solution to oxidize any excess dissolved SO₂.[10]
-
Basicity Adjustment: The basicity of the final solution can be adjusted by the controlled addition of a base, such as sodium carbonate (Na₂CO₃).
-
Finishing: The resulting green solution of basic chromium sulfate can be used directly or spray-dried to obtain a solid powder.[10]
Protocol 2: Quality Control - Spectrophotometric Detection of Cr(VI) Impurity
This method uses 1,5-diphenylcarbazide (B1670730), which forms a magenta-colored complex specifically with Cr(VI) in an acidic solution.[11][12]
-
Reagent Preparation:
-
Diphenylcarbazide (DPC) Solution (0.05% w/v): Dissolve 50 mg of 1,5-diphenylcarbazide in 100 mL of acetone.
-
Acid Solution: Use 1 M phosphoric acid (H₃PO₄) or 0.2 N sulfuric acid (H₂SO₄).
-
-
Sample Preparation: Accurately weigh a sample of the synthesized this compound, dissolve it in the acid solution, and dilute it to a known volume with deionized water.
-
Color Development: Take a known volume of the sample solution (e.g., 5 mL) in a volumetric flask. Add ~3 mL of the 1 M H₃PO₄ solution, followed by ~3 mL of the 0.05% DPC solution. Dilute to the final volume (e.g., 100 mL) with deionized water.[12]
-
Measurement: Allow the color to develop for 5-10 minutes. Measure the absorbance of the solution at 540 nm using a UV-Vis spectrophotometer.
-
Quantification: Compare the absorbance to a standard curve prepared using known concentrations of a Cr(VI) standard (e.g., potassium dichromate) to determine the concentration of Cr(VI) impurity.[11]
Visualizations
Diagram 1: Key Chemical Pathways in Chromium(III) Sulfate Solutions
Caption: Main vs. side reaction pathways.
Diagram 2: Troubleshooting Workflow for Synthesis Issues
Caption: Troubleshooting common synthesis problems.
References
- 1. Chromium(III) hydroxide - Wikipedia [en.wikipedia.org]
- 2. US4560546A - Chromium hydroxide precipitate obtained by a continuous process for the removal of chromium from waste waters - Google Patents [patents.google.com]
- 3. US2431075A - Production of chromium hydroxide - Google Patents [patents.google.com]
- 4. Sciencemadness Discussion Board - Concentrating Battery Acid and Chromium Sulfate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. p2infohouse.org [p2infohouse.org]
- 6. BASIC CHROMIUM SULPHATE - Ataman Kimya [atamanchemicals.com]
- 7. researchgate.net [researchgate.net]
- 8. appliedmechtech.com [appliedmechtech.com]
- 9. web-material3.yokogawa.com [web-material3.yokogawa.com]
- 10. CN1099727A - Making method for basic chromium sulfate - Google Patents [patents.google.com]
- 11. jeest.ub.ac.id [jeest.ub.ac.id]
- 12. sphinxsai.com [sphinxsai.com]
"minimizing impurities in basic chromium sulfate production"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing impurities during the production of basic chromium sulfate (B86663).
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of basic chromium sulfate, with a focus on impurity control.
| Problem | Potential Cause | Recommended Solution |
| Final product contains hexavalent chromium (Cr(VI)). | Incomplete reduction of the hexavalent chromium starting material (e.g., sodium dichromate).[1][2][3] | - Ensure the reducing agent (e.g., sulfur dioxide, sucrose) is added in sufficient quantity.[2] - Optimize reaction temperature; excessively high temperatures can decrease the efficiency of gaseous reducing agents like SO2.[1][3] - Control the pH of the reaction, as it significantly influences the reduction process.[1] - Increase reaction time to ensure the reduction goes to completion.[2] |
| Product has a low basicity. | Formation of acidic byproducts, particularly when using organic reducing agents like sucrose (B13894), which can generate organic acids and aldehydes.[4] | - Switch to a non-organic reducing agent such as sulfur dioxide.[4] - If using an organic reducer, carefully control the reaction stoichiometry and temperature to minimize side reactions. - After the reduction, adjust the basicity by adding a base like sodium carbonate.[3][5] |
| Presence of unknown organic impurities. | Use of organic reducing agents like sucrose can lead to the formation of various organic byproducts.[4] | - Consider using an inorganic reducing agent like sulfur dioxide to avoid organic contamination.[4] - Implement a purification step, such as recrystallization or washing, to remove soluble organic impurities. |
| High levels of sodium sulfate in the final product. | Sodium sulfate is a common byproduct of the reaction, particularly when using sodium dichromate and sulfuric acid.[2] | - While often left in the technical grade product as it is considered inert for tanning, purification can be achieved by cooling the solution to crystallize out the sodium sulfate (as mirabilite), followed by separation.[2] |
| Inconsistent product quality between batches. | Variations in the quality of raw materials, such as the purity of chromium oxide or sulfuric acid.[6] | - Use high-purity raw materials from a reliable supplier. - Perform quality control checks on incoming raw materials. |
| Product color is off-spec (e.g., not the typical green). | The color of chromium (III) solutions can vary depending on the complexation with other ions, such as sulfate, and the temperature.[7] High temperatures can favor the formation of green sulfato-complexes.[7] | - Ensure consistent reaction temperatures.[7] - Analyze for metallic impurities that could be causing color variations. |
Frequently Asked Questions (FAQs)
Q1: What is the most critical impurity to control in basic chromium sulfate production and why?
A1: The most critical impurity is hexavalent chromium (Cr(VI)).[2][8] Unlike the desired trivalent chromium (Cr(III)), hexavalent chromium is significantly more toxic and poses health risks to end-users.[2][8] Its presence is typically due to the incomplete reduction of the starting material, such as sodium dichromate.[1][2][3]
Q2: What are the primary sources of impurities in basic chromium sulfate?
A2: Impurities can originate from several sources:
-
Unreacted Starting Materials: The most significant is unreacted hexavalent chromium.[1][2]
-
Side-Reaction Byproducts: When using organic reducing agents like sucrose, byproducts such as organic acids and aldehydes can form.[4] Sodium sulfate is a common inorganic byproduct.[2]
-
Raw Material Contaminants: Impurities present in the initial raw materials, like chromium ore or sulfuric acid, can be carried through to the final product.[6]
-
Process Water: The quality of the water used for dilutions and processing can also impact the final product's purity.[6]
Q3: How can I minimize the formation of hexavalent chromium?
A3: To minimize Cr(VI) formation, focus on ensuring a complete reduction reaction. This can be achieved by:
-
Using a slight excess of the reducing agent.
-
Optimizing the reaction temperature to ensure efficient reduction without causing unwanted side reactions.[1][3]
-
Controlling the pH, as the reduction efficiency is pH-dependent.[1]
-
Allowing for sufficient reaction time.[2]
Q4: Are there cleaner production methods for basic chromium sulfate?
A4: Yes, cleaner production methods aim to reduce the environmental impact and improve product purity. One approach involves using sulfur dioxide as a reducing agent, which avoids organic byproducts.[2][4] Additionally, processes that recycle chromium from waste streams are being developed to create a more sustainable manufacturing cycle.[8][9] Another approach involves the direct sulfuric acid treatment of chromite ore to bypass the generation of hexavalent chromium intermediates.[9]
Q5: What analytical methods are used to determine the purity of basic chromium sulfate?
A5: Several analytical methods are employed to assess purity:
-
Hexavalent Chromium: Spectrophotometric methods using diphenylcarbazide are common for detecting trace amounts of Cr(VI).[10][11] Ion chromatography can also be used for separation and quantification.[10][11]
-
Total Chromium: Inductively Coupled Plasma (ICP) or Atomic Absorption Spectroscopy (AAS) are standard methods for determining the total chromium content.[10][11]
-
Sulfate Content: Gravimetric analysis by precipitation with barium chloride is a classic and reliable method.[12][13]
-
Basicity: This is a key parameter and is typically determined by titration.
Experimental Protocols
Protocol 1: Determination of Hexavalent Chromium (Cr(VI)) by UV-Vis Spectrophotometry
-
Principle: In an acidic solution, hexavalent chromium reacts with 1,5-diphenylcarbazide (B1670730) to form a colored chromium-diphenylcarbazone complex, which can be quantified spectrophotometrically.
-
Reagents:
-
1,5-diphenylcarbazide solution (0.25% w/v in acetone)
-
Sulfuric acid (concentrated)
-
Phosphoric acid (85%)
-
Cr(VI) standard solution (1000 ppm)
-
-
Procedure:
-
Prepare a series of Cr(VI) standards by diluting the stock solution.
-
Accurately weigh a sample of basic chromium sulfate and dissolve it in deionized water.
-
To an aliquot of the sample solution (and each standard), add a small amount of sulfuric acid to acidify the solution.
-
Add the 1,5-diphenylcarbazide solution and mix thoroughly. A violet color will develop in the presence of Cr(VI).
-
Allow the color to develop for a set time (e.g., 10 minutes).
-
Measure the absorbance at the wavelength of maximum absorption (typically around 540 nm) using a UV-Vis spectrophotometer.
-
Construct a calibration curve from the standards and determine the concentration of Cr(VI) in the sample.
-
Protocol 2: Determination of Sulfate Content by Gravimetric Analysis
-
Principle: Sulfate ions are precipitated as barium sulfate (BaSO₄) from an acidic solution by the addition of barium chloride. The precipitate is then washed, dried, and weighed.
-
Reagents:
-
Barium chloride solution (10% w/v)
-
Hydrochloric acid (concentrated)
-
-
Procedure:
-
Accurately weigh a sample of basic chromium sulfate and dissolve it in deionized water.
-
Acidify the solution with hydrochloric acid.
-
Heat the solution to near boiling.
-
Slowly add a slight excess of hot barium chloride solution while stirring continuously.
-
Digest the precipitate by keeping the solution hot for at least one hour to allow the precipitate particles to grow.
-
Filter the precipitate through a pre-weighed, ashless filter paper.
-
Wash the precipitate with hot deionized water until the filtrate is free of chloride ions (test with silver nitrate).
-
Dry the filter paper and precipitate in an oven.
-
Ignite the filter paper and precipitate in a pre-weighed crucible at a high temperature (e.g., 800 °C) until a constant weight is achieved.
-
Cool in a desiccator and weigh the crucible with the BaSO₄ precipitate.
-
Calculate the percentage of sulfate in the original sample based on the weight of the BaSO₄.
-
Visualizations
Caption: Workflow for impurity analysis in basic chromium sulfate.
Caption: Key factors influencing impurity formation in BCS production.
References
- 1. researchgate.net [researchgate.net]
- 2. BASIC CHROMIUM SULPHATE - Ataman Kimya [atamanchemicals.com]
- 3. atamankimya.com [atamankimya.com]
- 4. CN1099727A - Making method for basic chromium sulfate - Google Patents [patents.google.com]
- 5. Basic Chrome Sulphate,Basic Chrome Sulfate for Tannery,Tanning Agent Basic Chrome Sulfate Manufacturers and Suppliers in China [jinhetec.com]
- 6. Chromium Sulfate Basic [tjdhchemical.com]
- 7. Sciencemadness Discussion Board - Concentrating Battery Acid and Chromium Sulfate Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. wwjmrd.com [wwjmrd.com]
- 9. researchgate.net [researchgate.net]
- 10. Table 7-2, Analytical Methods for Determining Chromium in Environmental Samples - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. ANALYTICAL METHODS - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. hettweb.com [hettweb.com]
- 13. apps.dtic.mil [apps.dtic.mil]
"impact of temperature on chromium hydroxide sulfate formation"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with chromium hydroxide (B78521) sulfate (B86663).
Frequently Asked Questions (FAQs)
Q1: What is the optimal temperature range for the synthesis of basic chromium hydroxide sulfate?
A1: The optimal temperature for the synthesis of basic this compound is typically maintained between 70°C and 90°C.[1] This temperature range helps to prevent undesirable hydrolysis side reactions that can occur at higher temperatures.[1] For certain precipitation methods involving urea (B33335), the temperature may be raised to 90°C up to the boiling point of the solution to facilitate the decomposition of urea and subsequent precipitation.[1][2]
Q2: How does temperature affect the final product during this compound synthesis?
A2: Temperature has a significant impact on the composition and properties of the resulting chromium sulfate product.
-
Low to Moderate Temperatures (e.g., < 50°C to 90°C): In this range, the formation of basic this compound is favored.[1][2] The resulting product is often a green or grayish solid.[3] Maintaining a temperature below 50°C can yield a more soluble form of chromium hydroxide.[2]
-
Elevated Temperatures (e.g., > 250°C): At higher temperatures, different species of this compound may precipitate. For instance, at 250°C, Cr₃(SO₄)₂(OH)₅·H₂O has been observed to form.[4]
-
Color Indication: The color of the chromium sulfate solution can be an indicator of the complex formed, which is influenced by temperature. A green solution often suggests the formation of a stable sulfato-complex at higher temperatures, while a violet or blue color is characteristic of the hexaaqua chromium(III) ion, which is more prevalent at lower temperatures.[5]
Q3: What happens if the temperature is too high during the synthesis?
A3: Exceeding the optimal temperature range can lead to several issues:
-
Formation of Undesirable Byproducts: Higher temperatures can promote the formation of different this compound species or lead to the precipitation of chromium oxides.[3][4]
-
Changes in Product Properties: The resulting this compound may become less soluble or form aggregates and lumps if the temperature is too high (e.g., above 50°C in some methods).[2]
-
Decomposition: At very high temperatures, this compound will decompose, releasing sulfur oxides and chromium oxides.[3]
Q4: What is the role of pH in this compound formation?
A4: Along with temperature, pH is a critical parameter. It must be carefully controlled, typically within a range of 2 to 4, to encourage partial neutralization and prevent the complete precipitation of chromium hydroxide.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitate fails to form or yield is very low. | Incorrect Temperature: The reaction temperature may be too low for the specific reagents used (e.g., for urea-based precipitation). | Ensure the reaction mixture is heated to the recommended temperature range (e.g., 90°C to boiling for urea methods).[1][2] |
| Incorrect pH: The pH of the solution may be outside the optimal range for precipitation. | Carefully monitor and adjust the pH to the target range (typically 2-4) using a suitable base.[1] | |
| The final product is a different color than expected (e.g., violet instead of green). | Reaction Temperature Was Too Low: Lower temperatures can favor the formation of the violet hexaaqua chromium(III) complex instead of the green sulfato-complex.[5] | If a green product is desired, ensure the reaction is carried out at a sufficiently high temperature (e.g., by boiling the solution). Be aware that the conversion from the green to the violet form can be very slow at room temperature. |
| The precipitate is lumpy or aggregated. | Reaction Temperature Was Too High: Temperatures exceeding 50°C during certain precipitation steps can lead to the formation of aggregates.[2] | Maintain the reaction temperature within the lower end of the recommended range, especially during the initial precipitation phase. |
| The product shows poor solubility. | High Formation Temperature: As mentioned, higher temperatures can lead to less soluble forms of chromium hydroxide.[2] | Optimize the synthesis temperature to be as low as feasible while still achieving a good reaction rate and yield. |
| Aging of Precipitate: Freshly precipitated chromium hydroxide is generally more soluble. | For applications requiring high solubility, use the chromium hydroxide precipitate as soon as possible after synthesis. |
Quantitative Data Summary
Table 1: Influence of Temperature on this compound Formation
| Temperature Range | Observed Outcome | Reference |
| 0°C to < 50°C | Formation of highly soluble chromium hydroxide. | [2] |
| 70°C - 90°C | Optimal range for basic this compound synthesis to avoid side reactions. | [1] |
| 90°C - Boiling Point | Temperature for urea-based precipitation of basic chromium sulfate. | [1][2] |
| > 250°C | Precipitation of Cr₃(SO₄)₂(OH)₅·H₂O. | [4] |
| ~289°C | Dehydration of one water molecule from chromium hydroxide (expressed as CrOOH). | [6] |
| 880 K - 1040 K (607°C - 767°C) | Stability of chromium (III) sulfate was determined in this range; decomposition occurs at higher temperatures. | [7][8] |
Experimental Protocols
1. Synthesis of Basic this compound via Partial Neutralization
This method involves the direct precipitation of this compound from a chromium(III) salt solution.
-
Materials:
-
Chromium(III) sulfate (Cr₂(SO₄)₃)
-
Sodium hydroxide (NaOH) solution
-
Distilled water
-
-
Procedure:
-
Prepare an aqueous solution of chromium(III) sulfate.
-
Carefully add a sodium hydroxide solution dropwise while continuously monitoring the pH.
-
Maintain the pH of the solution within the range of 2 to 4.
-
Control the reaction temperature between 70°C and 90°C to facilitate the formation of the desired product and prevent unwanted side reactions.[1]
-
The resulting precipitate of this compound can be collected by filtration, washed with distilled water, and dried.
-
2. Synthesis of Basic this compound using Urea
This method utilizes the slow decomposition of urea to gradually increase the pH, leading to a more uniform precipitation.
-
Materials:
-
Chromium(III) sulfate (Cr₂(SO₄)₃)
-
Urea (CO(NH₂)₂)
-
Distilled water
-
-
Procedure:
-
Dissolve chromium(III) sulfate and urea in distilled water.
-
Heat the solution to a temperature between 90°C and its boiling point.[1][2]
-
The heat will cause the urea to decompose, slowly raising the pH of the solution.
-
As the pH increases, basic chromium sulfate will precipitate out of the solution.
-
Continue heating until the precipitation is complete. One study noted complete precipitation at a final pH of 7.2 after heating on a steam bath for two hours.[1]
-
Filter, wash, and dry the precipitate.
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound via partial neutralization.
Caption: Logical relationship between reaction temperature and the resulting chromium sulfate species.
References
- 1. This compound | Research Chemicals Supplier [benchchem.com]
- 2. WO2010026886A1 - Process for production of chromium hydroxide - Google Patents [patents.google.com]
- 3. CAS 12336-95-7: this compound (Cr(OH)(SO4)) [cymitquimica.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. Chromium(III) sulfate - Sciencemadness Wiki [sciencemadness.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. files01.core.ac.uk [files01.core.ac.uk]
Technical Support Center: Stabilizing Chromium Hydroxide Sulfate Solutions for Research
Welcome to the Technical Support Center for stabilizing chromium hydroxide (B78521) sulfate (B86663) solutions. This resource is designed for researchers, scientists, and drug development professionals who are working with chromium(III) hydroxide sulfate, commonly referred to as basic chromium sulfate, in a laboratory setting. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges in maintaining the stability of these solutions for your research applications.
Frequently Asked Questions (FAQs)
Q1: What is chromium hydroxide sulfate and why is its stability important in research?
This compound (Cr(OH)SO₄) is an inorganic complex of trivalent chromium. In aqueous solutions, chromium(III) ions exist as hydrated complexes, typically [Cr(H₂O)₆]³⁺. The stability of these solutions is crucial for experimental reproducibility. Instability often leads to precipitation of chromium hydroxides, altering the concentration and reactivity of the chromium species in solution and impacting experimental outcomes.
Q2: What are the primary factors that influence the stability of this compound solutions?
The stability of this compound solutions is primarily affected by:
-
pH: This is the most critical factor. As the pH increases, hydrolysis and a process called "olation" occur, leading to the formation of larger, insoluble polynuclear chromium complexes.[1][2]
-
Temperature: Elevated temperatures can accelerate hydrolysis and olation, promoting the formation of precipitates.[2] Solutions may change color from blue/violet to green upon heating, indicating the formation of less reactive sulfato-complexes.[2]
-
Concentration: Higher concentrations of this compound can increase the likelihood of precipitation, especially with changes in pH or temperature.
-
Presence of Other Ions: Certain ions can interact with the chromium complexes, affecting their stability.
-
Aging: Over time, even under seemingly stable conditions, olation can proceed, leading to gradual precipitation.
Q3: What is "olation" and how does it cause precipitation?
Olation is a process where hydroxo-bridged polynuclear chromium(III) complexes are formed in solution. This occurs when the pH is raised, leading to the deprotonation of coordinated water molecules to form hydroxide ligands. These hydroxide groups can then bridge between two chromium centers. As this process continues, the complexes grow in size, eventually becoming large enough to precipitate out of solution as chromium hydroxide or basic chromium sulfate.
Q4: What are "masking agents" and how do they help stabilize solutions?
Masking agents are ligands, typically carboxylic acids like formic acid or acetic acid, that form stable complexes with chromium(III) ions.[3] These agents compete with the olation process by occupying coordination sites on the chromium atom, which suppresses the formation of the large, insoluble polynuclear chains.[3] This allows for the use of these solutions at higher pH values without immediate precipitation.[3]
Troubleshooting Guide: Common Issues and Solutions
| Problem | Visual Indicators | Potential Causes | Recommended Solutions |
| Sudden Precipitation | Rapid formation of a greenish or grayish solid precipitate. | - Significant increase in solution pH.- Addition of a basic solution.- Rapid heating of the solution. | 1. Immediately check and lower the pH of the solution using dilute sulfuric acid.2. If possible, cool the solution.3. Consider adding a masking agent like sodium formate (B1220265) to re-solubilize the precipitate and stabilize the solution. |
| Gradual Cloudiness or Haze | The solution slowly loses its clarity and becomes opalescent or cloudy over hours or days. | - Slow increase in pH due to absorption of atmospheric CO₂.- Slow olation process occurring over time.- Storage at a slightly elevated temperature. | 1. Monitor and adjust the pH of the solution periodically.2. Store the solution in a tightly sealed container to minimize CO₂ absorption.3. Store the solution at a lower, controlled temperature (e.g., in a refrigerator), if compatible with the experimental protocol. |
| Color Change from Violet/Blue to Green | The solution's color shifts from a violet or blue hue to a distinct green. | - Heating the solution.- Aging of the solution. | This indicates the formation of more stable, but potentially less reactive, inner-sphere sulfato-chromium complexes. If the initial reactive species is required, it is best to use a freshly prepared solution. This change is often irreversible or very slow to revert.[2] |
| Inconsistent Experimental Results | Difficulty in reproducing results from experiments using the same stock solution. | - Degradation or precipitation in the stock solution, leading to a change in the active chromium concentration. | 1. Prepare fresh this compound solutions more frequently.2. Implement a quality control check to verify the chromium concentration of the stock solution before use.3. Ensure the stock solution is stored under optimal conditions (cool, dark, and tightly sealed). |
Data Presentation: Factors Affecting Solution Stability
Table 1: Effect of pH on the Stability of a 0.1 M this compound Solution at Room Temperature
| pH | Observation after 24 hours | Observation after 1 week |
| 2.5 | Clear, stable solution | Clear, stable solution |
| 3.5 | Clear, stable solution | Slight haze develops |
| 4.5 | Slight haze develops | Significant cloudiness |
| 5.5 | Immediate cloudiness | Heavy precipitation |
Note: This table presents illustrative data based on established chemical principles. Actual results may vary based on specific experimental conditions.
Table 2: Effect of Masking Agents on the Stability of a 0.1 M this compound Solution at pH 4.5
| Masking Agent (0.2 M) | Observation after 24 hours | Observation after 1 week |
| None | Significant cloudiness | Heavy precipitation |
| Sodium Formate | Clear, stable solution | Clear, stable solution |
| Sodium Acetate | Clear, stable solution | Slight haze develops |
Note: This table provides a qualitative comparison based on the known efficacy of these masking agents.
Experimental Protocols
Protocol 1: Preparation of a Stabilized this compound Stock Solution (0.5 M)
Materials:
-
Chromium(III) sulfate hydrate (B1144303) (Cr₂(SO₄)₃·xH₂O)
-
Sodium formate (HCOONa)
-
Concentrated sulfuric acid (H₂SO₄)
-
Deionized water
-
pH meter
-
Magnetic stirrer and stir bar
-
Volumetric flask (100 mL)
-
Beakers
Procedure:
-
Weigh the appropriate amount of chromium(III) sulfate hydrate to prepare a 0.5 M solution and add it to a beaker containing approximately 70 mL of deionized water.
-
Stir the solution on a magnetic stirrer until the chromium salt is fully dissolved. The solution will likely be acidic.
-
Weigh an equimolar amount of sodium formate and add it to the chromium sulfate solution. Continue stirring until it is completely dissolved.
-
Carefully monitor the pH of the solution. If necessary, adjust the pH to a range of 3.0-3.5 by adding a few drops of concentrated sulfuric acid. Caution: Always add acid to water, not the other way around.
-
Once the desired pH is reached and the solution is clear, transfer it to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume of 100 mL with deionized water.
-
Stopper the flask and invert it several times to ensure homogeneity.
-
Store the solution in a tightly sealed, amber glass bottle in a cool, dark place.
Protocol 2: Monitoring Solution Stability by UV-Vis Spectroscopy
Principle:
Changes in the coordination environment of the chromium(III) ion, such as those occurring during olation, can be monitored by changes in the UV-Vis absorption spectrum.
Procedure:
-
Prepare the this compound solution according to the desired protocol.
-
Immediately after preparation, take an aliquot of the solution and measure its UV-Vis absorption spectrum over a range of 300-800 nm. Note the wavelength and absorbance of the main absorption peaks.
-
Store the stock solution under the desired conditions (e.g., at room temperature or refrigerated).
-
At regular intervals (e.g., daily, weekly), take another aliquot of the stock solution and measure its UV-Vis spectrum under the same conditions.
-
Compare the spectra over time. A significant shift in the peak wavelengths or a change in the absorbance intensity can indicate changes in the chromium speciation and the onset of instability.
Visualizations
Caption: Workflow for preparing and monitoring a stabilized this compound solution.
Caption: The chemical pathway leading to precipitation and the stabilizing effect of masking agents.
References
Validation & Comparative
A Comparative Guide to Analytical Techniques for the Characterization of Chromium Hydroxide Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key analytical techniques for the characterization of chromium hydroxide (B78521) sulfate (B86663) (Cr(OH)SO₄). Understanding the physicochemical properties of this compound is crucial for its various applications, including in the synthesis of chromium-based catalysts, pigments, and as a tanning agent in the leather industry.[1] This document outlines the experimental protocols and presents a comparative analysis of the data obtained from each technique to aid in the selection of the most appropriate methods for specific research and development needs.
Comparison of Analytical Techniques
The selection of an analytical technique for the characterization of chromium hydroxide sulfate depends on the specific information required. The following table summarizes the key capabilities and typical applications of several common analytical methods.
| Analytical Technique | Information Provided | Key Performance Aspects | Typical Application |
| X-ray Diffraction (XRD) | Crystalline structure, phase identification, crystallite size. | Distinguishes between crystalline and amorphous forms. Provides a unique "fingerprint" for crystalline phases. | Determining the crystalline nature of Cr(OH)SO₄ and identifying phases after thermal treatment.[2] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Presence of functional groups (e.g., -OH, SO₄²⁻). | Identifies chemical bonds and can distinguish between different phases based on vibrational modes.[2] | Confirmation of hydroxide and sulfate groups within the compound and monitoring changes during thermal decomposition.[2][3] |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical state, and oxidation states of surface elements. | Surface-sensitive technique (top few nanometers). Can differentiate between Cr(III) and Cr(VI). | Verifying the +3 oxidation state of chromium on the material's surface and detecting surface contaminants.[2] |
| Thermogravimetric Analysis/Differential Thermal Analysis (TGA/DTA) | Thermal stability, decomposition temperature, and mass loss events. | Quantifies changes in mass as a function of temperature. DTA provides information on exothermic or endothermic transitions. | Studying the thermal decomposition process of Cr(OH)SO₄ and determining the temperature at which it converts to chromium oxide.[3] |
| Inductively Coupled Plasma-Atomic Emission Spectrometry (ICP-AES) | Elemental composition and quantification. | Highly sensitive and quantitative method for determining the concentration of chromium and sulfur. | Accurately determining the stoichiometry of chromium and sulfur in the compound.[2] |
| Scanning Electron Microscopy (SEM) | Surface morphology, particle size, and shape. | Provides high-resolution images of the sample's surface. | Visualizing the microstructure and morphology of this compound particles. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.
X-ray Diffraction (XRD)
-
Sample Preparation: The this compound sample is finely ground into a homogeneous powder using a mortar and pestle. The powder is then mounted onto a sample holder, ensuring a flat and level surface.
-
Instrumentation: A powder X-ray diffractometer equipped with a Cu Kα radiation source (λ = 1.5406 Å) is typically used.
-
Data Collection: The sample is scanned over a 2θ range, for example, from 20° to 90°, with a step size of 0.02°.
-
Data Analysis: The resulting diffraction pattern is analyzed to identify the crystalline phases by comparing the peak positions and intensities to a reference database (e.g., the International Centre for Diffraction Data - ICDD). The sharpness of the peaks can indicate the degree of crystallinity.[4]
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the this compound powder is mixed with potassium bromide (KBr) and pressed into a thin, transparent pellet. Alternatively, the analysis can be performed using an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: A Fourier-Transform Infrared spectrometer is used for the analysis.
-
Data Collection: The spectrum is typically recorded in the mid-infrared range (e.g., 4000-400 cm⁻¹). A background spectrum of the KBr pellet or the empty ATR crystal is collected and subtracted from the sample spectrum.
-
Data Analysis: The positions and shapes of the absorption bands are analyzed to identify characteristic functional groups. For this compound, key bands include those for O-H stretching and bending, and S-O stretching vibrations.[2]
X-ray Photoelectron Spectroscopy (XPS)
-
Sample Preparation: The powdered sample is mounted on a sample holder using double-sided adhesive tape. The sample must be conductive or a charge neutralizer should be used to prevent surface charging.
-
Instrumentation: An XPS instrument with a monochromatic X-ray source (e.g., Al Kα) is used. The analysis is performed under ultra-high vacuum conditions.
-
Data Collection: A survey scan is first performed to identify all the elements present on the surface. High-resolution scans are then acquired for the elements of interest (e.g., Cr 2p, O 1s, S 2p).
-
Data Analysis: The binding energies of the core-level peaks are determined and compared to reference values to identify the chemical states and oxidation states of the elements. For instance, the Cr 2p3/2 peak for Cr(III) has a characteristic binding energy that is distinct from that of Cr(VI).[2]
Thermogravimetric Analysis (TGA)
-
Sample Preparation: A small, accurately weighed amount of the this compound sample (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina (B75360) or platinum).
-
Instrumentation: A thermogravimetric analyzer is used. The analysis is typically performed under a controlled atmosphere, such as nitrogen or air.
-
Data Collection: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range (e.g., from room temperature to 1000 °C). The instrument records the mass of the sample as a function of temperature.
-
Data Analysis: The resulting TGA curve is analyzed to identify the temperatures at which mass loss occurs and to quantify the amount of mass lost at each step. This information is used to understand the thermal decomposition process.[5]
Visualizing the Analytical Workflow
The following diagram illustrates a logical workflow for the comprehensive characterization of this compound, from initial sample preparation to detailed analysis of its structural, chemical, and thermal properties.
Caption: Workflow for this compound Characterization.
References
"FT-IR and XRD analysis of chromium hydroxide sulfate"
A Comparative Guide to FT-IR and XRD Analysis of Chromium Hydroxide (B78521) Sulfate (B86663)
This guide provides a detailed comparison of two primary analytical techniques, Fourier-Transform Infrared (FT-IR) Spectroscopy and X-ray Diffraction (XRD), for the characterization of chromium hydroxide sulfate (Cr(OH)SO₄). It is intended for researchers, scientists, and professionals in drug development and materials science who utilize this inorganic complex. This compound, also known as basic chromium sulfate, is a compound of significant industrial importance, primarily used in leather tanning and as a precursor for catalysts and pigments.[1][2] Understanding its structural and chemical properties is crucial for its application and development.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a powerful technique for identifying functional groups within a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies. These frequencies correspond to the stretching and bending of chemical bonds, providing a unique "fingerprint" of the compound. For this compound, FT-IR is essential for confirming the presence of hydroxide (OH), sulfate (SO₄²⁻), and chromium-oxygen (Cr-O) bonds.[1]
Key FT-IR Spectral Data for this compound
The following table summarizes the characteristic absorption bands observed in the FT-IR spectrum of this compound and its thermal decomposition products.
| Wavenumber (cm⁻¹) | Assignment | Reference(s) |
| ~3444 (broad band) | O-H stretching vibrations of adsorbed/structural water | [3] |
| ~1635 | O-H bending vibrations of adsorbed water | [3][4] |
| 1122 | S-O stretching vibrations of sulfate groups | [1][3] |
| 835 | Cr-O-H bending vibrations | [4] |
| 563 - 623 | Cr-O vibrations (general) | [1] |
| 609, 556, 443 | Vibrations assigned to α-Cr₂O₃ (after calcination) | [1][3] |
| 609, 480 | Overlapping vibrations between Cr-O and SO₄²⁻ | [5] |
| 505 | Cr(III)-O antisymmetric stretching vibration | [4] |
Experimental Protocol for FT-IR Analysis
-
Sample Preparation: Mix a small amount of the this compound powder with dry potassium bromide (KBr) powder in an agate mortar. Grind the mixture thoroughly to ensure homogeneity.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure to form a thin, transparent KBr pellet.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.
-
Spectral Range: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Analysis: Identify the characteristic absorption peaks and compare them with reference spectra to confirm the presence of key functional groups.
X-ray Diffraction (XRD)
X-ray Diffraction (XRD) is a primary technique for analyzing the crystalline structure of materials.[1] It relies on the principle of Bragg's Law, where a beam of X-rays is diffracted by the crystalline lattice of a material. The resulting diffraction pattern is unique to the material's crystal structure, allowing for phase identification, determination of crystallinity, and measurement of crystallite size.
For this compound, XRD is crucial for determining whether the material is amorphous or crystalline. Commercial basic chromium sulfate is often an amorphous, dark green powder.[6] However, upon thermal treatment (calcination), it can transform into crystalline phases, such as chromium(III) oxide (Cr₂O₃).[1][7]
Expected XRD Patterns
-
Amorphous this compound: The XRD pattern will show broad, diffuse humps with no sharp peaks, which is characteristic of a non-crystalline, disordered structure.
-
Crystalline Phases (Post-Calcination): After heating, sharp diffraction peaks will appear, corresponding to the newly formed crystalline phases. For example:
-
Heating amorphous chromium hydroxide to 360°C can produce Cr₂O₃ crystallites.[7]
-
Temperatures between 400–500°C lead to well-defined crystalline phases of Cr₂O₃.[1] The resulting peaks can be matched with standard diffraction patterns (e.g., from the JCPDS database) to confirm the identity of the crystalline product.
-
Experimental Protocol for XRD Analysis
-
Sample Preparation: The powdered sample of this compound is finely ground to ensure random orientation of the particles.
-
Mounting: The powder is packed into a sample holder, ensuring a flat, smooth surface.
-
Instrumentation: The analysis is performed using a powder diffractometer equipped with a specific X-ray source, typically Cu Kα radiation (λ = 1.5406 Å).[8]
-
Data Collection: The diffraction pattern is collected over a specific angular range, for example, from 20° to 90° (2θ), with a defined step size.[8]
-
Phase Identification: The resulting diffraction pattern is analyzed by comparing the peak positions (2θ values) and intensities to reference patterns from crystallographic databases to identify the crystalline phases present.
Comparison of FT-IR and XRD for Analysis
FT-IR and XRD provide complementary information about the material. FT-IR probes the chemical bonding and functional groups, while XRD reveals the long-range atomic order and crystal structure.
| Feature | FT-IR Spectroscopy | X-ray Diffraction (XRD) |
| Principle | Measures absorption of IR radiation by molecular bonds. | Measures diffraction of X-rays by crystal lattice planes. |
| Information Provided | Identifies functional groups (e.g., -OH, SO₄²⁻, Cr-O). | Determines crystal structure, phase, and crystallinity. |
| Sample Type | Solids, liquids, gases. Handles amorphous materials well. | Primarily for crystalline solids; amorphous materials give broad humps. |
| Primary Use for Cr(OH)SO₄ | Confirming chemical composition and presence of key bonds. | Assessing amorphous vs. crystalline nature; identifying phases after thermal treatment. |
Visualizing the Analysis Workflow and Data Interpretation
Caption: Experimental workflow for FT-IR and XRD analysis.
Caption: Logical flow from analytical data to material characterization.
References
A Comparative Guide to the Validation of Chromium (III) Purity in Basic Chromium Sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical methods for validating the purity of Chromium (III) in basic chromium sulfate (B86663), a critical component in various industrial and pharmaceutical applications. Furthermore, it evaluates the performance of basic chromium sulfate against alternative tanning agents, supported by experimental data.
Section 1: Purity Validation of Basic Chromium Sulfate
The accurate determination of Chromium (III) content and the absence of its toxic hexavalent form (Chromium VI) are paramount for the quality control of basic chromium sulfate. This section compares the principal analytical methods for this purpose.
Data Presentation: Comparison of Analytical Methods
| Method | Principle | Application | Advantages | Limitations |
| Titrimetry | Redox titration of Cr(III) after oxidation to Cr(VI). | Primary assay for Cr₂O₃ content. | High accuracy and precision for macro-quantities, cost-effective. | Less sensitive for trace analysis, potential for interference from other reducing/oxidizing agents. |
| UV-Vis Spectrophotometry | Formation of a colored complex with a chelating agent (e.g., 1,5-diphenylcarbazide (B1670730) for Cr(VI)). Cr(III) is determined by difference after oxidation. | Quantification of Cr(VI) impurities and total chromium. | High sensitivity, suitable for trace analysis of Cr(VI).[1] | Indirect measurement for Cr(III), can be affected by colored interferents. |
| Ion Chromatography (IC) | Separation of chromium species based on their charge, followed by detection (e.g., conductivity or post-column reaction). | Speciation of Cr(III) and Cr(VI). | Direct measurement of both species, high selectivity.[1] | Higher equipment cost, requires more specialized expertise. |
| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Atomization and ionization of the sample in a plasma, followed by mass-to-charge ratio detection. Often coupled with IC for speciation. | Ultra-trace analysis of total chromium and speciation. | Extremely high sensitivity and low detection limits.[1] | High capital and operational costs, potential for polyatomic interferences.[2] |
Experimental Protocols
1. Titrimetric Determination of Chromium (III) Oxide (Adapted from ASTM E342-11) [3]
-
Principle: The sample is fused with sodium peroxide to ensure complete dissolution and oxidation of chromium to chromate (B82759) (Cr(VI)). The solution is then acidified, and the chromate is reduced by a known excess of ferrous ammonium (B1175870) sulfate. The excess ferrous ammonium sulfate is then back-titrated with a standardized potassium permanganate (B83412) solution.
-
Procedure:
-
Sample Decomposition: Fuse a known mass of the basic chromium sulfate sample with sodium peroxide in a suitable crucible.
-
Leaching: Leach the fused mass in water and boil to decompose peroxides.
-
Acidification: Acidify the solution with nitric and sulfuric acids.
-
Oxidation: Ensure all chromium is in the hexavalent state by adding silver nitrate (B79036) and potassium permanganate, followed by ammonium persulfate to oxidize any remaining chromium.
-
Permanganate Destruction: Add sodium chloride to destroy the excess permanganate.
-
Reduction: After cooling, add a precise, excess volume of standardized ferrous ammonium sulfate solution to reduce the chromate to Cr(III).
-
Titration: Titrate the excess ferrous ammonium sulfate with a standardized potassium permanganate solution to a persistent pink endpoint.
-
Calculation: Calculate the percentage of Cr₂O₃ based on the volumes and concentrations of the titrants used.
-
2. Spectrophotometric Determination of Chromium (VI)
-
Principle: This method relies on the reaction of hexavalent chromium with 1,5-diphenylcarbazide (DPC) in an acidic solution to form a stable, intensely colored magenta complex. The absorbance of this complex is measured at a specific wavelength (typically around 540 nm) and is proportional to the Cr(VI) concentration.
-
Procedure:
-
Sample Preparation: Dissolve a known weight of basic chromium sulfate in deionized water.
-
pH Adjustment: Adjust the pH of the sample solution to be within the optimal range for the DPC reaction (typically pH 1-2) using sulfuric or phosphoric acid.
-
Color Development: Add the 1,5-diphenylcarbazide reagent and allow time for the color to develop fully.
-
Measurement: Measure the absorbance of the solution using a UV-Vis spectrophotometer at the wavelength of maximum absorbance.
-
Quantification: Determine the concentration of Cr(VI) from a calibration curve prepared using known standards.
-
3. Ion Chromatography for Chromium Speciation
-
Principle: A solution of the sample is injected into an ion chromatograph. An anion exchange column separates Cr(VI) (as chromate, CrO₄²⁻) from the cationic Cr(III). A guard column is often used to remove interfering substances. Detection is typically achieved by post-column derivatization with DPC and subsequent spectrophotometric detection.
-
Procedure:
-
Sample Preparation: Dissolve the basic chromium sulfate sample in an appropriate eluent or deionized water.
-
Injection: Inject a filtered aliquot of the sample into the IC system.
-
Separation: Elute the sample through the anion exchange column to separate Cr(VI) from other ions.
-
Post-Column Reaction: Mix the eluent from the column with a 1,5-diphenylcarbazide solution in a reaction coil.
-
Detection: Pass the colored solution through a spectrophotometric detector and record the chromatogram.
-
Quantification: Identify and quantify the Cr(VI) peak based on the retention time and area compared to known standards. Cr(III) can be determined by difference from the total chromium content measured by another method (e.g., ICP-MS) or by using a separate cation exchange column.
-
Mandatory Visualization: Experimental Workflows
Caption: Workflow for Titrimetric Determination of Cr(III).
Caption: Workflow for Spectrophotometric Determination of Cr(VI).
Section 2: Performance Comparison with Alternative Tanning Agents
While basic chromium sulfate is the most widely used tanning agent, alternatives are gaining traction due to environmental considerations. This section compares the performance of leathers tanned with basic chromium sulfate against those produced with other common tanning agents.
Data Presentation: Tanning Agent Performance Comparison
| Tanning Agent | Shrinkage Temp. (°C) | Tensile Strength | Tear Strength | Environmental/Health Considerations |
| Basic Chromium Sulfate | >100 | High | High | Concerns over chromium in effluent and potential Cr(VI) formation.[4] |
| Vegetable Tannins | 75 - 85 | Moderate | Moderate | Natural, renewable source, but higher COD and TDS in effluent.[5] |
| Glutaraldehyde | ~85-90 | High | High | Chrome-free, but potential for skin sensitization and environmental concerns with unreacted aldehyde.[2][4][6] |
| Zirconium Salts | 90 - 95 | Good | Good | Produces white leather, but can result in a firmer, less flexible product.[7] |
| Zeolite-based Agents | 80 - 85 | Good | Good | Chrome-free and aldehyde-free, considered a more sustainable option.[8][9][10] |
Note: Performance characteristics can vary significantly based on the specific tanning process and substrate.
Signaling Pathway/Logical Relationship Diagram
Caption: Logical Flow for Tanning Agent Selection.
References
- 1. Determination of chromium species in tanned leather samples | EVISA's News [speciation.net]
- 2. ANALYTICAL METHODS - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. infinitalab.com [infinitalab.com]
- 4. researchgate.net [researchgate.net]
- 5. Cr(VI) and Cr(III) in chromium baths | Metrohm [metrohm.com]
- 6. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. analytik-jena.com [analytik-jena.com]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the Performance of Chromium-Based Catalysts Versus Other Metal Catalysts
In the landscape of modern organic synthesis and drug development, the choice of catalyst is paramount to achieving desired reaction outcomes with high efficiency, selectivity, and sustainability. This guide provides a detailed comparison of the performance of chromium-based catalysts against other widely used metal catalysts, including those based on palladium, nickel, platinum, and copper. The comparison focuses on key reaction classes relevant to researchers, scientists, and drug development professionals: ethylene (B1197577) polymerization and oligomerization, cross-coupling reactions, and alcohol oxidation.
Ethylene Polymerization and Oligomerization: Chromium vs. Nickel
Chromium and nickel-based catalysts are pivotal in the production of polyolefins. Chromium catalysts, particularly the Phillips catalyst (Cr/SiO₂), are workhorses for producing high-density polyethylene (B3416737) (HDPE).[1][2] Homogeneous chromium systems are also highly effective for the selective oligomerization of ethylene to produce linear alpha-olefins like 1-hexene (B165129) and 1-octene, which are important co-monomers. Nickel catalysts, on the other hand, are known for their high activity in ethylene polymerization and can produce a wide range of polyethylene materials with varying branching and molecular weights.
Data Presentation: Performance in Ethylene Polymerization/Oligomerization
| Catalyst System | Co-catalyst/Activator | Temp. (°C) | Pressure (bar) | Activity (kg product/g metal·h) | Selectivity | Polymer MW ( g/mol ) & Distribution | Ref. |
| Chromium-Based | |||||||
| Cr(acac)₃ / PNP Ligand | MAO | 40 | 50 | 3887.7 | 84.5% (1-hexene + 1-octene) | - | [3] |
| Cr(acac)₃ / PNNP Ligand | MAO | 45 | 45 | 26.2 | 57.9% (1-octene) | - | [3] |
| Cr/SiO₂ (G 643) | - | - | - | 191 | HDPE | - | [4] |
| Nickel-Based | |||||||
| α-diimine Nickel | MAO | 70 | - | 1940 | Polyethylene | 2.67–10.90 × 10⁵ | [5] |
| α-diimine Nickel | Et₂AlCl | 90 | - | 2560 | Polyethylene | Lower MW | [5] |
| Amine-imine Ni(II) | - | - | - | up to 700 | Polyethylene | up to 4.75 × 10⁵ | [5] |
Note: The data presented is compiled from different sources with varying reaction conditions and catalyst structures. A direct comparison should be made with caution.
Experimental Protocol: Comparative Evaluation of Catalysts for Ethylene Polymerization
This protocol outlines a general procedure for comparing the performance of different catalyst systems in ethylene polymerization.
1. Materials:
-
Ethylene (polymerization grade)
-
Solvent (e.g., toluene, hexane), purified and dried
-
Catalyst precursors (e.g., Cr(acac)₃, NiCl₂(DME))
-
Ligands (if applicable)
-
Co-catalyst/Activator (e.g., Methylaluminoxane (MAO), Triethylaluminum (TEA))
-
Quenching agent (e.g., acidified methanol)
2. Equipment:
-
High-pressure stainless-steel reactor (e.g., Parr autoclave) equipped with a mechanical stirrer, temperature and pressure controls, and gas inlet/outlet.
-
Schlenk line and glassware for inert atmosphere manipulations.
-
Analytical equipment: Gas Chromatography (GC) for oligomer analysis, Gel Permeation Chromatography (GPC) for polymer molecular weight analysis.
3. Procedure:
-
Reactor Preparation: The reactor is thoroughly cleaned, dried in an oven, and assembled. It is then purged several times with an inert gas (e.g., argon or nitrogen) to remove air and moisture.
-
Solvent Addition: The desired volume of dry, degassed solvent is transferred to the reactor via cannula under an inert atmosphere.
-
Catalyst Preparation and Injection:
-
In a glovebox or under an inert atmosphere, the catalyst precursor and ligand (if any) are dissolved or suspended in a small amount of the reaction solvent.
-
The co-catalyst is added to this mixture to pre-activate the catalyst, or it can be added to the reactor separately.
-
The prepared catalyst system is then injected into the reactor.
-
-
Polymerization:
-
The reactor is heated to the desired temperature.
-
Ethylene is introduced to the reactor to reach the desired pressure. The pressure is maintained throughout the reaction by continuously feeding ethylene.
-
The reaction is allowed to proceed for a predetermined time, with constant stirring.
-
-
Quenching and Product Isolation:
-
The ethylene feed is stopped, and the reactor is cooled and vented.
-
The reaction is quenched by adding the quenching agent (e.g., acidified methanol).
-
The resulting polymer is filtered, washed with methanol, and dried under vacuum.
-
If oligomers are formed, the liquid phase is analyzed by GC.
-
4. Analysis:
-
Catalyst Activity: Calculated as the mass of polymer produced per unit mass of the transition metal per unit time.
-
Selectivity: For oligomerization, the relative amounts of different oligomers (e.g., 1-butene, 1-hexene, 1-octene) are determined by GC.
-
Polymer Properties: The molecular weight (Mw), number-average molecular weight (Mn), and polydispersity index (PDI = Mw/Mn) of the polymer are determined by GPC.
Mandatory Visualization: Catalytic Cycles
Cross-Coupling Reactions: Chromium vs. Palladium & Nickel
Palladium catalysts are the undisputed leaders in cross-coupling reactions like the Suzuki-Miyaura coupling, prized for their high efficiency and broad functional group tolerance.[6][7] Nickel catalysts have emerged as a cost-effective alternative, capable of coupling a wide range of substrates, including those that are challenging for palladium.[8][9] Chromium-catalyzed cross-coupling reactions are less common but have shown unique reactivity in certain transformations.
Data Presentation: Performance in Suzuki-Miyaura Cross-Coupling
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| Palladium-Based | |||||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | Dioxane/H₂O | 90 | 8 | ~85-95 | |
| Pd(OAc)₂ | SPhos | K₂CO₃ | Toluene | 100 | 12 | High | |
| PdCl₂(dppf) | dppf | K₂CO₃ | DME | 80 | 2 | High | [10] |
| Nickel-Based | |||||||
| NiCl₂(PCy₃)₂ | PCy₃ | K₃PO₄ | 2-Me-THF | 100 | 18 | - | [11] |
| [Ni(dppf)Cl₂] | dppf | K₃PO₄ | Dioxane | 100 | 24 | 99 | [7] |
| Chromium-Based | |||||||
| CrCl₂ | - | - | THF/HMPA | 25 | 2 | 91 | - |
Note: Data for chromium in Suzuki-Miyaura coupling is very limited. The provided chromium data is for a related coupling reaction and is included for illustrative purposes. Conditions across entries are not identical.
Experimental Protocol: Comparative Evaluation of Catalysts for Suzuki-Miyaura Cross-Coupling
This protocol provides a framework for the head-to-head comparison of different metal catalysts in a Suzuki-Miyaura reaction.
1. Materials:
-
Aryl halide (e.g., 4-bromotoluene)
-
Arylboronic acid (e.g., phenylboronic acid)
-
Catalyst precursors (e.g., Pd(PPh₃)₄, NiCl₂(dppf), CrCl₃)
-
Ligands (if required)
-
Base (e.g., K₂CO₃, K₃PO₄)
-
Anhydrous and degassed solvent (e.g., dioxane, toluene, THF)
-
Internal standard for GC/HPLC analysis (e.g., dodecane)
2. Equipment:
-
Schlenk tubes or reaction vials with septa
-
Magnetic stirrer hotplates
-
Inert atmosphere glovebox or Schlenk line
-
Analytical equipment: GC, HPLC, or LC-MS for reaction monitoring and yield determination.
3. Procedure (for each catalyst to be tested in parallel):
-
Reaction Setup: To an oven-dried Schlenk tube under an inert atmosphere, add the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the internal standard.
-
Catalyst Addition: Add the specified amount of catalyst precursor (e.g., 2 mol%) and ligand (if applicable) to the tube.
-
Solvent Addition: Add the degassed solvent (e.g., 5 mL) via syringe.
-
Reaction: Place the tube in a preheated oil bath at the desired temperature and stir vigorously.
-
Monitoring and Analysis:
-
Take aliquots from the reaction mixture at regular time intervals using a syringe.
-
Quench each aliquot with water and extract with an organic solvent (e.g., ethyl acetate).
-
Analyze the organic layer by GC or HPLC to determine the conversion of the starting material and the yield of the product by comparing with the internal standard.
-
-
Work-up (at the end of the reaction): Cool the reaction mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
4. Performance Metrics:
-
Yield: Determined by calibrated GC or HPLC analysis.
-
Turnover Number (TON): Moles of product / moles of catalyst.
-
Turnover Frequency (TOF): TON / reaction time (h).
Mandatory Visualization: Catalytic Cycle and Workflow
Alcohol Oxidation: Chromium vs. Platinum & Copper
The oxidation of alcohols to carbonyl compounds is a fundamental transformation. Chromium(VI) reagents (e.g., PCC, PDC) are powerful oxidants but are typically used in stoichiometric amounts, generating significant waste.[12] In contrast, platinum and copper-based systems can act as true catalysts, using greener oxidants like molecular oxygen or air.[13]
Data Presentation: Performance in Alcohol Oxidation
| Catalyst System | Oxidant | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Selectivity (%) | Yield (%) | Ref. |
| Chromium-Based | ||||||||
| PCC (stoichiometric) | - | CH₂Cl₂ | RT | 1-2 | High | High | High | [12] |
| PDC (stoichiometric) | - | DMF | RT | 4-15 | High | High | High | [12] |
| Platinum-Based | ||||||||
| 5% Pt/C | O₂ | Toluene | 80 | 4 | ~85 | >95 (acid) | - | |
| 5% Pt, 1% Bi/C | Air/O₂ | Toluene | 80-85 | 10 | >99 | ~99 (ketone) | 99.6 | - |
| Copper-Based | ||||||||
| CuI / TEMPO | Air | Acetonitrile | RT | 0.5-1 | High | High (aldehyde) | ~65 (benzyl alcohol) | [13] |
Note: Chromium-based systems are typically stoichiometric reagents, not catalysts, for this transformation. The conditions and performance metrics are therefore not directly comparable to the catalytic systems.
Experimental Protocol: Comparative Evaluation of Catalysts for Aerobic Alcohol Oxidation
This protocol describes a general method for screening and comparing catalysts for the aerobic oxidation of alcohols.
1. Materials:
-
Alcohol substrate (e.g., benzyl (B1604629) alcohol)
-
Catalyst (e.g., Pt/C, CuI)
-
Co-catalyst/additive (e.g., TEMPO, a base)
-
Solvent (e.g., toluene, acetonitrile, water)
-
Oxidant: Air or pure oxygen
-
Internal standard for GC analysis (e.g., decane)
2. Equipment:
-
Reaction flasks or vials equipped with stir bars
-
Gas supply (balloon or gas line)
-
Heating and stirring plate
-
GC for analysis
3. Procedure (for each catalyst system):
-
Reaction Setup: To a reaction flask, add the alcohol (1.0 mmol), catalyst (e.g., 1-5 mol%), co-catalyst (if needed), solvent, and internal standard.
-
Initiation: Seal the flask and purge with air or oxygen (using a balloon or by bubbling the gas through the solution).
-
Reaction: Stir the mixture at the desired temperature for the required duration.
-
Monitoring: Periodically take samples, filter them through a short plug of silica (B1680970) gel to remove the catalyst, and analyze by GC to determine the conversion and selectivity.
-
Work-up: Upon completion, filter the reaction mixture to remove any heterogeneous catalyst. The filtrate can be concentrated and the product purified by column chromatography if necessary.
4. Analysis:
-
Conversion and Selectivity: Determined by GC analysis, comparing the peak areas of the substrate, product, and internal standard.
-
Turnover Frequency (TOF): Can be calculated based on the initial reaction rate for a more accurate comparison of catalyst activity.
Mandatory Visualization: Catalytic Cycle
Summary and Conclusion
This guide highlights the distinct performance characteristics of chromium-based catalysts in comparison to their palladium, nickel, platinum, and copper counterparts.
-
For Ethylene Polymerization and Oligomerization, chromium catalysts offer excellent control over polymer density (HDPE) and are highly selective for producing valuable alpha-olefins.[1] Nickel catalysts are known for their very high activities and ability to produce a diverse range of polyethylene architectures.
-
In Cross-Coupling Reactions, palladium remains the gold standard due to its broad applicability and high functional group tolerance.[7] Nickel is a promising, more economical alternative, particularly for challenging substrates.[8][9] Chromium's role in this area is less developed but offers potential for unique reactivity.
-
For Alcohol Oxidation, while chromium(VI) reagents are highly effective, their stoichiometric nature and toxicity are significant drawbacks.[12] Catalytic systems based on platinum and copper offer a much greener alternative, utilizing air or oxygen as the terminal oxidant under milder conditions.[13]
Ultimately, the selection of a catalyst depends on the specific transformation, desired product, and process constraints such as cost, environmental impact, and required reaction conditions. While chromium catalysts are indispensable in polymerization, other metals currently offer more versatile and efficient solutions for a broader range of applications in fine chemical and pharmaceutical synthesis.
References
- 1. cris.iucc.ac.il [cris.iucc.ac.il]
- 2. researchgate.net [researchgate.net]
- 3. Chromium Catalysts for Selective Ethylene Oligomerization Featuring Binuclear PNP Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An efficient protocol for the palladium-catalysed Suzuki–Miyaura cross-coupling - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Transition-metal-catalyzed Suzuki–Miyaura cross-coupling reactions: a remarkable advance from palladium to nickel catalysts - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 10. benchchem.com [benchchem.com]
- 11. journalajocs.com [journalajocs.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. etheses.bham.ac.uk [etheses.bham.ac.uk]
A Comparative Guide to Chrome-Free Leather Tanning: Performance and Protocols
The leather industry is actively seeking sustainable alternatives to conventional chromium hydroxide (B78521) sulfate (B86663) tanning, driven by environmental concerns and increasingly stringent regulations. This guide provides an objective comparison of the performance of prominent chrome-free tanning methods, supported by experimental data and detailed protocols to assist researchers and industry professionals in navigating these innovative technologies.
Performance Comparison of Tanning Alternatives
The selection of a tanning agent significantly influences the final properties of the leather and its environmental footprint. The following tables summarize quantitative data on key performance indicators for various tanning methods.
Table 1: Physical and Mechanical Properties of Leather Tanned with Different Agents
| Tanning Agent | Shrinkage Temperature (°C) | Tensile Strength (N/mm²) | Tear Strength (N/mm) | Elongation at Break (%) | Source(s) |
| Chromium Hydroxide Sulfate (Control) | 104 - 120 | 16.2 - 25.7 | 60.7 - 84.0 | 38.7 - 65.6 | [1][2][3][4] |
| Vegetable Tannins (Mimosa, Quebracho) | 75 - 85 | 22.9 - 23.8 | 68.2 - 68.4 | 40.7 - 47.1 | [3][5] |
| Glutaraldehyde (B144438) | 87 | 19.3 | 45.2 | 55.4 | [1] |
| Phenol-Naphthalene Syntan | ~80 | Comparable to vegetable tans | Comparable to vegetable tans | - | [4] |
| Zeolite | 83.4 | 14.9 | 41.3 | 76.7 | [6] |
| Zirconium Complexes | >80 - 95 | Comparable to chrome | Comparable to chrome | - | [7][8][9] |
| Aluminum-Zirconium-Titanium Composite | 83.4 | 19.7 | 49.3 | 77.4 | [6] |
| Nanosilica-Oxazolidine | >95 | - | - | - | [10] |
Note: The values presented are ranges compiled from various studies and can vary based on the specific hide, process parameters, and testing methods used.
Table 2: Environmental Impact Indicators of Tanning Effluents
| Tanning Method | Chemical Oxygen Demand (COD) (mg/L) | Biochemical Oxygen Demand (BOD) (mg/L) | Total Dissolved Solids (TDS) (ppm) | Source(s) |
| Chrome Tanning | 4800 | 200 | 183.8 | [11] |
| Vegetable Tanning | High, requires significant treatment | High | - | [12] |
| Aldehyde (Graphene Oxide Composite) | 1440 - 2880 | 50 - 100 | 18.3 - 47.5 | [11] |
| Zirconium (HOS-Zr system) | 40% reduction in TOC vs. Chrome | Higher biodegradability vs. Chrome | - | [8] |
| Aluminum-Zirconium (PAZ system) | 43.4% reduction in TOC vs. Chrome | Better biodegradability vs. Chrome | - | [9] |
Note: Effluent characteristics are highly dependent on the specific process, water consumption, and wastewater treatment technologies employed.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of research findings. The following sections provide outlines for key chrome-free tanning experiments.
Vegetable Tanning Protocol (Mimosa/Quebracho)
Objective: To tan goat skins using vegetable tannins and evaluate the leather's properties.
Materials:
-
Pickled goat skins
-
Mimosa or Quebracho tannin powder
-
Sodium formate
-
Sodium bicarbonate
-
Fatliquor
-
Formic acid
-
Water
Procedure:
-
Washing: Wash the pickled pelts in a drum with 200% water for 20 minutes. Drain the water.
-
Depickling: Add 100% water and 1% sodium formate. Drum for 30 minutes. Add 1% sodium bicarbonate in two separate feeds of 0.5% at 15-minute intervals. Drum for 45 minutes. The final pH should be between 4.5 and 5.0.
-
Tanning: Add 15% vegetable tannin powder (e.g., Mimosa or Quebracho) in three feeds of 5% at 60-minute intervals. Drum for a total of 3 hours.
-
Fixation: Add 100% water at 35°C and drum for 60 minutes. Fix the tannins with 0.5% formic acid, diluted 1:10 with water, added in two feeds. Drum for 45 minutes.
-
Washing and Piling: Wash the tanned leather thoroughly and pile it for 24 hours.
-
Post-Tanning: Proceed with neutralization, retanning, dyeing, and fatliquoring as required for the desired final product. Shave the leather to the desired thickness.
-
Drying and Finishing: After sammying, set out the leather, hook it to dry, and then apply finishing processes.
Aldehyde Tanning Protocol (Glutaraldehyde)
Objective: To produce wet-white leather using glutaraldehyde tanning.
Materials:
-
Pickled goat skins
-
Glutaraldehyde (50% solution)
-
Sodium bicarbonate
-
Sodium formate
-
Fatliquor
-
Formic acid
-
Water
Procedure:
-
Washing: Wash the pickled pelts in a drum with 200% water for 20 minutes.
-
Pre-tanning: Add 100% water, 0.5% sodium formate, and 3% glutaraldehyde solution. Drum for 90 minutes.
-
Basification: Add 1% sodium bicarbonate in two feeds of 0.5% at 30-minute intervals. Drum for a total of 120 minutes. The target pH is 4.0-4.5.
-
Main Tanning: Add another 3% glutaraldehyde solution and drum for 3 hours.
-
Fixation and Washing: Fix the tannage with 1% formic acid (diluted 1:10) over 30 minutes. Wash the leather thoroughly.
-
Post-Tanning: Proceed with standard post-tanning operations (neutralization, dyeing, fatliquoring) to produce the final crust leather.
Zirconium Tanning Protocol
Objective: To tan hides using a zirconium-based tanning agent.
Materials:
-
Pickled hides
-
Zirconium sulfate
-
Masking agent (e.g., sodium citrate)
-
Sodium bicarbonate
-
Fatliquor
-
Water
Procedure:
-
Pickle Liquor Adjustment: Start with pickled hides in a drum.
-
Tanning: Add 8-10% zirconium sulfate (based on pelt weight) along with a masking agent like sodium citrate (B86180) (1-2%). Drum for 4-6 hours.
-
Basification: Gradually increase the pH to 3.8-4.2 by adding a basifying agent like sodium bicarbonate in several small additions over a period of 3-4 hours.
-
Aging: Allow the hides to age in the drum overnight.
-
Washing and Post-Tanning: Wash the tanned leather and proceed with conventional post-tanning processes.
Visualizing Tanning Mechanisms and Workflows
To better understand the complex processes involved in leather tanning, the following diagrams illustrate key signaling pathways and experimental workflows.
Caption: Chemical mechanisms of different tanning agents with collagen fibers.
Caption: General experimental workflow for leather tanning and quality assessment.
Caption: Decision-making flowchart for selecting a chrome-free tanning alternative.
References
- 1. hrcak.srce.hr [hrcak.srce.hr]
- 2. researchgate.net [researchgate.net]
- 3. Comparative characterization of leather from different tanning processes as a contribution for a sustainable development of the leather industry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.uc.edu [journals.uc.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. journals.uc.edu [journals.uc.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
"comparing different synthesis methods of basic chromium sulfate"
A Comparative Guide to the Synthesis of Basic Chromium Sulfate (B86663)
Basic chromium sulfate, a cornerstone chemical in the leather tanning industry and a versatile compound in the production of dyes and pigments, is synthesized through various methods. The choice of synthesis route significantly impacts the final product's characteristics, production efficiency, and environmental footprint. This guide provides a detailed comparison of the predominant synthesis methods, supported by experimental insights, for researchers, scientists, and professionals in drug development and chemical manufacturing.
Comparison of Synthesis Methods
The industrial production of basic chromium sulfate primarily relies on the reduction of hexavalent chromium (Cr(VI)) from sodium dichromate to trivalent chromium (Cr(III)) in an acidic medium. The most common reducing agents employed define the synthesis method. Here, we compare the two leading methods: Sulfur Dioxide (SO₂) Reduction and Organic Reduction, with a focus on glucose as the organic reductant.
| Parameter | Sulfur Dioxide (SO₂) Reduction | Organic (Glucose) Reduction |
| Primary Reducing Agent | Sulfur Dioxide (SO₂) | Glucose (or other sugars like sucrose) |
| Reaction Principle | Reduction of Cr(VI) to Cr(III) by SO₂ in the presence of sulfuric acid. | Reduction of Cr(VI) to Cr(III) by glucose in an acidic environment. |
| Typical Cr₂O₃ Content | ~23-26% | ~24-26% |
| Typical Basicity | 33% (can be adjusted to 42% or 50% with sodium carbonate) | 32-34% (for Class I products) |
| Key Process Features | The reaction is often carried out in a packed tower or a steam-heated vessel. Excess SO₂ needs to be removed. | The reaction is typically performed in a lead-lined or glass-lined stirred reactor. The solution is kept boiling to ensure complete reaction. |
| Byproducts | Sodium sulfate. | Organic oxidation products (e.g., organic acids, aldehydes), sodium sulfate. |
| Advantages | - Produces a high-quality product. - Relatively clean reaction with inorganic byproducts. | - Avoids the use of hazardous SO₂ gas. - Can utilize readily available and renewable resources. |
| Disadvantages | - Inefficient absorption of SO₂ can lead to suboptimal efficiency and toxic Cr(VI) residues. - Requires handling of corrosive and toxic SO₂ gas. | - Can produce a variety of organic byproducts, potentially affecting product purity and downstream applications. - The reaction can be more complex to control. |
Experimental Protocols
Sulfur Dioxide (SO₂) Reduction Method
This method involves the direct reaction of sulfur dioxide with a sodium dichromate solution in the presence of sulfuric acid.
Materials:
-
Sodium dichromate (Na₂Cr₂O₇) solution
-
Sulfur dioxide (SO₂) gas
-
Sulfuric acid (H₂SO₄)
-
Sodium carbonate (Na₂CO₃) (for basicity adjustment, optional)
Procedure:
-
Acidify the sodium dichromate solution with sulfuric acid in a suitable reaction vessel (e.g., a packed tower or a steam-heated, stirred reactor).
-
Introduce sulfur dioxide gas into the acidified solution. The reaction is exothermic, and the temperature should be controlled.
-
Continue the introduction of SO₂ until the reduction of Cr(VI) to Cr(III) is complete, indicated by a color change from orange-red to green.
-
Remove any excess dissolved SO₂ from the resulting basic chromium sulfate solution.
-
Adjust the basicity of the solution by adding a controlled amount of sodium carbonate if a higher basicity is desired.
-
The final product is a liquid basic chromium sulfate, which can be concentrated and spray-dried to obtain a solid powder.
Organic (Glucose) Reduction Method
This method utilizes glucose as a reducing agent to convert hexavalent chromium to its trivalent state.
Materials:
-
Sodium dichromate (Na₂Cr₂O₇) mother liquor
-
Sulfuric acid (H₂SO₄) or sodium bisulfate (NaHSO₄) solution
-
Glucose (C₆H₁₂O₆)
-
Water
Procedure:
-
In a lead-lined or glass-lined stirred reactor, acidify the sodium dichromate mother liquor with sulfuric acid or sodium bisulfate solution.
-
While stirring, slowly add the glucose reducing agent to the acidified solution.
-
Maintain the solution at a boiling temperature to facilitate the complete reduction of hexavalent chromium. The reaction progress is monitored by the color change of the solution to a syrup-like viscous green liquid.
-
After the reaction is complete, adjust the concentration of the solution by adding water.
-
Cool the solution, which may be followed by freezing to crystallize out sodium sulfate (as mirabilite).
-
Separate the liquid basic chromium sulfate product from the crystallized sodium sulfate. The liquid product can then be concentrated and dried to obtain the solid form.
Experimental Workflows
Caption: Workflow for the Sulfur Dioxide Reduction Method.
Caption: Workflow for the Organic (Glucose) Reduction Method.
Conclusion
Both the sulfur dioxide and organic reduction methods are effective for the synthesis of basic chromium sulfate. The choice between them often depends on factors such as the availability and cost of raw materials, the scale of production, environmental regulations, and the desired purity of the final product. The SO₂ reduction method is a well-established industrial process that yields a high-purity product but involves handling hazardous materials. The organic reduction method offers a potentially "greener" alternative by using renewable resources, though it may introduce organic impurities that need to be managed. For researchers and professionals, understanding the nuances of each method is crucial for optimizing the synthesis process and tailoring the properties of basic chromium sulfate for specific applications.
A Comparative Guide to the Spectroscopic Analysis of Chromium Hydroxide Sulfate Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of various spectroscopic techniques for the analysis of chromium hydroxide (B78521) sulfate (B86663) complexes. These complexes, often referred to as basic chromium sulfate, are crucial in various industrial applications, including leather tanning and as precursors for catalysts and pigments.[1] Understanding their structure and composition is vital for optimizing their use and for ensuring safety and efficacy in applications such as drug development where chromium compounds may be present.
This document details the experimental protocols for key spectroscopic methods and presents quantitative data in a structured format to facilitate comparison. Additionally, a logical workflow for the spectroscopic analysis of these complexes is provided.
Comparative Performance of Spectroscopic Techniques
The selection of a spectroscopic technique for analyzing chromium hydroxide sulfate depends on the specific information required, such as the coordination environment, oxidation state, and molecular vibrations. The following table summarizes the performance of common spectroscopic methods based on experimental data from various studies.
| Spectroscopic Technique | Information Provided | Typical Wavenumber/Wavelength/Binding Energy Ranges | Advantages | Limitations |
| UV-Visible (UV-Vis) Spectroscopy | Coordination chemistry and speciation in aqueous solutions.[1] | ~422.4 nm and ~582.9 nm for dimeric species.[2] | Simple, cost-effective, good for quantitative analysis of chromium concentration.[2] | Provides limited structural information; spectra can be broad and overlapping. |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Identification of functional groups (sulfate, hydroxide), and phase identification (amorphous vs. crystalline).[1] | Sulfate (S-O): ~1122 cm⁻¹; Hydroxide (O-H): broad band around 3444 cm⁻¹; Cr-O vibrations: ~609, 556, and 443 cm⁻¹.[2] | Non-destructive, versatile for solid and liquid samples, provides detailed structural information. | Can be sensitive to water content; interpretation can be complex due to overlapping bands.[2] |
| Attenuated Total Reflection Infrared (ATR-IR) Spectroscopy | Surface adsorption phenomena of ions like sulfate onto chromium oxide hydroxide films.[1][3] | Similar to FT-IR, but focused on surface interactions. | In-situ analysis of surface chemistry, requires minimal sample preparation.[1] | Limited to the analysis of surfaces and thin films. |
| Raman Spectroscopy | Molecular vibrations, providing complementary information to FT-IR for structural analysis.[1] | Characteristic peak for amorphous Cr(OH)₃ at ~855 cm⁻¹.[4] | High spatial resolution (microscopy), less interference from water, good for differentiating crystalline forms.[5] | Can be affected by fluorescence; Raman scattering can be weak. |
| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and oxidation states of chromium (e.g., Cr(III) vs. Cr(VI)).[1] | Cr 2p₃/₂ for Cr(III): distinct from Cr(VI) which is at a higher binding energy (~579.5 eV).[1] | Surface-sensitive, provides quantitative elemental and chemical state information. | Requires high vacuum, potential for sample damage from X-rays. |
| X-ray Absorption Spectroscopy (XAS) | Local atomic structure and coordination environment of chromium atoms.[6][7] | Cr K-edge spectra provide information on oxidation state and geometry.[7][8] | Element-specific, can be used for amorphous and crystalline materials, provides detailed structural parameters.[6] | Requires a synchrotron radiation source, data analysis can be complex. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are synthesized from various research studies and represent common practices in the field.
1. UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the concentration and speciation of this compound in an aqueous solution.
-
Sample Preparation:
-
Accurately weigh a sample of this compound and dissolve it in deionized water to create a stock solution of known concentration.
-
Prepare a series of standard solutions by diluting the stock solution to concentrations that fall within the linear range of the spectrophotometer.[9]
-
The pH of the solutions should be controlled, as it influences the chromium species present. For instance, at a pH of around 5.5, dimeric [Cr₂(OH)₂]⁴⁺ species may be present.[2]
-
-
Instrumentation and Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Scan the samples over a wavelength range of approximately 300-700 nm.
-
Measure the absorbance at the maximum absorbance wavelengths (λmax), which are characteristic of the chromium species. For example, the dimeric ion [Cr₂(OH)₂]⁴⁺ shows two bands at approximately 422.4 nm and 582.9 nm.[2]
-
-
Data Analysis:
-
Construct a calibration curve by plotting the absorbance of the standard solutions against their known concentrations.
-
Determine the concentration of the unknown sample by measuring its absorbance and interpolating from the calibration curve.
-
2. Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Objective: To identify the functional groups and obtain structural information about solid this compound complexes.
-
Sample Preparation:
-
For solid samples, the KBr pellet method is common. Mix a small amount of the finely ground sample with dry potassium bromide (KBr) powder.
-
Press the mixture in a hydraulic press to form a transparent pellet.
-
Alternatively, for ATR-IR, place the sample directly onto the ATR crystal.
-
-
Instrumentation and Measurement:
-
Use an FT-IR spectrometer.
-
Record the spectrum in the mid-infrared range, typically from 4000 to 400 cm⁻¹.
-
Collect a background spectrum of the empty sample holder or pure KBr pellet and subtract it from the sample spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands for different functional groups. Key bands for this compound include:
-
A broad band around 3444 cm⁻¹ corresponding to the O-H stretching vibrations of hydroxide groups and adsorbed water.[2]
-
A band around 1122 cm⁻¹ assigned to the ν₃ mode of the tetrahedral sulfate ion.[2]
-
Bands in the lower frequency region (e.g., 609, 556, and 443 cm⁻¹) can be attributed to Cr-O vibrations.[2]
-
-
3. X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the surface elemental composition and the oxidation state of chromium.
-
Sample Preparation:
-
Mount the powdered sample onto a sample holder using double-sided adhesive tape or press it into a pellet.
-
The sample must be compatible with a high-vacuum environment.
-
-
Instrumentation and Measurement:
-
Use an XPS instrument with a monochromatic X-ray source (e.g., Al Kα).
-
Acquire a survey spectrum to identify all elements present on the surface.
-
Perform high-resolution scans of the Cr 2p region to determine the oxidation state.
-
-
Data Analysis:
-
The binding energy of the Cr 2p₃/₂ peak is used to distinguish between different oxidation states. For Cr(III) compounds, this peak has a characteristic shape and binding energy, which is lower than that for Cr(VI) (around 579.5 eV).[1]
-
The complex structure of the Cr 2p₃/₂ spectrum for Cr(III) compounds is due to multiplet splitting.[1]
-
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound complexes, from initial sample preparation to final data interpretation and structural elucidation.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. This compound | Research Chemicals Supplier [benchchem.com]
- 2. jmcs.org.mx [jmcs.org.mx]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. matec-conferences.org [matec-conferences.org]
- 6. myneni.princeton.edu [myneni.princeton.edu]
- 7. X-ray absorption spectroscopic studies of chromium nitroso complexes. Crystal and molecular structure of (Ph4P)3[Cr(NO)(NCS)5].2.4(CH3)2CO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. XAFS spectrum of Chromium hydroxide - MDR: NIMS Materials Data Repository [mdr.nims.go.jp]
- 9. benchchem.com [benchchem.com]
A Comparative Analysis of Chromium Tanning Agents: Efficacy, Environmental Impact, and Performance
The leather industry has long relied on chromium-based tanning agents, with Basic Chromium Sulfate (BCS) being the most prevalent, to transform raw hides into durable and versatile leather.[1][2] Approximately 80-85% of global leather production utilizes chromium tanning due to its efficiency, cost-effectiveness, and the superior quality of the resulting leather in terms of hydrothermal stability, mechanical strength, and uniform color.[2][3] However, environmental concerns associated with chromium discharge have spurred research into more efficient chromium-based systems and alternative tanning agents.[3][4] This guide provides a detailed comparison of different chromium tanning methodologies and their alternatives, supported by experimental data, to assist researchers and professionals in the field.
Quantitative Performance of Tanning Agents
The efficacy of a tanning agent is evaluated based on several key parameters, including the shrinkage temperature (Ts), which indicates the hydrothermal stability of the leather, mechanical properties such as tensile strength and elongation at break, and the percentage of chromium uptake by the collagen fibers. The following table summarizes the performance of various tanning agents based on available research data.
| Tanning Agent/Process | Shrinkage Temperature (°C) | Tensile Strength (MPa) | Elongation at Break (%) | Chromium (Cr₂O₃) Uptake (%) | Key Observations |
| Conventional Basic Chromium Sulfate (BCS) | 100 - 110 | - | - | ~60-70 | Provides excellent hydrothermal stability.[3][5] However, it has relatively low chromium exhaustion.[4] |
| High Exhaustion Chrome Tanning | >100 | - | - | 90 - 98.5 | Significantly reduces chromium in effluent.[4][6] Achieved through process modifications like pickle-less tanning.[7] |
| Self-Basifying Chrome Tanning Materials | 103 - 105 | - | - | ~95 | Eliminates the need for pickling and basification steps, reducing pollution.[8][9] |
| Chrome-Free (Wet-White) - Glutaraldehyde | ~75 - 85 | No significant difference in dry state compared to chrome-tanned | No significant difference in dry state compared to chrome-tanned | N/A | Lower hydrothermal stability than chrome-tanned leather.[10][11] |
| Chrome-Free (Wet-White) - Vegetable Tannins | 75 - 85 | - | - | N/A | Can be expensive and quality may be inconsistent.[5][11] |
| Combination Tanning (e.g., Amphoteric Organic + Chrome) | >90 | Comparable to conventional chrome tanning | Comparable to conventional chrome tanning | High | Can achieve high shrinkage temperature with reduced chrome offer.[11] |
| Biomass-derived Aldehyde Acid-Chrome (AA-Cr) | - | - | - | >98.5 | A sustainable alternative that significantly reduces chloride and chromium pollution.[6] |
Experimental Protocols
A standardized experimental protocol is crucial for the accurate comparison of tanning agents. The following outlines a typical procedure for chrome tanning and the subsequent testing of the leather.
1. Tanning Process:
-
Preparation of Hides (Beamhouse Operations): Raw hides are prepared through a series of steps including soaking, liming, deliming, and bating to clean the hides and prepare the collagen for tanning agent penetration.[1]
-
Pickling: The hides are treated with an acid (typically sulfuric acid) and salt solution to lower the pH to around 2.8-3.0. This prevents the chromium salts from precipitating on the surface and allows for their penetration into the hide.[1] For pickle-less processes, this step is omitted, and tanning commences at a higher pH.[7]
-
Tanning: The pickled hides are placed in a drum with water and the chromium tanning agent (e.g., Basic Chromium Sulfate) is added. The drum is rotated for several hours to ensure even penetration of the chrome liquor.
-
Basification: The pH of the tanning bath is gradually raised to 3.8-4.0 using an alkali such as sodium bicarbonate.[1] This increase in pH induces the cross-linking between the chromium complexes and the collagen fibers, stabilizing the leather.[1] The temperature may also be gradually increased to around 40°C.[1]
-
Post-Tanning: The tanned leather, now in the "wet-blue" state, undergoes further processing including re-tanning, dyeing, and fatliquoring to impart specific characteristics like color, softness, and water resistance.
2. Evaluation of Tanning Efficacy:
-
Shrinkage Temperature (Ts) Determination (ISO 3380:2015): A small sample of the tanned leather is heated in water, and the temperature at which it begins to shrink is recorded.[5] A higher shrinkage temperature indicates greater hydrothermal stability.[1][5]
-
Chromium Content Analysis (ISO 5398-1:2007): The amount of chromium oxide (Cr₂O₃) in the leather is determined to assess the uptake of the tanning agent.[12]
-
Mechanical Properties Testing:
-
Environmental Impact Assessment: The spent tanning liquor is analyzed for residual chromium content to determine the exhaustion rate of the tanning agent and the potential environmental load.[4]
Visualizing the Tanning Process and Mechanism
Chrome Tanning Workflow
The following diagram illustrates the key stages of a conventional chrome tanning process.
Caption: A simplified workflow of the conventional chrome tanning process.
Mechanism of Chromium Cross-linking with Collagen
The effectiveness of chrome tanning lies in the ability of chromium (III) complexes to form stable cross-links with the carboxyl groups of the collagen protein fibers.
Caption: The cross-linking of collagen fibers by chromium (III) complexes.
References
- 1. Tanning (leather) - Wikipedia [en.wikipedia.org]
- 2. Leather tanning: chrome's benefits and contribution [icdacr.com]
- 3. Current trends in modern tanning and multifunctional post-tanning as a new age tool for sustainable leather processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mro.massey.ac.nz [mro.massey.ac.nz]
- 5. ualresearchonline.arts.ac.uk [ualresearchonline.arts.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. CSIR-Central Leather Research Institute [clri.org]
- 8. journals.uc.edu [journals.uc.edu]
- 9. journals.uc.edu [journals.uc.edu]
- 10. revistapielarieincaltaminte.ro [revistapielarieincaltaminte.ro]
- 11. researchgate.net [researchgate.net]
- 12. icams.ro [icams.ro]
- 13. neratanning.com [neratanning.com]
Safety Operating Guide
Proper Disposal of Chromium Hydroxide Sulfate: A Comprehensive Guide for Laboratory Professionals
Essential guidance for the safe and compliant disposal of chromium hydroxide (B78521) sulfate (B86663) is critical for maintaining a secure laboratory environment and ensuring environmental protection. This document provides a detailed, step-by-step operational plan for researchers, scientists, and drug development professionals, focusing on immediate safety protocols and logistical procedures for the proper disposal of this compound.
Immediate Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for chromium hydroxide sulfate and adhere to all institutional and regulatory safety guidelines.
Personal Protective Equipment (PPE): At a minimum, the following PPE must be worn when handling this compound and its waste products:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile).
-
Body Protection: A lab coat and closed-toe shoes.
Engineering Controls: All handling and disposal procedures should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or aerosols.
Disposal Plan: Chemical Precipitation
The recommended method for the disposal of aqueous waste containing this compound is through chemical precipitation. This process converts the soluble chromium (III) ions into insoluble chromium (III) hydroxide, which can then be safely collected and disposed of as hazardous waste.
Key Parameters for Precipitation
The effectiveness of the precipitation process is dependent on several key factors, which are summarized in the table below.
| Parameter | Optimal Value/Range | Notes |
| Precipitating Agent | 1 M Sodium Hydroxide (NaOH) | A common, effective, and readily available reagent for increasing pH. |
| Optimal pH for Precipitation | 8.0 - 9.0 | This pH range ensures the maximum precipitation of chromium (III) hydroxide.[1][2] |
| Settling Time | 30 - 90 minutes | Allows for the complete settling of the chromium (III) hydroxide precipitate.[1][3] |
| Removal Efficiency | >90% | Under optimal conditions, this method can achieve high removal of chromium from the solution.[3] |
| RCRA TCLP Limit for Chromium | < 5.0 mg/L | The treated liquid waste must meet this limit before it can be considered for non-hazardous disposal.[4][5] |
Experimental Protocol: Precipitation of Chromium (III) Hydroxide
This protocol outlines the step-by-step procedure for the treatment of aqueous waste containing this compound.
Materials:
-
Aqueous waste containing this compound
-
1 M Sodium Hydroxide (NaOH) solution
-
pH meter or pH paper
-
Stir plate and magnetic stir bar
-
Large beaker (at least twice the volume of the waste solution)
-
Filtration apparatus (e.g., Buchner funnel, filter paper, vacuum flask)
-
Appropriate hazardous waste containers
Procedure:
-
Preparation: Place the beaker containing the this compound waste solution on a stir plate within a chemical fume hood. Add a magnetic stir bar to the solution.
-
pH Adjustment: Begin stirring the solution at a moderate speed. Slowly add the 1 M sodium hydroxide solution dropwise while continuously monitoring the pH.
-
Precipitation: Continue adding sodium hydroxide until the pH of the solution is stable within the optimal range of 8.0 to 9.0. A gelatinous, gray-green precipitate of chromium (III) hydroxide will form.[6][7]
-
Digestion and Settling: Once the target pH is reached, turn off the stir plate and allow the precipitate to settle for a minimum of 30 to 90 minutes.[1][3] This allows for the formation of larger particles that are easier to filter.
-
Separation: Carefully separate the solid precipitate from the liquid supernatant. This can be achieved by decantation or, for more complete separation, by vacuum filtration.
-
Waste Collection:
-
Solid Waste: The collected chromium (III) hydroxide precipitate is considered hazardous waste. Transfer it to a clearly labeled, sealed hazardous waste container. The label should include "Hazardous Waste," "Chromium (III) Hydroxide," and the accumulation start date.
-
Liquid Waste (Supernatant): The remaining liquid must be tested to ensure the chromium concentration is below the RCRA Toxicity Characteristic Leaching Procedure (TCLP) limit of 5.0 mg/L.[4][5] If the concentration is below this limit, it may be permissible to dispose of it as non-hazardous waste, in accordance with local regulations. If the concentration exceeds the limit, the liquid must also be treated as hazardous waste.
-
-
Final Disposal: Arrange for the collection and disposal of all hazardous waste containers through your institution's environmental health and safety office or a licensed hazardous waste disposal company. All waste must be managed in accordance with the Resource Conservation and Recovery Act (RCRA) regulations.[8]
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
References
- 1. scielo.org.za [scielo.org.za]
- 2. Optimization of chromium precipitation from ferrochrome leach solutions [scielo.org.za]
- 3. krishisanskriti.org [krishisanskriti.org]
- 4. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 5. actenviro.com [actenviro.com]
- 6. issr.edu.kh [issr.edu.kh]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chromecleanup.com [chromecleanup.com]
Essential Safety and Operational Guidance for Handling Chromium Hydroxide Sulfate
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potentially hazardous materials like Chromium hydroxide (B78521) sulfate (B86663). This document provides immediate, essential safety protocols, logistical information for handling and disposal, and clear, step-by-step guidance to foster a safe laboratory environment.
Personal Protective Equipment (PPE) and Exposure Control
When handling Chromium hydroxide sulfate, stringent adherence to PPE protocols is mandatory to prevent skin, eye, and respiratory irritation.[1][2] Repeated or prolonged contact may lead to skin sensitization.[1][3]
Engineering Controls:
-
Work in a well-ventilated area.[1]
-
Use local exhaust ventilation to control airborne concentrations of dust or mists.[3][4][5]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Eye/Face Protection | Safety goggles or glasses with side shields. A face shield may also be appropriate.[1][6] | To prevent eye irritation from splashes or dust.[1][2] |
| Skin Protection | Protective gloves (e.g., nitrile) and clean, impervious protective clothing or an apron.[1][3][6] | To avoid skin irritation and potential allergic reactions.[1][7] |
| Respiratory Protection | A particulate filter respirator appropriate for the airborne concentration of the substance if dust is generated.[1][3][4] | To protect against respiratory tract irritation.[1][3] A harmful concentration of airborne particles can be reached quickly when dispersed.[3] |
Occupational Exposure Limits
Quantitative exposure limits have been established to minimize health risks associated with chromium and its compounds.
| Parameter | Limit Value | Notes |
| TLV (as Cr(III), inhalable fraction) | 0.003 mg/m³ (TWA)[1][3] | A4 (Not classifiable as a human carcinogen); DSEN (dermal sensitizer); RSEN (respiratory sensitizer).[1][3] |
| PEL (as Cr) | 0.5 mg/m³[4] | Permissible Exposure Limit established by OSHA. |
Procedural Guidance: Handling, Spills, and First Aid
A systematic approach to handling and emergencies is critical. The following workflows provide step-by-step procedural guidance.
Standard Handling and Storage Protocol
-
Preparation: Before handling, ensure you are in a well-ventilated area and have donned the appropriate PPE (safety goggles, gloves, protective clothing).[1][6]
-
Handling: Avoid contact with skin and eyes.[1] Minimize the formation of dust and aerosols.[1] Do not eat, drink, or smoke in the handling area.[3]
-
Storage: Store containers tightly closed in a dry, cool, and well-ventilated place.[1][6] Keep them separate from incompatible materials such as strong oxidizing agents.[6]
Emergency and First-Aid Procedures
| Exposure Route | Immediate Action |
| Inhalation | Move the individual to fresh air and have them rest.[3][4] If breathing is difficult, provide oxygen.[2][5] Seek medical attention if symptoms persist.[7] |
| Skin Contact | Immediately remove contaminated clothing.[2][7] Rinse the affected skin with plenty of water.[3][4] Wash with soap and water.[8][9] If skin irritation or a rash occurs, seek medical help.[1] |
| Eye Contact | Rinse cautiously with water for several minutes.[1] If present, remove contact lenses if it is easy to do so and continue rinsing.[1] Seek immediate medical attention.[3][4] |
| Ingestion | Rinse the mouth with water.[3][4] Do NOT induce vomiting.[3][4] Give one or two glasses of water to drink.[3][4] Seek medical attention.[4] |
Accidental Release and Disposal Plan
Spill Cleanup:
-
Evacuate: Keep unprotected personnel away from the spill area.[2]
-
Containment: Prevent the substance from entering drains or waterways.[1][2]
-
Cleanup: For solid spills, if appropriate, moisten first to prevent dusting.[1][3][4] Vacuum or sweep the material with specialized equipment and place it into suitable, covered containers for disposal.[1][3][4]
Disposal:
-
Dispose of the contents and container at an approved waste disposal facility in accordance with local, state, and federal regulations.[1][2]
-
Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste.[2][10]
-
Treatment of chromium-containing waste often involves reducing hexavalent chromium to trivalent chromium, followed by precipitation.[11]
Visual Workflow for Safe Handling
The following diagram illustrates the logical flow of operations for safely managing this compound in a laboratory setting.
References
- 1. echemi.com [echemi.com]
- 2. aksci.com [aksci.com]
- 3. ICSC 1309 - this compound [inchem.org:443]
- 4. This compound (Cr(OH)(SO4)) | CrOHSO4 | CID 61561 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. technopharmchem.com [technopharmchem.com]
- 6. shop.chemsupply.com.au [shop.chemsupply.com.au]
- 7. ditrimex.com [ditrimex.com]
- 8. nj.gov [nj.gov]
- 9. diachrome.co.th [diachrome.co.th]
- 10. fishersci.com [fishersci.com]
- 11. PRODUCTION, IMPORT/EXPORT, USE, AND DISPOSAL - Toxicological Profile for Chromium - NCBI Bookshelf [ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
